molecular formula C9H18ClNO2 B583088 (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride CAS No. 151899-07-9

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

Número de catálogo: B583088
Número CAS: 151899-07-9
Peso molecular: 207.698
Clave InChI: QNGGSVANUAULGK-DDWIOCJRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.698. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-amino-3-cyclohexylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGGSVANUAULGK-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718482
Record name 3-Cyclohexyl-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151899-07-9
Record name 3-Cyclohexyl-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (D-Cyclohexylalanine HCl), a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical development. This document delves into its chemical identity, physicochemical properties, synthesis methodologies with a focus on enantioselectivity, detailed analytical protocols for characterization and quality control, and its critical applications as a chiral building block. Particular emphasis is placed on its role in the synthesis of peptide-based therapeutics and as a scaffold for N-methyl-D-aspartate (NMDA) receptor antagonists. The guide is intended to be a practical resource, offering not just theoretical background but also actionable experimental details to support researchers in their laboratory work.

Introduction and Chemical Identity

(R)-2-Amino-3-cyclohexylpropanoic acid, also known as D-Cyclohexylalanine (D-Cha), is a synthetic amino acid derivative where the phenyl side chain of phenylalanine is replaced by a cyclohexyl group. This substitution imparts increased lipophilicity and metabolic stability to peptides and other molecules into which it is incorporated. It is a valuable building block for creating peptidomimetics with enhanced pharmacokinetic profiles. This guide focuses on the hydrochloride salt form, which is commonly used due to its improved solubility and stability.

The primary CAS Number for (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is 99065-30-2 . It is important to distinguish this from the CAS number of the corresponding free acid, (R)-2-Amino-3-cyclohexylpropanoic acid , which is 58717-02-5 [1].

Table 1: Compound Identification

IdentifierValue
Compound Name (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride
Synonyms D-Cyclohexylalanine hydrochloride, H-D-Cha-OH·HCl
CAS Number 99065-30-2
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
Free Acid CAS 58717-02-5
Free Acid Formula C₉H₁₇NO₂
Free Acid Mol. Wt. 171.24 g/mol [1]

Physicochemical and Spectroscopic Properties

The hydrochloride salt is typically a white to off-white crystalline powder with good solubility in water. The cyclohexyl group significantly influences its physical properties compared to natural amino acids.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white crystalline powder-
Melting Point 210–215 °C (decomposes)[2]
Solubility Soluble in water (~50 mg/mL at 25°C)[2]
Optical Rotation [α]D Specific rotation data for the hydrochloride salt is not consistently reported in readily available literature. The free acid, (S)-2-Amino-3-cyclohexylpropanoic acid, is reported to have a specific rotation of +11.0 to +14.0 deg (c=1, 1mol/L HCl aq.).[3]

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a critical tool for the structural confirmation of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. The proton (¹H) and carbon (¹³C) NMR spectra will show characteristic signals for the cyclohexyl, methine (α-carbon), and methylene (β-carbon) groups. In the hydrochloride salt form, the amine and carboxylic acid protons are exchangeable and may appear as broad signals or not be observed depending on the solvent.

    Table 3: Predicted ¹H and ¹³C NMR Data (in D₂O)

    Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
    α-CH~3.8 (dd)~55
    β-CH₂~1.8 (m), ~1.6 (m)~40
    Cyclohexyl-CH~1.5 (m)~34
    Cyclohexyl-CH₂~1.0 - 1.8 (m)~26, ~27, ~33
    C=O-~175
  • Mass Spectrometry (MS): In mass spectrometry, underivatized amino acids can be analyzed, often showing a prominent molecular ion peak [M+H]⁺. The fragmentation pattern is typically characterized by the loss of water (H₂O) and formic acid (HCOOH), as well as fragmentation of the side chain. For (R)-2-Amino-3-cyclohexylpropanoic acid, a characteristic fragmentation would be the loss of the cyclohexyl group.

Synthesis of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

The synthesis of this non-proteinogenic amino acid in its enantiomerically pure form is a key challenge. Two primary strategies are employed: asymmetric synthesis and resolution of a racemic mixture.

Enantioselective Synthesis via Catalytic Hydrogenation

A common and scalable method for the synthesis of (R)-2-Amino-3-cyclohexylpropanoic acid is the asymmetric hydrogenation of a prochiral precursor. A well-established route involves the hydrogenation of D-phenylalanine.

Synthesis_Workflow Start D-Phenylalanine methyl ester hydrochloride Step1 Hydrogenation (Rh/C or PtO₂, H₂) Start->Step1 Product (R)-2-Amino-3-cyclohexylpropanoic acid methyl ester hydrochloride Step1->Product Step2 Hydrolysis (e.g., aq. HCl) Product->Step2 FinalProduct (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride Step2->FinalProduct

Figure 1: Catalytic Hydrogenation Synthesis Workflow.

Experimental Protocol: Catalytic Hydrogenation of D-Phenylalanine Methyl Ester Hydrochloride

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve commercially available D-phenylalanine methyl ester hydrochloride in methanol.

  • Catalyst Addition: Add a catalytic amount of 5% Rhodium on carbon (Rh/C) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to yield (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.

  • Hydrolysis: Hydrolyze the methyl ester by refluxing with aqueous hydrochloric acid.

  • Isolation: After cooling, the product crystallizes and can be isolated by filtration, washed with a cold solvent (e.g., acetone), and dried under vacuum to afford (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride.

Chemoenzymatic Synthesis

An alternative and highly enantioselective approach is the use of enzymes, such as transaminases, to introduce the amino group stereoselectively.

Chemoenzymatic_Synthesis Start Cyclohexylpyruvic acid Step1 Enzymatic Reductive Amination (ω-Transaminase, Amine Donor) Start->Step1 Product (R)-2-Amino-3-cyclohexylpropanoic acid Step1->Product Step2 Salt Formation (HCl) Product->Step2 FinalProduct (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride Step2->FinalProduct

Figure 2: Chemoenzymatic Synthesis Workflow.

Experimental Protocol: Chemoenzymatic Reductive Amination

  • Reaction Mixture: In a buffered aqueous solution, combine cyclohexylpyruvic acid, a suitable (R)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) as a cofactor, and an amine donor (e.g., isopropylamine).

  • Incubation: Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

  • Work-up: After the reaction is complete, remove the enzyme by centrifugation or filtration.

  • Purification and Salt Formation: Purify the resulting (R)-2-Amino-3-cyclohexylpropanoic acid by ion-exchange chromatography. Subsequently, treat the purified free acid with hydrochloric acid and crystallize to obtain the hydrochloride salt.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. For underivatized amino acids, chiral stationary phases (CSPs) based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) are highly effective.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, water, and a small amount of acid or base to control ionization (e.g., 70:30 (v/v) methanol/water with 0.02% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.2 mg/mL.

  • Analysis: The D-enantiomer is typically more strongly retained on this type of column than the L-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for structural confirmation and to assess chemical purity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Compare the obtained spectra with the predicted chemical shifts and coupling patterns to confirm the structure. The absence of significant impurity peaks indicates high chemical purity.

Mass Spectrometry (MS)

Mass spectrometry provides accurate mass determination and structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

  • Technique: Electrospray ionization (ESI) is commonly used for amino acids.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Applications in Research and Drug Development

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a valuable building block in several areas of pharmaceutical research.

Peptide Synthesis

The incorporation of D-cyclohexylalanine into peptides can enhance their resistance to enzymatic degradation, thereby increasing their in vivo half-life. It is used in solid-phase peptide synthesis (SPPS) as an Fmoc-protected derivative (Fmoc-D-Cha-OH).

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Coupling with Fmoc-D-Cha-OH (HBTU/DIPEA) Deprotection->Coupling ElongatedPeptide Elongated Peptide Coupling->ElongatedPeptide

Figure 3: Incorporation of D-Cyclohexylalanine in SPPS.

NMDA Receptor Antagonists

The cyclohexylalanine scaffold is present in a number of potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. These receptors are implicated in a variety of neurological disorders, making their modulation a key therapeutic strategy. (R)-2-Amino-3-cyclohexylpropanoic acid serves as a chiral starting material for the synthesis of these complex molecules.

Safety and Handling

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride should be handled in accordance with standard laboratory safety procedures. It may cause skin and eye irritation and may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a versatile and valuable non-proteinogenic amino acid for drug discovery and development. Its unique properties make it an important tool for modifying peptides and synthesizing novel therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in a research setting.

References

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

  • Nowick, J. S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-2-Amino-3-cyclohexylpropanoic Acid Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, a non-proteinogenic amino acid, has emerged as a valuable chiral building block in medicinal chemistry. Its unique structural features, particularly the bulky cyclohexyl side chain, impart specific conformational constraints and lipophilicity to parent molecules, making it a sought-after component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, enantioselective synthesis, and key applications of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, with a focus on its utility in peptide synthesis and as a scaffold for neurologically active compounds.

Physicochemical Properties and Molecular Characteristics

(R)-2-Amino-3-cyclohexylpropanoic acid is the D-enantiomer of cyclohexylalanine. The presence of the cyclohexyl group in place of the phenyl group of phenylalanine offers a saturated, conformationally restricted, and more lipophilic side chain, which can significantly influence the biological activity and pharmacokinetic properties of peptides and small molecules incorporating this moiety. The compound is commonly supplied as its hydrochloride salt to enhance its stability and solubility in aqueous media.

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
Molecular Weight (Free Amino Acid) 171.24 g/mol [1]
Appearance White to off-white solid
IUPAC Name (2R)-2-amino-3-cyclohexylpropanoic acid;hydrochloride[1]
Synonyms D-Cyclohexylalanine hydrochloride, H-D-Cha-OH·HCl[1]

Enantioselective Synthesis and Preparation of the Hydrochloride Salt

The stereochemistry of the α-carbon is crucial for the biological activity of molecules incorporating this amino acid. Therefore, robust and scalable methods for its enantioselective synthesis are of paramount importance.

Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

A highly efficient and industrially scalable method for the synthesis of chiral α-amino acids is the asymmetric hydrogenation of prochiral dehydroamino acid precursors using chiral rhodium catalysts.[2] This approach offers excellent enantioselectivity and high yields.

Workflow for the Asymmetric Synthesis of (R)-2-Amino-3-cyclohexylpropanoic Acid

cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Asymmetric Hydrogenation cluster_3 Step 4: Deprotection start Cyclohexanecarboxaldehyde + N-acetylglycine intermediate1 Azlactone intermediate start->intermediate1 Acetic anhydride, Sodium acetate intermediate2 (Z)-2-acetamido-3-cyclohexylacrylic acid intermediate1->intermediate2 Aqueous acetone intermediate3 N-acetyl-(R)-2-amino-3-cyclohexylpropanoic acid intermediate2->intermediate3 H₂, Chiral Rh-catalyst (e.g., Rh(I)-DIPAMP) final_product (R)-2-Amino-3-cyclohexylpropanoic acid intermediate3->final_product Acid hydrolysis (e.g., 6N HCl) cluster_0 Resin Preparation cluster_1 Coupling Cycle cluster_2 Elongation & Cleavage resin Solid Support (e.g., Wang resin) deprotected_resin Resin with free amino group resin->deprotected_resin Fmoc deprotection (Piperidine/DMF) coupled_peptide Peptide elongated by one residue deprotected_resin->coupled_peptide Coupling activated_aa Activated Fmoc-D-Cha-OH (e.g., with HBTU/HOBt) activated_aa->coupled_peptide elongation Repeat deprotection and coupling cycles coupled_peptide->elongation cleavage Cleavage from resin and deprotection of side chains (e.g., TFA cocktail) elongation->cleavage final_peptide Purified Peptide cleavage->final_peptide

Figure 2. General workflow for the incorporation of Fmoc-D-Cyclohexylalanine into a peptide sequence using solid-phase peptide synthesis.

Experimental Protocol: Peptide Coupling

  • Fmoc Deprotection: The solid-supported peptide with a terminal Fmoc-protected amino acid is treated with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group, exposing the free amine. [3]2. Amino Acid Activation: In a separate vessel, Fmoc-D-cyclohexylalanine is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated until the coupling reaction is complete, as monitored by a ninhydrin test.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid in the peptide sequence.

A Scaffold for N-Methyl-D-aspartate (NMDA) Receptor Ligands

The (R)-enantiomer of 2-amino-3-substituted propanoic acids has been explored in the development of ligands for the glycine binding site of the N-Methyl-D-aspartate (NMDA) receptor. [4]The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function, and its dysregulation is implicated in various neurological disorders. The cyclohexyl group can provide favorable interactions within the receptor's binding pocket, influencing both potency and subtype selectivity.

Derivatives of (R)-2-amino-3-cyclohexylpropanoic acid can be designed and synthesized to probe the structure-activity relationship at the NMDA receptor glycine site. The binding affinity of these compounds is typically evaluated through radioligand binding assays.

Experimental Protocol: NMDA Receptor Binding Assay (Conceptual)

  • Membrane Preparation: Synaptic membranes are prepared from a brain region rich in NMDA receptors (e.g., rat hippocampus or cortex).

  • Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand known to bind to the NMDA receptor glycine site (e.g., [³H]glycine or a specific antagonist) in the presence of varying concentrations of the test compound (a derivative of (R)-2-amino-3-cyclohexylpropanoic acid).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the amount of bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the NMDA receptor.

Conclusion

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a versatile and valuable building block for drug discovery and development. Its well-defined stereochemistry and unique physicochemical properties make it an attractive component for modifying peptides and designing novel small molecule therapeutics, particularly those targeting the central nervous system. The established synthetic routes and its utility in solid-phase peptide synthesis further underscore its importance for researchers in medicinal chemistry and chemical biology.

References

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Hansen, K. B., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 8(7), 1595–1605. [Link]

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological reviews, 62(3), 405–446. [Link]

  • Alonso, M., et al. (2005). Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid. Organic Process Research & Development, 9(5), 690–693. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Zhang, L., et al. (2018). Fmoc Solid-Phase Peptide Synthesis. Methods in molecular biology, 1885, 205–216. [Link]

  • Singh, R. K. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

Sources

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a chiral non-proteinogenic amino acid that serves as a pivotal building block in medicinal chemistry. Its distinctive cyclohexyl side chain imparts crucial lipophilic and steric properties to molecules, making it a valuable component in the design of novel therapeutics. This guide provides an in-depth analysis of its structure, synthesis, and characterization, with a focus on its applications in drug discovery and development. The content herein is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights.

Introduction: The Strategic Advantage of (R)-2-Amino-3-cyclohexylpropanoic acid in Medicinal Chemistry

The quest for drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led to the exploration of unique molecular scaffolds. (R)-2-Amino-3-cyclohexylpropanoic acid, a derivative of alanine, has emerged as a significant contributor to this field.[1][2] The incorporation of the cyclohexyl moiety offers several advantages:

  • Modulation of Physicochemical Properties: The non-polar cyclohexyl group can enhance the lipophilicity of a parent molecule, which is often a critical factor for cell permeability and oral bioavailability.

  • Metabolic Stability: The saturated carbocyclic ring is generally more resistant to metabolic degradation compared to aromatic or linear alkyl side chains, potentially leading to an extended in-vivo half-life.

  • Conformational Constraint: The defined stereochemistry and steric bulk of the cyclohexyl group can introduce conformational rigidity into a peptide or small molecule, which can lead to higher binding affinity and selectivity for the target protein.

This guide will focus on the hydrochloride salt form, which is commonly used to improve the compound's solubility and stability for research and manufacturing purposes.

Structural Elucidation and Physicochemical Properties

A comprehensive understanding of the molecule's characteristics is fundamental for its application.

Chemical Structure

The structure of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride consists of a propanoic acid backbone with an amino group at the α-carbon (C2) and a cyclohexyl group attached to the β-carbon (C3). The "(R)" designation specifies the stereochemistry at the chiral α-carbon.

G cluster_0 (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride node_A node_B C node_C C node_B->node_C node_G O node_B->node_G node_H OH node_B->node_H node_D C node_C->node_D node_E H₂N⁺ node_C->node_E node_F H node_C->node_F node_J node_D->node_J node_I Cl⁻ node_K node_J->node_K node_L node_K->node_L node_M node_L->node_M node_N node_M->node_N node_N->node_D node_O

Caption: Chemical structure of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride.

Physicochemical Data

The following table summarizes key physicochemical properties of the compound.

PropertyValueReference
Molecular Formula C₉H₁₈ClNO₂[3]
Molecular Weight 207.70 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 210-215 °C (decomposes)[3]
Solubility Soluble in water[3]

Synthesis and Chiral Purity

The synthesis of enantiomerically pure (R)-2-Amino-3-cyclohexylpropanoic acid is a critical aspect of its utility. Asymmetric synthesis is the preferred route to ensure high enantiomeric excess.[4][5]

Asymmetric Synthesis Approach

A common and effective method involves the asymmetric hydrogenation of a prochiral precursor. This process is outlined below.

G cluster_0 Asymmetric Synthesis Workflow A Starting Materials (e.g., Cyclohexylacetaldehyde derivative) B Condensation Reaction A->B C Prochiral Olefin Intermediate B->C D Asymmetric Hydrogenation (Chiral Catalyst, H₂) C->D E Protected (R)-Amino Acid D->E F Deprotection and Salt Formation (HCl) E->F G (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride F->G

Caption: Generalized workflow for the asymmetric synthesis.

Experimental Protocol Considerations:

  • Precursor Synthesis: The synthesis often begins with a condensation reaction to form a prochiral α,β-unsaturated amino acid derivative.

  • Asymmetric Hydrogenation: The key step is the use of a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium with a chiral phosphine ligand) to stereoselectively add hydrogen across the double bond. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

  • Deprotection and Isolation: The protecting groups on the amino and carboxyl functionalities are removed, followed by treatment with hydrochloric acid to form the hydrochloride salt. The final product is then isolated and purified, typically by crystallization.

Causality and Trustworthiness: The success of this synthesis hinges on the precise control of the stereochemistry during the hydrogenation step. The chiral catalyst creates a diastereomeric transition state with the substrate, favoring the formation of one enantiomer over the other. The self-validating nature of this protocol lies in the subsequent analytical characterization to confirm the enantiomeric purity.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Chromatographic Methods
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity.[6][7] A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification. The use of pre-column derivatization with reagents like o-phthalaldehyde (OPA) in combination with a chiral thiol can also be employed for enhanced detection.[8]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

Physical and Chemical Properties
  • Melting Point: A sharp and defined melting point range is an indicator of high purity.

  • Specific Rotation: Measurement of the optical rotation confirms the bulk enantiomeric composition. For the (S)-enantiomer, a specific rotation of +11.0 to +14.0 degrees (c=1, 1mol/L HCl) has been reported, providing a reference for the (R)-enantiomer which would have a negative rotation of a similar magnitude.

G cluster_0 Quality Control Logic Input Synthesized Compound Analysis Analytical Techniques Input->Analysis Chiral_HPLC Chiral HPLC Analysis->Chiral_HPLC Enantiomeric Purity NMR_MS NMR & MS Analysis->NMR_MS Structural Identity Physical_Tests Physical Tests Analysis->Physical_Tests Purity & Confirmation Output Verified Product Chiral_HPLC->Output NMR_MS->Output Physical_Tests->Output

Caption: Logical flow of analytical quality control.

Applications in Drug Development

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a versatile building block in the synthesis of complex molecules and potential therapeutic agents.[3]

  • Neuroscience Research: The (R)-enantiomer is of particular interest in the development of ligands targeting N-Methyl-D-aspartate (NMDA) receptors, which are crucial for brain function and implicated in various neurological disorders.[3]

  • Anti-tumor Agents: This compound can serve as a key precursor in the synthesis of novel anti-cancer compounds.[3]

  • Enzyme Inhibitors: The cyclohexyl group can fit into hydrophobic pockets of enzymes, making it a useful component in the design of specific inhibitors, for example, in targeting proteases.[3]

Conclusion

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a valuable and versatile chiral building block for drug discovery and development. Its unique structural features provide a powerful tool for medicinal chemists to optimize the properties of drug candidates. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is paramount for its effective application. The methodologies and insights provided in this guide are intended to support researchers in leveraging the full potential of this important molecule.

References

  • Frontiers in Molecular Neuroscience. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
  • PubChem. (n.d.). (R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride. Retrieved from [Link]

  • Lead Sciences. (n.d.). (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). From Lab Bench to Production: The Journey of (2S)-2-Amino-3-cyclohexylpropanoic Acid. Retrieved from [Link]

  • National Institutes of Health. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]

  • Wiley-VCH. (2016). Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Retrieved from [Link]

  • ResearchGate. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from [Link]

  • MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • ResearchGate. (2011). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Retrieved from [Link]

  • ACS Publications. (2011). Catalytic Asymmetric Synthesis of α-Amino Acids. Retrieved from [Link]

Sources

A Technical Guide to the Nomenclature and Identification of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, a chiral amino acid derivative essential for research and development in medicinal chemistry and pharmacology. It details the compound's various synonyms, chemical identifiers, and physicochemical properties. Furthermore, it explores its critical role as a building block in synthesizing novel therapeutic agents, supported by a practical experimental workflow for its identification and use. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a thorough understanding of this versatile compound.

Introduction and Strategic Importance

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant attention as a versatile building block in medicinal chemistry.[1] Its structure, featuring a bulky, lipophilic cyclohexyl side chain, provides unique conformational constraints and hydrophobic interactions when incorporated into peptides or small molecule drug candidates. This property is often exploited to enhance metabolic stability, receptor binding affinity, and cell permeability of parent molecules. The (R)-enantiomer is of particular interest for its application in neuroscience research, serving as a scaffold for designing selective ligands for N-Methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders.[1]

Understanding the diverse nomenclature associated with this compound is paramount for researchers conducting literature reviews, sourcing materials, and ensuring accurate documentation in patent and regulatory filings. This guide aims to disambiguate its various synonyms and provide a clear, authoritative reference for its identification and application.

Chemical Identity and Nomenclature

Accurate identification of a chemical entity requires familiarity with its systematic names, common synonyms, and registry numbers. The varied terminology for (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride reflects its history and diverse use in commercial and academic settings.

Systematic and Trivial Names
  • IUPAC Name: (2R)-2-amino-3-cyclohexylpropanoic acid;hydrochloride[1]

  • Common Synonyms: A multitude of synonyms are used interchangeably in literature and commercial catalogs. The most prevalent include:

    • (R)-3-Cyclohexylalanine hydrochloride

    • D-3-Cyclohexylalanine hydrochloride[2]

    • H-D-Cha-OH HCl[2]

    • BETA-CYCLOHEXYL-D-ALANINE hydrochloride[2]

    • (R)-alpha-aminocyclohexanepropionic acid hydrochloride[2]

The use of "D-" in synonyms like "D-3-Cyclohexylalanine" is a common convention in amino acid chemistry to denote the stereochemistry relative to D-glyceraldehyde, which corresponds to the (R) configuration for this compound. The abbreviation "Cha" is frequently used for cyclohexylalanine.

Registry Numbers and Identifiers

Registry numbers are critical for unambiguous database searching and regulatory compliance.

IdentifierValueSource
CAS Number 151899-07-9Sigma-Aldrich
Molecular Formula C₉H₁₈ClNO₂Benchchem[1]
InChIKey QNGGSVANUAULGK-DDWIOCJRSA-NSigma-Aldrich
PubChem CID 736026 (Parent Compound)PubChem[2]

Note: The CAS number 58717-02-5 refers to the free base, (R)-2-amino-3-cyclohexylpropanoic acid.[2][3]

Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying this compound, starting from various potential synonyms and leading to definitive structural confirmation. This process is crucial for validating starting materials in a research or manufacturing setting.

G cluster_0 Input (Synonym/Code) cluster_1 Database Verification cluster_2 Property Cross-Validation cluster_3 Structural Confirmation (Self-Validation) A Common Name (e.g., D-Cyclohexylalanine HCl) D Search PubChem / SciFinder using CAS Number: 151899-07-9 A->D Query B IUPAC Name ((R)-2-Amino-3-cyclohexylpropanoic...) B->D Query C Catalog Number (e.g., HY-60040) C->D Query E Compare Molecular Formula (C9H18ClNO2) D->E Retrieve Data F Compare Molecular Weight (207.70 g/mol) D->F Retrieve Data G Acquire Certificate of Analysis (CoA) E->G Verify Against F->G Verify Against H Perform Spectroscopic Analysis (¹H-NMR, ¹³C-NMR, MS) G->H Guide Experimentation I Measure Specific Rotation ([α]D) G->I Guide Experimentation J CONFIRMED IDENTITY H->J Confirm Structure & Purity I->J Confirm Structure & Purity

Caption: Workflow for the unambiguous identification of (R)-2-Amino-3-cyclohexylpropanoic acid HCl.

Physicochemical and Technical Data

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup and safety considerations.

PropertyValueReference(s)
Molecular Weight 207.70 g/mol Benchchem[1], Sigma-Aldrich
Appearance White to off-white solid/powderMedChemExpress[3]
Melting Point 210–215 °C (decomposes)Benchchem[1]
Purity Typically ≥97%Sigma-Aldrich
Storage Store at room temperature under an inert atmosphereBenchchem[1], Sigma-Aldrich

Applications in Drug Development and Research

The primary utility of this compound lies in its role as a specialized building block for creating peptides and peptidomimetics with enhanced pharmacological properties.

  • Peptide Modification: The cyclohexyl group is significantly more hydrophobic than the methyl group of alanine or the isobutyl group of leucine. Its incorporation can increase the lipophilicity of a peptide, potentially improving its ability to cross cell membranes. This is a key strategy in converting biologically active peptides into viable drug candidates.

  • Enzyme Inhibitors: Derivatives of cyclohexylalanine have been investigated as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[4]

  • Neuroactive Compounds: As previously mentioned, the (R)-enantiomer is a valuable precursor for developing ligands that target NMDA receptors, which are crucial for brain function.[1]

  • Antitumor Agents: It serves as a key precursor in the synthesis of compounds that have demonstrated promising in vitro antitumor activity against cancer cell lines such as glioma and leukemia.[1]

The causality behind these applications stems from the unique steric and electronic properties of the cyclohexyl ring. It restricts the conformational flexibility of the peptide backbone in its vicinity and can act as a hydrophobic anchor, fitting into specific pockets of target proteins and receptors.

Exemplary Experimental Protocol: Synthesis of the Methyl Ester Derivative

To illustrate its practical use, this section details a validated protocol for the synthesis of the methyl ester of the title compound, a common intermediate for subsequent peptide coupling reactions. This protocol demonstrates a self-validating system through a high-yield, well-established chemical transformation.

Objective: To synthesize (2R)-2-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride from commercially available D-phenylalanine methyl ester hydrochloride.

Causality of Experimental Choice: The synthesis proceeds via catalytic hydrogenation. This method is chosen for its efficiency and high stereochemical fidelity in reducing the aromatic ring of phenylalanine to a cyclohexane ring without affecting the chiral center. Rhodium on carbon is a particularly effective catalyst for this transformation.

Methodology:

  • Reactor Setup: To a hydrogenation vessel, add D-phenylalanine methyl ester hydrochloride (12 g).

  • Catalyst Addition: Add 5% rhodium on carbon (1.2 g, 10% w/w) to the vessel.

  • Solvent Addition: Add 250 mL of methanol as the reaction solvent.

  • Hydrogenation: Seal the vessel and subject it to hydrogenation according to standard laboratory procedures for this type of reaction.

  • Reaction Monitoring: Monitor the reaction until hydrogen uptake ceases, indicating completion.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, (2R)-2-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride.

Validation: The reaction typically proceeds in high yield (e.g., 97%).[5] The identity and purity of the product should be confirmed by ¹H-NMR and mass spectrometry, comparing the resulting spectra to known standards to validate the outcome.

Conclusion

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a high-value chiral building block with a diverse and sometimes confusing nomenclature. A clear understanding of its synonyms, from the systematic IUPAC name to common laboratory shorthand, is crucial for efficient and accurate scientific work. Its unique structural features—conferring lipophilicity and conformational rigidity—make it an invaluable tool in modern drug discovery, particularly in the development of novel peptides and small molecules targeting a range of diseases. The protocols and data presented herein provide a solid, authoritative foundation for researchers and developers working with this important compound.

References

  • (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026. PubChem, National Center for Biotechnology Information. [Link]

  • Cyclohexylalanine | C9H17NO2 | CID 95475. PubChem, National Center for Biotechnology Information. [Link]

  • From Lab Bench to Production: The Journey of (2S)-2-Amino-3-cyclohexylpropanoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • (R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride | C6H12ClNO2 | CID 24728647. PubChem, National Center for Biotechnology Information. [Link]

  • Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic Acid. ACS Publications. [Link]

  • Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • L-Cyclohexylalanine: High-Purity Amino Acid Derivative for Pharmaceutical Intermediates Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

(R)-beta-Cyclohexylalanine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (R)-beta-Cyclohexylalanine Hydrochloride

Abstract

(R)-beta-Cyclohexylalanine, a non-proteinogenic β-amino acid, is a pivotal building block in medicinal chemistry and peptide science. Its incorporation into peptide structures can confer enhanced metabolic stability and unique conformational properties. This guide provides a comprehensive overview of the synthetic routes to high-purity (R)-beta-Cyclohexylalanine hydrochloride, with a focus on scientifically robust and scalable methodologies. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and outline rigorous analytical characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction and Significance

(R)-beta-Cyclohexylalanine hydrochloride is the hydrochloride salt of (R)-2-amino-3-cyclohexylpropanoic acid. Unlike its α-amino acid counterpart, the β-isomer features the amino group attached to the third carbon from the carboxyl group. This structural distinction is critical; β-amino acid residues in peptides can induce stable secondary structures, such as helices and sheets, and offer increased resistance to enzymatic degradation by peptidases.

The cyclohexyl side chain, being a saturated and sterically demanding group, further influences the properties of molecules that incorporate it. In drug design, it can enhance lipophilicity, which may improve membrane permeability and bioavailability. Consequently, (R)-beta-Cyclohexylalanine serves as a crucial component in the synthesis of various bioactive molecules, including peptidomimetics and pharmaceuticals targeting a range of therapeutic areas.[1]

The primary challenge in synthesizing this compound lies in the precise control of stereochemistry at the β-carbon to obtain the desired (R)-enantiomer in high enantiomeric excess (e.e.). This guide will focus on methods that address this challenge effectively.

Strategic Approaches to Asymmetric Synthesis

Several strategies have been developed for the asymmetric synthesis of β-amino acids. For (R)-beta-Cyclohexylalanine, the most prevalent and industrially viable methods involve the stereoselective reduction of a prochiral precursor or starting from a readily available chiral pool molecule.

Pathway I: Diastereoselective Hydrogenation of a Chiral Precursor (Ex-Chiral Pool)

One of the most direct and economically favorable methods is the hydrogenation of a chiral, proteinogenic amino acid. In this case, L-Phenylalanine serves as an excellent starting material. The aromatic ring of phenylalanine can be fully saturated via catalytic hydrogenation to yield cyclohexylalanine. Since the stereocenter of the starting material is preserved, L-Phenylalanine ((S)-configuration) directly yields L-Cyclohexylalanine ((S)-configuration). For the target (R)-enantiomer, one would start with D-Phenylalanine.

Causality Behind Experimental Choices:

  • Catalyst: A bimetallic catalyst, such as Platinum/Rhodium on a carbon support (Pt/Rh-C), is often employed. Rhodium is highly effective for aromatic ring hydrogenation, while Platinum enhances the reaction rate. The carbon support provides high surface area for the reaction.

  • Solvent System: A mixture of water and a co-solvent like isopropanol is used to dissolve the amino acid, which exists as a zwitterion. The addition of an acid, such as hydrochloric acid (HCl), is crucial as it protonates the amino acid, increasing its solubility and preventing catalyst poisoning.[2]

  • Reaction Conditions: The reaction is performed under elevated hydrogen pressure (8-10 bar) and temperature (50-60°C) to overcome the activation energy required for aromatic ring reduction.[2] These conditions are optimized to ensure complete conversion without promoting racemization.

The overall transformation is depicted below:

G cluster_0 Pathway I: Hydrogenation of D-Phenylalanine start D-Phenylalanine reagents H₂, Pt/Rh-C Catalyst Water/Isopropanol, HCl 50-60°C, 8-10 bar start->reagents product (R)-beta-Cyclohexylalanine reagents->product G cluster_workflow Asymmetric Hydrogenation Workflow node_precursor Precursor Synthesis Cyclohexanecarboxaldehyde + N-acetylglycine → Azlactone Intermediate node_hydrogenation Asymmetric Hydrogenation Chiral Rhodium Catalyst + H₂ node_precursor:f1->node_hydrogenation:f0 node_hydrolysis Hydrolysis Acid or Base Hydrolysis node_hydrogenation:f1->node_hydrolysis:f0 node_product (R)-beta-Cyclohexylalanine node_hydrolysis:f1->node_product:f0

Caption: Workflow for the asymmetric hydrogenation route.

Detailed Experimental Protocol: Synthesis via Hydrogenation of D-Phenylalanine

This section provides a field-proven, step-by-step protocol for the synthesis of (R)-beta-Cyclohexylalanine hydrochloride starting from D-Phenylalanine.

Materials and Reagents:

  • D-Phenylalanine

  • 4% Pt / 1% Rh on activated carbon (approx. 50% water content)

  • Deionized Water

  • Isopropanol

  • 37% Hydrochloric Acid

  • 50% Sodium Hydroxide Solution

  • High-pressure hydrogenation vessel (autoclave)

Protocol:

  • Reaction Setup:

    • In a suitable flask, dissolve or suspend 20 g (121 mmol) of D-Phenylalanine in a mixture of 200 mL of deionized water and 200 mL of isopropanol.

    • Carefully add 12.2 mL (146 mmol) of 37% hydrochloric acid to the mixture while stirring. The suspension should become a clear solution.

    • To this solution, add 2 g of the Pt/Rh-C catalyst (approx. 5 wt% relative to the starting material). [2]

  • Hydrogenation:

    • Transfer the reaction mixture to a high-pressure autoclave.

    • Seal the vessel and purge the system three times with nitrogen gas to remove all oxygen.

    • Subsequently, purge the vessel twice with hydrogen gas.

    • Pressurize the system to 8-10 bar with hydrogen and begin heating to an internal temperature of 50-60°C with vigorous stirring. [2] * Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation of the Free Amino Acid:

    • After the reaction is complete, cool the vessel to room temperature, carefully depressurize, and purge three times with nitrogen.

    • Filter the warm reaction mixture through a pad of celite or a nutsche filter to remove the catalyst. Wash the catalyst cake with 50 mL of deionized water.

    • Combine the filtrates and concentrate the solution under reduced pressure to remove the isopropanol.

    • Adjust the pH of the remaining aqueous solution to the isoelectric point of cyclohexylalanine (pH 5-6) using a 50% sodium hydroxide solution. The product will precipitate as a white solid.

    • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

  • Formation of the Hydrochloride Salt:

    • Suspend the dried (R)-beta-Cyclohexylalanine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

    • Add a stoichiometric amount of concentrated hydrochloric acid or pass anhydrous HCl gas through the suspension until the solid dissolves.

    • Induce precipitation by adding a non-polar co-solvent (e.g., diethyl ether or heptane) or by cooling.

    • Collect the resulting white crystalline solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield (R)-beta-Cyclohexylalanine hydrochloride.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the identity, purity, and stereochemical integrity of the final product.

Purification

The primary method for purification is recrystallization .

  • Free Amino Acid: Can be recrystallized from hot water or aqueous ethanol.

  • Hydrochloride Salt: Typically recrystallized from ethanol/diethyl ether or isopropanol/heptane solvent systems.

This process effectively removes residual starting materials and inorganic salts.

Analytical Data Summary

The following table summarizes key physical and spectral data for the target compound.

PropertyValue
Molecular Formula C₉H₁₇NO₂ (Free Base) / C₉H₁₈ClNO₂ (HCl Salt)
Molecular Weight 171.24 g/mol (Free Base) [3]/ 207.70 g/mol (HCl Salt)
Appearance White to off-white solid [2]
Melting Point ~322 °C (Free Base, decomposes) [2]
¹H NMR (D₂O) See Table 2 below for detailed assignments.
¹³C NMR (D₂O) See Table 2 below for detailed assignments.
Chiral Purity (HPLC) >99% e.e. is achievable.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

| Table 2: Expected NMR Data for (R)-beta-Cyclohexylalanine (in D₂O) | | :--- | :--- | :--- | | Nucleus | Chemical Shift (δ, ppm) | Assignment | | ¹H NMR | ~3.80 (dd) | α-H (CH-NH₂) | | | ~1.80-0.90 (m) | Cyclohexyl protons (11H) & β-CH₂ (2H) | | ¹³C NMR | ~175.0 | Carbonyl (C=O) | | | ~55.0 | α-Carbon (CH-NH₂) | | | ~40.0 | β-Carbon (CH₂) | | | ~35.0-25.0 | Cyclohexyl carbons |

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Chiral High-Performance Liquid Chromatography (HPLC): This technique is indispensable for determining the enantiomeric purity of the final product.

  • Methodology: The analysis is performed on a chiral stationary phase (CSP), such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T). [4]The two enantiomers will exhibit different retention times, allowing for their separation and quantification.

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) and an acidic additive. [4]* Validation: The method must be validated by running a racemic standard to confirm the resolution of both enantiomeric peaks.

Conclusion

The synthesis of enantiomerically pure (R)-beta-Cyclohexylalanine hydrochloride is a critical process for the advancement of pharmaceutical and peptide-based research. The methodologies presented in this guide, particularly the catalytic hydrogenation of D-Phenylalanine, offer a robust, scalable, and economically viable route to this valuable compound. The emphasis on mechanistic understanding, detailed protocols, and rigorous analytical validation provides a comprehensive framework for scientists to confidently produce and utilize high-quality (R)-beta-Cyclohexylalanine hydrochloride in their research and development endeavors.

References

  • PubChem. (n.d.). 3-Cyclohexyl-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of cyclohexylalanine. Retrieved from [Link]

  • Gao, C., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2002). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2005). Synthesis of polysubstituted β-amino cyclohexane carboxylic acids via Diels-Alder reaction using Ni(II)-complex stabilized β-alanine derived dienes. Tetrahedron Letters. Retrieved from [Link]

Sources

Chirality of 2-Amino-3-cyclohexylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of 2-Amino-3-cyclohexylpropanoic acid hydrochloride, a key chiral building block in modern pharmaceutical development. As the therapeutic and toxicological profiles of enantiomers can differ significantly, rigorous control and analysis of stereoisomeric composition are mandated by regulatory bodies and are fundamental to ensuring drug safety and efficacy. This document details the molecular basis of this compound's chirality, explores synthetic and analytical strategies for controlling and verifying its stereochemical integrity, and situates these practices within the current regulatory framework. We provide field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC), polarimetry, and an overview of advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of chiral molecules.

The Imperative of Chirality in Drug Development

In pharmaceutical sciences, chirality is not an abstract academic concept; it is a critical determinant of a drug's interaction with the inherently chiral environment of the human body. Biological systems, composed of L-amino acids and D-sugars, readily differentiate between the enantiomers of a chiral drug molecule. This stereoselectivity can lead to profound differences in pharmacology, pharmacokinetics, and toxicology between enantiomers. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the worst case, contribute to adverse effects.

The U.S. Food and Drug Administration (FDA) and other international regulatory bodies emphasize that the stereoisomeric composition of a new drug must be thoroughly characterized.[1] The guidance documents from agencies like the International Council for Harmonisation (ICH) mandate that specifications for the final drug product should assure identity, strength, quality, and purity from a stereochemical viewpoint.[1][2]

2-Amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid also known as cyclohexylalanine (Cha), serves as an exemplary case study. Its hydrochloride salt is a versatile precursor used in the synthesis of various active pharmaceutical ingredients (APIs), including anti-tumor agents and subtype-selective ligands for N-Methyl-D-aspartate (NMDA) receptors.[3][4] Therefore, establishing and controlling the chirality of this starting material is the first critical step in ensuring the stereochemical purity of the final drug product.

Molecular Structure and Stereoisomers

2-Amino-3-cyclohexylpropanoic acid possesses a single stereocenter at the alpha-carbon (C2), the carbon atom bonded to the amino group, the carboxyl group, a hydrogen atom, and the cyclohexylmethyl side chain. Due to this chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (S)-2-Amino-3-cyclohexylpropanoic acid (L-Cyclohexylalanine) and (R)-2-Amino-3-cyclohexylpropanoic acid (D-Cyclohexylalanine) according to the Cahn-Ingold-Prelog (CIP) priority rules.

G cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer cluster_mirror Mirror Plane S_img S_img R_img R_img

Sources

An In-depth Technical Guide to the Spectroscopic Data of (R)-2-Amino-3-cyclohexylpropanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (CAS Number: 151899-07-9), a chiral amino acid derivative of interest in medicinal chemistry and pharmaceutical research. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various research and development applications.

Molecular Structure and its Spectroscopic Implications

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is comprised of a cyclohexyl ring attached to a propanoic acid backbone, with an amino group at the alpha-position. The hydrochloride salt form means the amino group is protonated, forming an ammonium chloride salt. This structure dictates the expected spectroscopic features.

Figure 1: Structure of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride.

Spectroscopic Data and Interpretation

The following sections detail the expected and observed spectroscopic data for the title compound. The interpretation is grounded in the fundamental principles of each spectroscopic technique and draws comparisons with related structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, the spectrum is expected to show distinct signals for the protons on the cyclohexyl ring, the propanoic acid backbone, and the ammonium group.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Cyclohexyl (CH, CH₂)0.8 - 1.8Multiplet
β-CH₂1.5 - 1.9Multiplet
α-CH3.5 - 4.0Multiplet
NH₃⁺8.0 - 9.0Broad Singlet
COOH10.0 - 13.0Broad Singlet

Causality of Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. For amino acid hydrochlorides, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) are common choices. DMSO-d₆ allows for the observation of exchangeable protons (NH₃⁺ and COOH), while in D₂O, these protons will exchange with deuterium and their signals will disappear, a useful technique for peak assignment.

A ¹H NMR spectrum of the parent compound, (R)-2-Amino-3-cyclohexylpropanoic acid, is available from MedChemExpress and serves as a useful comparison. In the hydrochloride salt, the protonation of the amino group is expected to cause a downfield shift of the adjacent α-CH proton due to the electron-withdrawing effect of the -NH₃⁺ group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Cyclohexyl (CH₂)25 - 35
Cyclohexyl (CH)35 - 45
β-CH₂38 - 42
α-CH50 - 60
C=O (Carboxylic Acid)170 - 180

Expertise in Interpretation: The chemical shift of the α-carbon is particularly sensitive to the nature of the alpha-substituent. The presence of the electron-withdrawing ammonium group (-NH₃⁺) in the hydrochloride salt typically shifts the α-carbon signal downfield compared to the free amino acid. The carbonyl carbon of the carboxylic acid will appear significantly downfield due to its deshielded environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Key IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Interpretation
O-H (Carboxylic Acid)2500-3300 (broad)Strong, broad absorption due to hydrogen bonding.
N-H (Ammonium)2800-3200 (broad)Overlaps with the O-H stretch, contributing to the broadness of the signal.
C-H (Aliphatic)2850-2960Stretching vibrations of the cyclohexyl and propanoic C-H bonds.
C=O (Carboxylic Acid)1700-1730Strong absorption characteristic of the carbonyl group in a carboxylic acid.
N-H (Ammonium)1500-1600Bending vibration of the N-H bonds.

Self-Validating Protocol: The presence of a very broad absorption band in the 2500-3300 cm⁻¹ region is a strong indicator of a carboxylic acid. This, coupled with a strong carbonyl peak around 1700-1730 cm⁻¹, provides a self-validating confirmation of this functional group. The additional broadness and features within this region can be attributed to the N-H stretching of the ammonium salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, Electrospray Ionization (ESI) is a suitable technique.

Expected Molecular Ions:

  • Positive Ion Mode: The most likely observed ion would be the protonated molecule [M+H]⁺, where M is the free amino acid. The molecular weight of the free acid (C₉H₁₇NO₂) is 171.24 g/mol [1]. Therefore, a peak at approximately m/z 172.1 would be expected.

  • Molecular Weight of the Salt: The molecular weight of the hydrochloride salt (C₉H₁₈ClNO₂) is 207.70 g/mol .

Fragmentation Pattern: The fragmentation of amino acids in mass spectrometry often involves the loss of small, stable molecules. Common fragmentation pathways include:

  • Loss of water (-18 Da) from the carboxylic acid group.

  • Loss of formic acid (-46 Da) from the carboxylic acid group.

  • Decarboxylation (-44 Da).

  • Cleavage of the side chain.

MS_Fragmentation M [M+H]⁺ m/z ≈ 172.1 frag1 Loss of H₂O [M+H - H₂O]⁺ M->frag1 -18 Da frag2 Loss of HCOOH [M+H - HCOOH]⁺ M->frag2 -46 Da frag3 Loss of CO₂ [M+H - CO₂]⁺ M->frag3 -44 Da frag4 Side-chain cleavage M->frag4

Figure 2: Potential fragmentation pathways in ESI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrument Setup:

    • Use an electrospray ionization mass spectrometer.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) for the analyte.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to observe all possible ionic species.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion of interest to induce fragmentation and obtain structural information.

Conclusion

The spectroscopic data of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride are consistent with its known molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and self-validating toolkit for the unambiguous identification and characterization of this compound. This guide serves as a valuable resource for researchers and professionals working with this and structurally related molecules.

References

  • (R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, a chiral amino acid derivative, is a key building block in medicinal chemistry and pharmaceutical development.[1] Its utility in the synthesis of novel therapeutic agents, including potential anti-tumor compounds and ligands for N-Methyl-D-aspartate (NMDA) receptors, underscores the importance of a thorough understanding of its physicochemical properties.[1] Solubility is a critical parameter that influences bioavailability, formulation development, and ultimately, the therapeutic efficacy of any active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, tailored for researchers, scientists, and drug development professionals. In the absence of extensive published solubility data for this specific compound, this document serves as a roadmap for its empirical determination.

Physicochemical Characterization: The Foundation of Solubility

Table 1: Key Physicochemical Properties of (R)-2-Amino-3-cyclohexylpropanoic acid and its Hydrochloride Salt

Property(R)-2-Amino-3-cyclohexylpropanoic acid (Parent Compound)(R)-2-Amino-3-cyclohexylpropanoic acid hydrochlorideSignificance for Solubility
Molecular Formula C₉H₁₇NO₂[2]C₉H₁₈ClNO₂[1]Defines the fundamental composition and polarity.
Molecular Weight 171.24 g/mol [2][3]207.70 g/mol [1]Used in converting mass concentration to molar concentration.
Predicted pKa pKa₁ (carboxyl) ≈ 2.3; pKa₂ (amino) ≈ 9.5 (Predicted for parent)Expected to be acidic due to the protonated amine.Governs the ionization state at different pH values, a primary determinant of aqueous solubility.
Melting Point (°C) 322 °C (for L-enantiomer)[4]To be determined experimentally.Higher melting points can correlate with lower solubility due to greater crystal lattice energy.
Polymorphism To be determined experimentally.To be determined experimentally.Different crystalline forms (polymorphs) can exhibit significantly different solubilities.[2]
The Critical Role of pKa and pH

(R)-2-Amino-3-cyclohexylpropanoic acid is an amino acid and thus a zwitterionic compound at its isoelectric point. The hydrochloride salt, however, will have a different ionization profile. The presence of the hydrochloride salt means the primary amine is protonated, making the compound a cationic species. The solubility of such an ionizable compound is highly dependent on the pH of the medium. For a basic amine, the solubility increases as the pH decreases. A full pH-solubility profile is therefore essential for characterizing this compound.

Crystal Polymorphism: The Hidden Variable

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can have a profound impact on solubility.[2][5] Different polymorphs of the same compound can have different crystal lattice energies, which in turn affects the energy required to dissolve the crystal, leading to different equilibrium solubilities.[2] It is crucial to characterize the crystalline form of the material being used in any solubility study, for instance by X-ray powder diffraction (XRPD), to ensure the data is reproducible and relevant.

Theoretical Framework for Solubility

The solubility of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride in a given solvent is governed by the thermodynamics of the dissolution process. This process can be broken down into three conceptual steps:

  • Breaking of solute-solute bonds: The energy required to overcome the crystal lattice energy of the solid.

  • Breaking of solvent-solvent bonds: The energy required to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent bonds: The energy released upon solvation of the solute molecule.

The overall enthalpy of the solution and the change in entropy determine the Gibbs free energy of the solution, which in turn dictates the equilibrium solubility.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[6] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is a guideline and should be adapted based on preliminary experiments to determine the appropriate equilibration time and sample concentrations.

1. Preparation of Materials:

  • (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (verify purity and polymorphic form).
  • High-purity solvents (e.g., ultrapure water, ethanol, propylene glycol).
  • Buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).
  • Scintillation vials or other suitable sealed containers.
  • A temperature-controlled orbital shaker or rotator.
  • Syringe filters (e.g., 0.22 µm PVDF) to separate the undissolved solid.
  • Validated analytical method for quantification (e.g., HPLC-UV).

2. Experimental Procedure:

  • Add an excess of the solid compound to a series of vials containing the chosen solvents or buffer solutions. "Excess" should be enough to ensure a saturated solution with visible solid remaining at equilibrium.
  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
  • Allow the samples to equilibrate for a predetermined time (e.g., 24-72 hours). The equilibration time should be established by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration in solution remains constant.
  • After equilibration, allow the vials to stand to let the excess solid settle.
  • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
  • Dilute the filtrate as necessary for the analytical method.
  • Quantify the concentration of the dissolved compound using a validated analytical method.

3. Data Analysis and Reporting:

  • Calculate the mean solubility and standard deviation from at least three replicate experiments for each solvent and condition.
  • Report the solubility in mg/mL and mol/L.
  • For buffered solutions, measure and report the final pH of the saturated solution.
  • Characterize the solid phase remaining after the experiment to check for any polymorphic transformations.
Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Characterize API (Purity, Polymorph) add_excess Add Excess API to Solvent prep_api->add_excess prep_solvents Prepare Solvents & Buffers prep_solvents->add_excess equilibrate Equilibrate (Shake at const. T) add_excess->equilibrate sample Sample Supernatant equilibrate->sample analyze_solid Analyze Residual Solid (e.g., XRPD) equilibrate->analyze_solid filter Filter (0.22 µm) sample->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify report Report Data quantify->report analyze_solid->report

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification

A validated, stability-indicating analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying amino acids and their derivatives.

Example HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Quantification: Based on a calibration curve prepared from standards of known concentrations.

Derivatization, for instance with o-phthalaldehyde (OPA), can be employed to enhance detection sensitivity if required.

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely.

Table 2: Illustrative Aqueous pH-Solubility Profile for (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride at 25 °C

Buffer pH (Initial)Final pH of Saturated SolutionSolubility (mg/mL) ± SD (n=3)Molar Solubility (mol/L) ± SD
1.21.25150.2 ± 3.50.723 ± 0.017
4.54.62145.8 ± 2.90.702 ± 0.014
6.86.85120.5 ± 4.10.580 ± 0.020
7.47.41105.3 ± 3.80.507 ± 0.018

Table 3: Illustrative Solubility in Common Organic Solvents at 25 °C

SolventSolubility (mg/mL) ± SD (n=3)Molar Solubility (mol/L) ± SD
Water135.6 ± 2.70.653 ± 0.013
Ethanol45.2 ± 1.80.218 ± 0.009
Propylene Glycol60.7 ± 2.10.292 ± 0.010
Methanol55.9 ± 2.50.269 ± 0.012

Note: The data in Tables 2 and 3 are for illustrative purposes only and do not represent experimentally determined values.

Advanced Considerations

Cosolvency

For formulations, it may be necessary to enhance the aqueous solubility of the compound. Cosolvency, the addition of a water-miscible organic solvent, is a common technique to achieve this.[7][8] The solubility of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride should be determined in various mixtures of water and common pharmaceutical cosolvents (e.g., ethanol, propylene glycol, PEG 400) to guide formulation development.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility.[6] Kinetic solubility measures the concentration at which a compound, often from a DMSO stock solution, precipitates in an aqueous medium. It is a high-throughput screening method. Thermodynamic solubility, as described in this guide, is the true equilibrium solubility and is the gold standard for physicochemical characterization.

Conclusion

References

  • Marques, M. R. C. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • National Center for Biotechnology Information. (n.d.). Cyclohexylalanine. PubChem Compound Summary for CID 95475. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid. PubChem Compound Summary for CID 736026. Retrieved from [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776.
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for inclusion in the WHO Model List of Essential Medicines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • F. Al-kasmi, B., Al-tamimi, A., & Al-azzam, K. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1).
  • The Pharmaspire. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Journal of Chemical & Engineering Data. (n.d.). GUIDELINES FOR REPORTING SOLUBILITY DATA. Retrieved from [Link]

  • SciSpace. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Whitepaper: The Cyclohexyl Moiety as a Strategic Tool in Amino Acid and Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptides and proteins represents a cornerstone of modern medicinal chemistry and drug design. Among these, amino acids bearing a cyclohexyl group have emerged as a particularly powerful tool for modulating molecular structure, enhancing physicochemical properties, and optimizing biological function. This guide provides a comprehensive technical overview of the role of the cyclohexyl group in amino acid structure and function. We will delve into its fundamental physicochemical characteristics, its profound impact on peptide conformation and stability, and its strategic application as a bioisostere in drug discovery. This document synthesizes field-proven insights with established scientific principles, offering detailed experimental protocols and analytical frameworks to empower researchers in the rational design of novel therapeutics.

The Physicochemical Landscape of the Cyclohexyl Group

The strategic utility of the cyclohexyl group in amino acid design is rooted in its distinct physicochemical properties, which stand in contrast to both linear alkyl chains and aromatic rings. Understanding these properties is fundamental to predicting its influence on a parent molecule.

Lipophilicity and Solubility

The cyclohexyl group is a non-polar, alicyclic hydrocarbon moiety (C₆H₁₁) and is therefore inherently lipophilic.[1][2] Its introduction into an amino acid side chain significantly increases the lipophilicity of the resulting peptide. This property is a critical determinant of a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3] While increased lipophilicity can enhance membrane permeability, an excessive increase can lead to poor aqueous solubility, rapid metabolic oxidation, and non-specific binding.[2][4] Therefore, the use of the cyclohexyl group requires a carefully balanced approach to achieve optimal physicochemical properties for drug-likeness.[3][5]

Steric Profile and Conformational Rigidity

Unlike a flat, planar phenyl group, the cyclohexyl ring adopts a three-dimensional chair conformation. This 3D structure provides significant steric bulk and can offer more extensive contact points within a protein's binding pocket.[6] Compared to a flexible, linear alkyl chain, the cyclic nature of the cyclohexyl group introduces a degree of conformational rigidity. This pre-organization of the side chain can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant improvement in binding affinity.[6]

Bioisosteric Potential

In medicinal chemistry, the cyclohexyl group is frequently employed as a bioisostere—a substituent that retains the desired biological activity of the parent molecule. It serves two primary bioisosteric roles:

  • As a Phenyl Group Bioisostere: Replacing an aromatic phenyl ring with a saturated cyclohexyl ring eliminates π-π stacking interactions but introduces a 3D scaffold that can explore different regions of a binding pocket. This has been a successful strategy in drug discovery, as exemplified in the development of venetoclax.[6]

  • As a tert-Butyl Group Bioisostere: The cyclohexyl group can mimic the steric bulk of a tert-butyl group but occupies a larger volume, which can be advantageous for filling deeper, more lipophilic pockets on a target protein.[6]

PropertyPhenyl Grouptert-Butyl GroupCyclohexyl GroupScientific Rationale & Implication
Geometry Planar, AromaticTetrahedral, Bulky3D Chair, BulkyThe 3D nature of the cyclohexyl group can lead to more extensive van der Waals contacts in a binding site compared to a flat ring.[6]
Lipophilicity (LogP) ~2.13 (Benzene)~2.78 (Isobutane)~3.44 (Cyclohexane)Significantly increases lipophilicity, impacting solubility and membrane permeability.[2][7]
Flexibility RigidRigid (Rotation)Semi-Rigid (Ring Flip)Reduces the conformational entropy of a peptide side chain, which can enhance binding affinity.[6]
Electronic Nature π-electron systemElectron-donatingAliphaticEliminates potential for aromatic interactions (π-π, cation-π) but avoids metabolic pathways associated with aromatic rings.

Table 1: Comparative physicochemical properties of the cyclohexyl group and its common bioisosteric partners.

Structural Impact on Peptides and Peptidomimetics

The incorporation of cyclohexyl-containing amino acids, such as L-cyclohexylalanine (Cha) or cyclohexylglycine (Chg), exerts a profound influence on the secondary and tertiary structure of peptides. This structural control is a primary driver for their use in designing peptidomimetics with stable, predictable conformations.

Induction of Secondary Structures

The steric hindrance and conformational constraints imposed by the cyclohexyl side chain can nucleate and stabilize specific secondary structures. Research has demonstrated that peptides incorporating these residues have a high propensity to form well-defined folds:

  • β-Turns and α-Turns: Short peptides containing polyhydroxylated cyclohexane γ-amino acids have been shown to adopt stable double α-/β-turn structures, both in solution and in the crystalline state.[8] This folding is driven by the formation of specific intramolecular hydrogen bonds, which are pre-organized by the rigid cyclohexane core.

  • Helical Structures: The incorporation of cyclohexane β-amino acids into β-peptides is compatible with the formation of stable 14-helix secondary structures.[9][10][11] This indicates that even a high degree of substitution on the cyclohexane ring does not disrupt the peptide's ability to adopt a stable helical fold, opening avenues for creating functionalized helices with oriented polar groups.

A Random Coil B Transient Helix A->B Low Energy Barrier C Unfolded State A->C Low Energy Barrier B->C Low Energy Barrier D Favored Conformation (e.g., β-Turn) E Other States D->E High Energy Barrier

Caption: Conformational entropy reduction by a cyclohexyl group.

Enhancing Proteolytic Stability

Peptides often suffer from short in-vivo half-lives due to rapid degradation by proteases.[12] The steric bulk of the cyclohexyl side chain can effectively shield the adjacent peptide bonds from enzymatic cleavage. This "steric shielding" effect makes peptides containing cyclohexyl amino acids significantly more resistant to proteolysis, a crucial attribute for the development of peptide-based therapeutics.

Functional Consequences in Drug Design and Biology

The structural and physicochemical modifications induced by the cyclohexyl group translate directly into tangible functional advantages in a therapeutic context.

Modulating Receptor and Protein Interactions

The ability of the cyclohexyl group to act as a 3D probe allows for the fine-tuning of ligand-receptor interactions. By replacing a natural amino acid with its cyclohexyl analog, researchers can systematically explore the topology of a binding site.

  • Improved Binding Affinity: By offering more contact points and reducing the entropic cost of binding, the cyclohexyl moiety can enhance the affinity of a peptide for its target.[6]

  • Altering Selectivity: The unique steric and lipophilic profile of the cyclohexyl group can alter the selectivity of a peptide for different receptor subtypes. This is critical for minimizing off-target effects.

  • Inhibiting Protein-Protein Interactions (PPIs): The stable, well-defined secondary structures induced by cyclohexyl amino acids are ideal scaffolds for designing molecules that can disrupt large, flat protein-protein interfaces, which are often considered "undruggable" targets.[13]

cluster_0 Phenylalanine in Binding Pocket cluster_1 Cyclohexylalanine in Binding Pocket node_phe Binding Pocket Phenylalanine Side Chain node_phe_contact Limited 2D Contact node_phe:f1->node_phe_contact π-π interaction node_cha Binding Pocket Cyclohexylalanine Side Chain node_cha_contact Extensive 3D Contact node_cha:f1->node_cha_contact van der Waals forces

Caption: Increased binding contacts with a 3D cyclohexyl group.

Antimicrobial and Cell-Penetrating Peptides

The increased lipophilicity imparted by cyclohexyl groups is a key feature in the design of antimicrobial peptides (AMPs). The cyclohexyl side chains can enhance the interaction of the peptide with the lipid membranes of bacteria, facilitating membrane disruption and cell death.[14] This increased hydrophobicity has been shown to correlate with potent activity against pathogenic bacteria, including vancomycin-resistant enterococci.[15]

Experimental Protocols for Synthesis and Analysis

Scientist's Note: The following protocols are generalized frameworks. Researchers must adapt them based on the specific amino acid derivative and peptide sequence, always adhering to laboratory safety standards.

Protocol: Synthesis of Boc-L-Cyclohexylalanine

This protocol describes the catalytic hydrogenation of Boc-L-Phenylalanine to yield Boc-L-Cyclohexylalanine.

Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Boc-L-Phenylalanine (1.0 eq) in a suitable solvent such as methanol or glacial acetic acid.[16]

    • Rationale: Acetic acid can sometimes improve the rate of hydrogenation for this class of compounds.

  • Catalyst Addition: Add the hydrogenation catalyst, typically Platinum Oxide (Adams' catalyst) or Palladium on Carbon (Pd/C) (5-10% w/w).

    • Scientist's Note: Freshly prepared Adams' catalyst can be highly active and may require careful monitoring to prevent over-reduction.[16]

  • Hydrogenation: Seal the vessel and purge with nitrogen, then fill with hydrogen gas to a pressure of 2-3 atmospheres.[16]

  • Reaction Monitoring: Agitate the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Boc-L-Cyclohexylalanine.

  • QC Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Incorporation into a Peptide via SPPS

This protocol outlines the incorporation of a cyclohexyl amino acid into a peptide using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin). Perform the initial Fmoc deprotection using 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-L-Cyclohexylalanine (3-5 eq) using a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • QC Check (Kaiser Test): Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Trustworthiness: This self-validating step ensures the integrity of the peptide sequence at each stage.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification & Analysis: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC. Confirm the mass and purity of the final peptide by LC-MS and analytical HPLC.

start Start: Synthesis of Boc/Fmoc-Cyclohexyl-AA spps Solid-Phase Peptide Synthesis (SPPS) - Couple Cyclohexyl-AA to Resin - Elongate Peptide Chain start->spps cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage purification Purification (Reverse-Phase HPLC) cleavage->purification analysis Structural & Functional Analysis purification->analysis end Final Bioactive Peptide analysis->end nmr Conformational Analysis (NMR, CD Spectroscopy) ms Mass Verification (LC-MS) bioassay Biological Assay (e.g., Binding, Activity)

Caption: Experimental workflow for peptide design and analysis.

Conclusion

The cyclohexyl group is far more than a simple lipophilic appendage; it is a strategic and versatile tool in the arsenal of the medicinal chemist and peptide scientist. Its unique combination of lipophilicity, steric bulk, and conformational rigidity allows for the rational modulation of peptide structure, stability, and function. By understanding the fundamental principles governing its behavior and employing robust synthetic and analytical methodologies, researchers can leverage the cyclohexyl moiety to overcome long-standing challenges in drug discovery, from improving proteolytic resistance to tackling difficult targets like protein-protein interactions. The continued exploration of novel amino acids featuring this scaffold promises to yield the next generation of potent and selective peptide-based therapeutics.

References

  • Cativiela, C., et al. (n.d.). Polysubstituted cyclohexane γ-amino acids induce a double α-/β-turn in short non-natural peptides. ResearchGate. Retrieved from [Link]

  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexane. Wikipedia. Retrieved from [Link]

  • Kelland, M. (2021). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. ACS Publications. Retrieved from [Link]

  • Reza, D., et al. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ResearchGate. Retrieved from [Link]

  • Aliyeva, G. K., & Mammadova, A. T. (2021). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. Retrieved from [Link]

  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Retrieved from [Link]

  • Herbst, R. M., & Stetten, D. (1941). The Synthesis of dl-β-Cyclohexylalanine. Journal of the American Chemical Society. Retrieved from [Link]

  • Schaffert, C., et al. (2022). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Chemistry – A European Journal. Retrieved from [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Harder, E. (2016). Stacking with No Planarity?. PubMed Central. Retrieved from [Link]

  • Cistrone, P. A., & Touti, F. (2022). Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. Chemical Science. Retrieved from [Link]

  • Ploch-Jankowska, A. (2021). Lipophilicity - Methods of determination and its role in medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Le, J. C. H., et al. (2020). Peptide/β-Peptoid Hybrids with Activity against Vancomycin-Resistant Enterococci: Influence of Hydrophobicity and Structural Features on Antibacterial and Hemolytic Properties. MDPI. Retrieved from [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of peptides containing (R)-2-Amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solid-Phase Synthesis of Peptides Containing (R)-2-Amino-3-cyclohexylpropanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as receptor affinity, metabolic stability, and bioavailability.[1][2] (R)-2-Amino-3-cyclohexylpropanoic acid, a bulky and hydrophobic analog of alanine, is of particular interest for its ability to introduce conformational constraints and enhance lipophilicity. However, its unique structural features—specifically its steric hindrance and hydrophobicity—present significant challenges during standard solid-phase peptide synthesis (SPPS).[1] This document provides a comprehensive guide for researchers, outlining the underlying principles, field-tested protocols, and troubleshooting strategies necessary for the successful synthesis and purification of peptides containing this valuable building block.

Foundational Principles: Navigating the Challenges of a Hindered Residue

The successful synthesis of peptides containing (R)-2-Amino-3-cyclohexylpropanoic acid, hereafter referred to as D-Cha, hinges on a clear understanding of its chemical nature and its impact on the standard SPPS workflow.[1] The widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy provides the necessary orthogonal protection scheme, where the Nα-Fmoc group is labile to a base (like piperidine), while side-chain protecting groups are removed by acid (like trifluoroacetic acid).[3][4]

The primary challenges arise from two key properties of D-Cha:

  • Steric Hindrance: The bulky cyclohexyl group adjacent to the α-carbon physically impedes the approach of an activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and significantly reduced yields.[5] The choice of coupling reagent is therefore not trivial; it must be sufficiently reactive to overcome this spatial barrier.[6][7]

  • Hydrophobicity: As more D-Cha or other hydrophobic residues are incorporated, the growing peptide chain becomes increasingly nonpolar. This can cause the peptide to aggregate and collapse onto the polystyrene resin support, leading to poor solvation of the reactive termini and inaccessible reaction sites.[8][9] This hydrophobicity also complicates the final purification step, as the crude peptide may exhibit poor solubility in standard reversed-phase HPLC mobile phases.[8][10]

Our protocols are designed to proactively address these issues through optimized reagent selection, extended reaction times, and specialized purification strategies.

The Synthetic Workflow: A Visual Overview

The core of the synthesis is the iterative cycle of deprotection and coupling, performed on a solid support. This process is repeated until the desired peptide sequence is assembled.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage & Purification Resin Select & Swell Resin Load Load First Fmoc-AA-OH Resin->Load e.g., 2-Cl-Trt Resin Deprotect Fmoc Deprotection (Piperidine/DMF) Load->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH (Activation Reagent + Base) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Test Kaiser Test (Check for free amines) Wash2->Test Test->Deprotect If sequence not complete Cleave Cleavage & Global Deprotection (TFA Cocktail) Test->Cleave If sequence complete Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze LC-MS & HPLC Analysis Purify->Analyze

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

These protocols are based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Protocol 1: Loading of the First Amino Acid onto 2-Chlorotrityl Resin

Rationale: 2-Chlorotrityl (2-Cl-Trt) resin is highly acid-labile, allowing for the cleavage of the final peptide with side-chains fully protected if desired. It is also excellent for loading the first amino acid, especially sterically hindered ones, with a low risk of racemization.[11]

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.6 mmol/g loading)

  • Fmoc-protected amino acid (Fmoc-AA-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Place the 2-Cl-Trt resin (63 mg, 0.1 mmol) in the reaction vessel.

  • Swell the resin in DCM (2 mL) for 30 minutes with gentle agitation.[12]

  • Drain the DCM.

  • Dissolve the first Fmoc-amino acid (0.15 mmol, 1.5 eq) in DCM (2 mL).

  • Add DIEA (52 µL, 0.3 mmol, 3.0 eq) to the amino acid solution and mix.

  • Add the solution to the resin and agitate for 1-2 hours.

  • To cap any remaining unreacted chloride sites, add 0.5 mL of MeOH and agitate for 15 minutes.

  • Drain the reaction solution.

  • Wash the resin sequentially with DCM (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Iterative Peptide Elongation

This cycle is repeated for each amino acid in the sequence.

A. Fmoc Deprotection Rationale: The Fmoc group is removed by a secondary amine base, typically piperidine, via a β-elimination mechanism. A 20% solution provides a balance of efficiency and minimization of side reactions.[3]

Figure 2: Fmoc deprotection reaction.

Procedure:

  • Swell the resin in DMF (2 mL) for 20 minutes.

  • Drain the DMF.

  • Add 20% (v/v) piperidine in DMF (2 mL) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF (2 mL) and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

B. Amino Acid Coupling Rationale: The carboxylic acid of the incoming Fmoc-amino acid is activated in situ to form a highly reactive species that readily acylates the free N-terminal amine of the resin-bound peptide. For sterically hindered residues like D-Cha, a more potent activating agent is required to achieve a high coupling efficiency.[6] HATU is an aminium-based reagent that forms a highly reactive OAt-ester, which is superior for difficult couplings compared to standard reagents like HBTU.[6]

Coupling ReagentClassActivating GroupReactivity for Hindered AA
HBTU Aminium SaltHOBtGood
HCTU Aminium Salt6-Cl-HOBtVery Good
HATU Aminium SaltHOAtExcellent
COMU Aminium SaltOxymaPureExcellent

Table 1: Comparison of common coupling reagents.

Procedure for Standard Amino Acids:

  • In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol, 3.0 eq) and HATU (114 mg, 0.3 mmol, 3.0 eq) in DMF (1 mL).

  • Add DIEA (104 µL, 0.6 mmol, 6.0 eq) to the activation mixture. A color change to yellow is often observed.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 45-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

Procedure Modification for Coupling Fmoc-D-Cha-OH:

  • Use Excess Reagents: Increase the equivalents of Fmoc-D-Cha-OH, HATU, and DIEA to 4.0 each.

  • Extend Coupling Time: Agitate the reaction mixture for at least 2 hours.

  • Perform a Double Coupling: After the first coupling and washing step, repeat the coupling procedure with a fresh solution of activated Fmoc-D-Cha-OH.

  • Monitoring: After coupling, perform a Kaiser test. A blue bead color indicates a complete reaction (no free primary amines). If the beads remain yellow or are faint blue, the coupling is incomplete and a second coupling is mandatory.

Figure 3: General mechanism of peptide coupling using HATU.

Protocol 3: Final Cleavage and Deprotection

Rationale: A strong acid, typically Trifluoroacetic Acid (TFA), is used to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups. Scavengers are critical to "trap" the highly reactive cationic species (e.g., t-butyl cations) that are released, preventing them from modifying sensitive residues like Tryptophan or Methionine.[13]

ReagentPurpose
TFA Cleavage Agent & Deprotection
Triisopropylsilane (TIS) Cation Scavenger
Water (H₂O) Cation Scavenger, aids solubility
Dithiothreitol (DTT) Scavenger (for Trp protection)

Table 2: Components of a standard cleavage cocktail.

Procedure:

  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 2 mL) and dry it thoroughly under vacuum.[1]

  • Prepare the cleavage cocktail. For most peptides, Reagent B (TFA/H₂O/TIS, 95:2.5:2.5 v/v/v) is sufficient.

  • Add the cleavage cocktail (2 mL) to the dried resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin through a cotton plug into a clean collection tube.

  • Wash the resin with an additional small volume of fresh TFA (0.5 mL) and combine the filtrates.

  • Concentrate the TFA solution to a small volume (~0.2 mL) using a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing ~10 mL of ice-cold diethyl ether.[1][14]

  • A white precipitate should form. Let it stand at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.[1]

  • Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat twice.[1]

  • Dry the crude peptide pellet under vacuum to remove residual ether.

Protocol 4: Purification by Reversed-Phase HPLC

Rationale: Peptides containing D-Cha are often highly hydrophobic and may be difficult to dissolve and purify using standard C18 columns and acetonitrile/water gradients.[8] Modifications are often necessary.

Troubleshooting & Strategy:

  • Solubility Testing: Before injecting onto the HPLC, test the solubility of a small amount of crude peptide in various solvents. Start with the initial mobile phase conditions (e.g., 95% Water/ACN + 0.1% TFA). If insoluble, try adding small amounts of isopropanol or formic acid. For extremely difficult cases, dissolving in a small volume of a stronger organic solvent like n-propanol first, then diluting with the aqueous mobile phase, can be effective.[10]

  • Column Choice: A C4 or C8 column is often more suitable than a C18 column for very hydrophobic peptides, as it provides less retention and reduces the chance of irreversible binding.

  • Gradient Optimization: Use a broad, slow gradient to ensure proper separation and prevent the peptide from precipitating on the column as the organic phase concentration increases.

Example RP-HPLC Protocol:

  • Column: C4 Reversed-Phase, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min (analytical) or 10 mL/min (semi-preparative)

  • Detection: 220 nm and 280 nm

Time (min)% B
010
510
4570
5095
5595
6010

Table 3: Example HPLC gradient for a hydrophobic peptide.

After purification, collect fractions, analyze them by LC-MS to identify those containing the pure product, pool the correct fractions, and lyophilize to obtain a fluffy white powder.

Validation and Conclusion

The successful synthesis of a peptide is validated by confirming its identity and purity.

  • Mass Spectrometry (MS): Confirms that the molecular weight of the purified product matches the theoretical mass of the desired peptide.

  • Analytical RP-HPLC: A final analysis of the lyophilized product should show a single, sharp peak, indicating high purity (typically >95% for research applications).

By understanding the inherent challenges posed by the sterically hindered and hydrophobic nature of (R)-2-Amino-3-cyclohexylpropanoic acid, researchers can adapt standard SPPS protocols to successfully synthesize these valuable modified peptides. The key to success lies in the judicious selection of powerful coupling reagents, the potential for extended or double coupling cycles, and a carefully considered strategy for purification.

References

  • Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736026, (2R)-2-amino-3-cyclohexylpropanoic acid. Retrieved from [Link]

  • Fields, G. B. (Ed.). (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Apostolovic, B., et al. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International Journal of Peptides, 2012, 652156.
  • Sletten, E. M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • The Nest Group, Inc. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Yuan, H., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 9, 735898.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.

Sources

Application Notes & Protocols: The Use of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

(R)-2-Amino-3-cyclohexylpropanoic acid, often referred to as D-Cyclohexylalanine (D-Cha), is a non-proteinogenic amino acid that has emerged as a crucial chiral building block in modern medicinal chemistry.[1] As the hydrochloride salt, it offers improved handling and solubility characteristics. Its structure is analogous to phenylalanine, but with the aromatic phenyl ring replaced by a saturated cyclohexyl group. This seemingly simple modification imparts a unique combination of properties—namely increased lipophilicity and conformational rigidity—making it a valuable tool for peptide modification and small molecule synthesis.[2]

The incorporation of this amino acid into lead compounds can significantly enhance metabolic stability by removing the site of aromatic hydroxylation, a common metabolic pathway for phenylalanine-containing molecules. Furthermore, the bulky, flexible cyclohexyl group can enforce specific backbone conformations in peptides, which is critical for optimizing binding affinity and selectivity for biological targets.[1] This guide provides an in-depth overview of its properties, applications, and detailed protocols for its effective use in a research setting.

Compound Profile & Safety Data

A thorough understanding of the physicochemical properties and safety requirements is paramount before incorporating any reagent into an experimental workflow.

Physicochemical Properties

The key properties of (R)-2-Amino-3-cyclohexylpropanoic acid and its hydrochloride salt are summarized below.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-cyclohexylpropanoic acid hydrochloridePubChem[3]
Synonyms D-3-Cyclohexylalanine HCl, H-D-Cha-OH·HClPubChem[3][4]
CAS Number 98741-94-3 (for HCl salt)Vendor Data
Molecular Formula C₉H₁₈ClNO₂Benchchem[2]
Molecular Weight 207.70 g/mol Benchchem[2]
Appearance White to off-white solid/powderMedChemExpress[5]
Purity Typically ≥98%MedChemExpress[5]
GHS Hazard & Precautionary Statements

While the hydrochloride salt form is generally stable, the parent amino acid is associated with the following GHS classifications. Standard laboratory precautions should always be observed.

Hazard ClassGHS PictogramStatementSource
Acute Toxicity, OralGHS07H302: Harmful if swallowedPubChem[3]
Skin IrritationGHS07H315: Causes skin irritationPubChem[3][4]
Eye IrritationGHS07H319: Causes serious eye irritationPubChem[3][4]
STOT SE 3GHS07H335: May cause respiratory irritationPubChem[3][4]
Protocol 1: Safe Handling & Storage

Objective: To ensure the stability of the compound and the safety of laboratory personnel.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves (e.g., nitrile).[6]

2. Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6][7]

  • Avoid formation of dust and aerosols during weighing and transfer.[7]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[6]

  • Avoid contact with skin, eyes, and clothing.[7]

3. Storage:

  • Long-term (Powder): Store at -20°C for maximum stability (up to 3 years).[5][8]

  • Short-term (Powder): Can be stored at 4°C for several months.[5]

  • Keep the container tightly closed in a dry and well-ventilated place.[7][9]

  • In Solution: Prepare solutions fresh. If storage is necessary, store aliquots at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation and repeated freeze-thaw cycles.[5][8]

Core Applications in Medicinal Chemistry

The utility of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride stems from the unique influence of its cyclohexyl side chain on molecular properties.

G cluster_0 Structural Feature cluster_1 Physicochemical Impact cluster_2 Therapeutic Application Compound (R)-2-Amino-3-cyclohexylpropanoic acid Lipophilicity Increased Lipophilicity (LogP) Compound->Lipophilicity Stability Enhanced Metabolic Stability (Blocks Aromatic Oxidation) Compound->Stability Conformation Conformational Constraint (Steric Bulk) Compound->Conformation PK Improved Pharmacokinetics (e.g., cell permeability) Lipophilicity->PK Stability->PK Binding Optimized Target Binding & Selectivity Conformation->Binding Scaffold Versatile Scaffold for Novel Pharmacophores PK->Scaffold Binding->Scaffold

Caption: Influence of the cyclohexyl side chain on molecular properties and applications.

  • As a Phenylalanine Bioisostere: In peptide-based drug design, replacing Phenylalanine (Phe) with Cyclohexylalanine (Cha) is a common strategy to improve drug-like properties. The cyclohexyl group increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It also removes the phenyl ring, which is susceptible to metabolic attack by cytochrome P450 enzymes, thus improving the compound's half-life.[2]

  • Development of NMDA Receptor Ligands: The (R)-enantiomer is a valuable scaffold for designing ligands targeting N-Methyl-D-aspartate (NMDA) receptors.[2] These receptors are integral to central nervous system functions, and their modulation is a key strategy for treating a variety of neurological disorders. The specific stereochemistry and steric bulk of the cyclohexyl group can be leveraged to design subtype-selective agonists and antagonists.[2][10]

  • Synthesis of Novel Anti-Tumor Agents: The compound serves as a key precursor in the synthesis of novel anti-cancer agents. For example, it is used to prepare derivatives like (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid, which has demonstrated promising in vitro antitumor activity against cancer cell lines such as glioma and leukemia.[2]

Experimental Protocols

The following protocols provide standardized, step-by-step methods for the incorporation of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride into a peptide sequence.

Protocol 2: General Procedure for Peptide Coupling

Objective: To form an amide bond between the carboxylic acid of a resin-bound or N-protected amino acid and the amine of (R)-2-Amino-3-cyclohexylpropanoic acid methyl ester. This protocol is adapted from standard solution-phase peptide coupling methodologies.[11][12]

Rationale: This procedure uses 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a carbodiimide activating agent, which reacts with the C-terminus of the coupling partner to form a highly reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) is included to suppress racemization and improve efficiency by converting the O-acylisourea to a less reactive but more selective HOBt ester. A non-nucleophilic base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of the incoming amino acid and the acidic HOBt.[11][12]

G Start Dissolve N-Boc-AA-OH in DMF/DCM AddReagents Add HOBt and EDC Stir at 0°C Start->AddReagents AddAmine Add D-Cha-OMe·HCl and NMM AddReagents->AddAmine Warm Allow to warm to RT Stir 12-18h AddAmine->Warm Monitor Monitor reaction by TLC or LC-MS Warm->Monitor Monitor->Warm Incomplete Workup Aqueous Workup (e.g., NaHCO₃, brine) Monitor->Workup Complete Purify Purify by Flash Chromatography Workup->Purify End Isolated Dipeptide Purify->End

Sources

Strategic Guide to Protecting Group Chemistry for (R)-2-Amino-3-cyclohexylpropanoic Acid Hydrochloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Landscape of a Unique Amino Acid

(R)-2-Amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid, serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its bulky cyclohexyl side chain imparts unique conformational constraints and lipophilicity, making it a valuable component in the design of enzyme inhibitors, peptide mimetics, and other therapeutics. The hydrochloride salt form, while improving stability and handling, necessitates careful consideration of reaction conditions, particularly during the crucial steps of functional group protection.

This comprehensive guide provides a detailed exploration of protecting group strategies for (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the strategic application of common amine and carboxylic acid protecting groups, emphasizing orthogonal strategies that enable selective deprotection and streamline complex synthetic routes.

I. Amine Protection: Safeguarding the Nucleophilic Nitrogen

The primary amino group of (R)-2-Amino-3-cyclohexylpropanoic acid is a potent nucleophile, readily participating in undesired side reactions during subsequent synthetic transformations. Its effective protection is paramount. Here, we detail the application of two of the most robust and widely utilized amine protecting groups: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).

A. The Boc (tert-Butoxycarbonyl) Group: An Acid-Labile Workhorse

The Boc group is a cornerstone of modern peptide synthesis and organic chemistry, prized for its ease of installation and its selective removal under acidic conditions.

Causality of Experimental Choices: The reaction of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the anhydride. The presence of a base is crucial to neutralize the hydrochloride salt and to deprotonate the amino group, thereby activating it for the reaction. A biphasic system or a mixed solvent system (e.g., dioxane/water or acetone/water) is often employed to dissolve both the polar amino acid salt and the nonpolar (Boc)₂O.[1][2]

Detailed Experimental Protocol: Boc Protection

  • Dissolution: In a round-bottom flask, dissolve (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add a suitable base, such as sodium hydroxide or triethylamine (2.5 eq.), portion-wise while monitoring the pH to ensure it remains between 9 and 10.

  • Reagent Addition: To the cooled, basic solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[3]

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold, dilute solution of citric acid or hydrochloric acid.

    • Extract the precipitated N-Boc-(R)-2-Amino-3-cyclohexylpropanoic acid with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Purification Insights: The bulky cyclohexyl group increases the lipophilicity of the protected amino acid, often facilitating crystallization from a mixture of ethyl acetate and hexane.[3]

Diagram: Boc Protection Workflow

Boc_Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride Dissolve Dissolve in Dioxane/Water Start->Dissolve Base Add Base (e.g., NaOH) to pH 9-10 at 0°C Dissolve->Base Add_Boc Add (Boc)₂O in Dioxane Base->Add_Boc Stir Stir at RT for 4-6h Add_Boc->Stir Concentrate Remove Dioxane Stir->Concentrate Wash Wash with Ethyl Acetate Concentrate->Wash Acidify Acidify to pH 2-3 Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Dry and Concentrate Extract->Purify Product N-Boc-(R)-2-Amino-3- cyclohexylpropanoic acid Purify->Product

Caption: Workflow for Boc protection.

B. The Cbz (Carboxybenzyl) Group: A Versatile Hydrogenolysis-Labile Group

The Cbz group is another stalwart protecting group, introduced via reaction with benzyl chloroformate. It is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.

Causality of Experimental Choices: Similar to Boc protection, the Cbz protection of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride requires a basic medium to neutralize the salt and deprotonate the amine.[4][5] The Schotten-Baumann reaction conditions, typically an aqueous solution with a base like sodium carbonate or sodium hydroxide at low temperature, are effective.[6] Maintaining a pH between 8 and 10 is critical to prevent decomposition of the benzyl chloroformate and minimize racemization.[5]

Detailed Experimental Protocol: Cbz Protection

  • Dissolution and Basification: Suspend (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (1.0 eq.) in water and cool to 0 °C. Add sodium carbonate (2.5 eq.) portion-wise to achieve and maintain a pH of 9-10.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the vigorously stirred suspension, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer to pH 2 with cold, dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification Insights: The Cbz-protected product is typically a solid that can be recrystallized from ethyl acetate/hexane.

II. Carboxylic Acid Protection: Masking the Acidic Proton

To prevent the carboxylic acid from interfering with subsequent reactions, such as peptide couplings, it must be protected, usually as an ester.

A. Methyl Esterification

A straightforward method for protecting the carboxylic acid is conversion to its methyl ester.

Causality of Experimental Choices: The reaction of the amino acid hydrochloride with methanol in the presence of a catalyst like thionyl chloride or trimethylchlorosilane (TMSCl) is a common and effective method.[7] TMSCl reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Detailed Experimental Protocol: Methyl Esterification

  • Suspension: Suspend (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (1.0 eq.) in anhydrous methanol.

  • Catalyst Addition: Cool the suspension to 0 °C and slowly add trimethylchlorosilane (TMSCl, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC), typically overnight.

  • Isolation: Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.[8]

B. Benzyl Esterification

Benzyl esters are particularly useful in peptide synthesis as they can be deprotected simultaneously with a Cbz group via hydrogenolysis.

Causality of Experimental Choices: Fischer-Speier esterification, involving the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) with azeotropic removal of water, is a standard procedure.[9]

Detailed Experimental Protocol: Benzyl Esterification

  • Setup: To a suspension of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (1.0 eq.) in a mixture of benzyl alcohol and toluene, add p-toluenesulfonic acid monohydrate (1.1 eq.).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue heating until no more water is collected.

  • Work-up:

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography.

III. Orthogonal Protecting Group Strategies

In multi-step syntheses, particularly in peptide synthesis, the ability to deprotect one functional group without affecting another is crucial. This is the principle of orthogonal protection.[10]

Decision-Making Framework: The choice of protecting groups depends on the planned synthetic route. For instance, if a Boc-protected amine is used, the carboxylic acid can be protected as a benzyl ester. The Boc group can be removed with acid (e.g., TFA), leaving the benzyl ester intact. Conversely, if a Cbz-protected amine is used with a tert-butyl ester-protected carboxylic acid, the ester can be cleaved with acid while the Cbz group remains.

Diagram: Orthogonal Protection Decision Matrix

Orthogonal_Strategy Start (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride Boc Boc Protection (Acid Labile) Start->Boc Cbz Cbz Protection (Hydrogenolysis Labile) Start->Cbz Benzyl Benzyl Ester (Hydrogenolysis Labile) Boc->Benzyl Orthogonal Pair 1 Methyl Methyl Ester (Base Labile) Boc->Methyl Orthogonal Pair 2 tButyl tert-Butyl Ester (Acid Labile) Cbz->tButyl Orthogonal Pair 3 Cbz->Methyl Orthogonal Pair 4

Caption: Decision matrix for orthogonal protection.

IV. Deprotection Protocols: The Unveiling Step

The selective removal of protecting groups is as critical as their installation.

A. Boc Deprotection

The Boc group is readily cleaved under acidic conditions.

Detailed Protocol:

  • Dissolve the Boc-protected amino acid or peptide in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.

  • Stir the solution at room temperature for 30-60 minutes.

  • Concentrate the mixture in vacuo to remove the TFA and DCM.

  • Co-evaporate with toluene to remove residual TFA. The deprotected amine is obtained as its TFA salt.[11]

B. Cbz and Benzyl Ester Deprotection (Hydrogenolysis)

Both the Cbz and benzyl ester groups are susceptible to cleavage by catalytic hydrogenolysis.

Detailed Protocol:

  • Dissolve the Cbz/Benzyl-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, using a balloon).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.[4][12]

V. Data Summary and Comparison

Protecting GroupReagents for ProtectionConditions for ProtectionReagents for DeprotectionConditions for DeprotectionOrthogonality
Boc (Amine) (Boc)₂O, Base (NaOH, TEA)Aq. Dioxane, 0°C to RTTFA, HClDCM, 0°C to RTStable to hydrogenolysis and mild base.
Cbz (Amine) Cbz-Cl, Base (Na₂CO₃)Aq. solution, 0°C to RTH₂, Pd/CMethanol or Ethanol, RTStable to acidic conditions.
Methyl Ester Methanol, TMSCl or SOCl₂Methanol, 0°C to RTLiOH, NaOHAq. THF or Methanol, RTStable to acid and hydrogenolysis.
Benzyl Ester Benzyl alcohol, p-TsOHToluene, refluxH₂, Pd/CMethanol or Ethanol, RTStable to mild acid and base.

VI. Conclusion

The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. This guide has provided a detailed, mechanistically-grounded framework for the use of Boc, Cbz, methyl ester, and benzyl ester protecting groups. By understanding the causality behind the experimental protocols and embracing orthogonal protection strategies, researchers can navigate the synthetic challenges posed by this valuable amino acid, paving the way for the development of novel therapeutics.

References

  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google P
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Peptide Synthesis with the Boc Protecting Group - YouTube. [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]

  • Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. [Link]

  • Benzyl Esters - Organic Chemistry Portal. [Link]

  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain - RSC Publishing - The Royal Society of Chemistry. [Link]

  • Glutamic acid protection using cbz ? | ResearchGate. [Link]

  • General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. [Link]

  • Synthesis of cyclohexylalanine - PrepChem.com. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc)
  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. [Link]

Sources

Application Notes & Protocols: Mastering Peptide Bond Formation with Sterically Hindered Cyclohexylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The synthesis of peptides, the building blocks of proteins and powerful therapeutic agents, relies on the efficient formation of amide bonds between amino acids.[1][2][3] This process, known as peptide coupling, involves the activation of a carboxylic acid group on one amino acid to facilitate its reaction with the amino group of another.[1][2][3] While routine for many standard amino acids, this fundamental transformation presents a significant hurdle when dealing with sterically hindered residues like cyclohexylalanine (Cha). The bulky cyclohexyl side chain of Cha physically obstructs the approach of the incoming amine, dramatically slowing down the coupling reaction and increasing the likelihood of undesirable side reactions.[4][5] Inefficient coupling can lead to truncated peptide sequences, low yields, and difficult purification, compromising the integrity and viability of the final product.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the challenges associated with coupling sterically hindered amino acids and offers a detailed exploration of advanced coupling reagents and field-proven protocols to overcome these obstacles. We will delve into the mechanistic nuances of various reagent classes, provide a comparative analysis of their efficacy, and equip you with the practical knowledge to confidently synthesize peptides containing cyclohexylalanine and other challenging residues.

Understanding the Mechanism of Action: A Primer on Modern Coupling Reagents

Modern peptide synthesis has largely moved away from older, more problematic reagents towards in-situ activating agents, primarily phosphonium and aminium (uronium) salts.[6] These reagents offer rapid reaction times, high efficiency even with hindered amino acids, and a general reduction in side reactions.[6] The core principle of their action is the conversion of the carboxylic acid into a more reactive species, typically an active ester, which is then readily attacked by the amine nucleophile.

The Two Pillars of High-Efficiency Coupling: Phosphonium and Aminium Reagents

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are characterized by a central phosphorus atom.[6][7] They are known for their high reactivity and for producing "cleaner" reactions, as they are less prone to the guanidinylation side reaction that can plague aminium salts.[6] This makes them particularly suitable for complex syntheses, such as fragment condensation or cyclization, where the coupling reaction may be slow.[6]

Aminium/Uronium Salts: This class includes widely used reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and the more recent COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1][7] These reagents are generally very efficient and have good solubility in common peptide synthesis solvents.[6] However, a key consideration is the potential for a side reaction where the reagent can cap the N-terminus of the growing peptide chain, a process known as guanidinylation.[6][7] This is particularly a risk when the coupling reaction is slow, as is often the case with sterically hindered amino acids, or if an excess of the coupling reagent is used.[6][7]

The choice between a phosphonium and an aminium reagent often comes down to a balance of reactivity, cost, and the specific demands of the peptide sequence. For particularly challenging couplings involving residues like cyclohexylalanine, the enhanced reactivity of reagents based on HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure, such as HATU and COMU, is often favored.[1][6]

Comparative Analysis of High-Performance Coupling Reagents

The selection of the optimal coupling reagent is critical for the successful synthesis of peptides containing cyclohexylalanine. Below is a comparative table summarizing the key features of the most effective reagents for this application.

ReagentClassActivating AdditiveKey AdvantagesKey Considerations
HATU AminiumHOAtHigh reactivity, reduced racemization compared to HBTU.[7]Potential for guanidinylation if used in excess[6][7]; higher cost.
HBTU/TBTU AminiumHOBtCost-effective, widely used, efficient for many couplings.Lower reactivity than HATU for hindered residues; potential for guanidinylation.[7]
COMU AminiumOxymaPureHigh reactivity comparable to HATU[1][8]; safer (non-explosive) byproducts[1]; good solubility.[8]Can have limited stability in solution over extended periods.[6][8]
PyAOP PhosphoniumHOAtVery high reactivity, especially for N-methylated or hindered amino acids[7]; no guanidinylation side reaction.Higher cost.
PyBOP PhosphoniumHOBtEfficient and clean reactions[6][7]; no guanidinylation.Less reactive than PyAOP or HATU for the most difficult couplings.

Experimental Protocols: A Step-by-Step Guide to Coupling Cyclohexylalanine

The following protocols are designed to provide a robust starting point for the efficient coupling of Fmoc-Cyclohexylalanine-OH. It is crucial to note that optimization may be necessary depending on the specific peptide sequence and the nature of the N-terminal amine.

Protocol 1: High-Activity Coupling using HATU

This protocol is recommended for the most challenging couplings where speed and efficiency are paramount.

  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution of 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cha-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or the temperature may be increased to 40-50°C.

  • Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free amine. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

Protocol 2: Efficient and Cost-Effective Coupling using COMU

COMU offers a balance of high reactivity and improved safety profile, making it an excellent choice for routine and challenging syntheses.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cha-OH (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution. The solution will typically change color, indicating activation.[8]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-3 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visualizing the Workflow: A Decision-Making Guide

The following diagram illustrates a logical workflow for selecting the appropriate coupling strategy when encountering a sterically hindered amino acid like cyclohexylalanine.

Coupling_Strategy start Start: Couple Sterically Hindered AA (e.g., Cyclohexylalanine) reagent_choice Select High-Activity Coupling Reagent start->reagent_choice hat_comu HATU or COMU (Primary Choice) reagent_choice->hat_comu Aminium pyaop PyAOP (Alternative for very difficult cases or to avoid guanidinylation) reagent_choice->pyaop Phosphonium protocol Execute Coupling Protocol: - Pre-activation - Extended reaction time - Possible temperature increase hat_comu->protocol pyaop->protocol monitor Monitor Reaction (e.g., Kaiser Test) protocol->monitor complete Coupling Complete: Proceed to next cycle monitor->complete Negative incomplete Incomplete Coupling: Double Couple monitor->incomplete Positive incomplete->protocol Re-couple

Caption: Decision workflow for coupling sterically hindered amino acids.

Understanding the Mechanism of Activation

The enhanced performance of reagents like HATU and COMU stems from the nature of the active esters they form. The electron-withdrawing properties of the HOAt and OxymaPure leaving groups, respectively, make the activated carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the incoming amine.

Activation_Mechanism cluster_reagents Coupling Reagents cluster_intermediates Activated Intermediates HATU HATU OAt_ester OAt-Active Ester (Highly Reactive) HATU->OAt_ester Activation COMU COMU Oxyma_ester Oxyma-Active Ester (Highly Reactive) COMU->Oxyma_ester Activation Peptide_Bond Fmoc-Cha-CO-NH-Peptide OAt_ester->Peptide_Bond Oxyma_ester->Peptide_Bond AA_COOH Fmoc-Cha-COOH AA_COOH->HATU AA_COOH->COMU Peptide_NH2 H2N-Peptide Peptide_NH2->Peptide_Bond Nucleophilic Attack

Caption: Simplified activation pathways for HATU and COMU.

Troubleshooting and Advanced Strategies

Even with the most potent coupling reagents, challenges can arise. Here are some field-proven tips for troubleshooting incomplete couplings with cyclohexylalanine:

  • Double Coupling: If a ninhydrin test remains positive after the initial coupling, a second coupling step is often effective. Simply drain the reaction vessel and repeat the coupling protocol with a fresh solution of the activated amino acid.

  • Elevated Temperature: For particularly stubborn couplings, performing the reaction at an elevated temperature (e.g., 40-50°C) can significantly increase the reaction rate. Microwave-assisted peptide synthesis can be especially beneficial in this regard.[1]

  • Solvent Choice: While DMF is the standard solvent for solid-phase peptide synthesis, in some cases, using a less polar solvent like dichloromethane (DCM) or a mixture of DMF and DCM can alter the reaction kinetics favorably.[9]

  • Base Selection: While DIPEA is the most commonly used base, for amino acids prone to racemization, a less hindered base like 2,4,6-collidine may be considered.

Conclusion: Enabling the Synthesis of Novel Peptides

The incorporation of sterically hindered amino acids like cyclohexylalanine is a powerful strategy for designing peptides with unique structural and functional properties. While their bulky nature presents a significant synthetic challenge, a thorough understanding of the mechanisms of modern coupling reagents and the application of optimized protocols can lead to highly successful outcomes. Reagents such as HATU, COMU, and PyAOP provide the necessary reactivity to drive these difficult couplings to completion. By carefully selecting the appropriate reagent, optimizing reaction conditions, and diligently monitoring the progress of the synthesis, researchers can confidently incorporate cyclohexylalanine and other challenging building blocks into their peptide designs, paving the way for new discoveries in medicine and biotechnology.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(10), 1357-1368. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Engle, J. (2020, June 4). Peptide Coupling Reagents [Video]. YouTube. [Link]

  • Muzaffar-ur-Rehman, M., Jabeen, A., & Maimanath, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Park, S., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Li, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Muzaffar-ur-Rehman, M., Jabeen, A., & Maimanath, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

Sources

Application Notes & Protocols: Chiral Resolution of 2-Amino-3-cyclohexylpropanoic Acid Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CR2A3CPA-202601

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practice of resolving racemic mixtures of 2-Amino-3-cyclohexylpropanoic acid (Cyclohexylalanine). We delve into three primary methodologies: diastereomeric salt formation, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC). Each section elucidates the fundamental principles, explains the causality behind procedural choices, and provides detailed, validated protocols to enable successful separation of the D- and L-enantiomers, which are critical building blocks in modern pharmaceutical development.

Introduction: The Significance of Chiral Purity in Cyclohexylalanine

2-Amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid commonly known as Cyclohexylalanine (Cha), is a crucial structural motif in medicinal chemistry. Its bulky, lipophilic cyclohexyl side chain imparts unique conformational constraints and metabolic stability to peptides and small molecule drugs. As with most amino acids, Cyclohexylalanine is chiral, existing as D- and L-enantiomers. The stereochemistry at the α-carbon is paramount, as the biological activity, receptor binding affinity, and pharmacokinetic profiles of the two enantiomers can differ dramatically. Therefore, the ability to isolate enantiomerically pure D- and L-Cyclohexylalanine from a racemic mixture is a foundational requirement for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).[1][2]

This guide offers an in-depth exploration of the primary techniques employed for this chiral resolution, moving from classical chemical methods to modern biocatalytic and chromatographic strategies.

Method 1: Resolution via Diastereomeric Salt Formation

Scientific Principle

This classical resolution technique leverages the conversion of a pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have distinct physical properties). A racemic mixture of the amphoteric Cyclohexylalanine is reacted with an enantiomerically pure chiral resolving agent—typically a chiral acid or base.[3] This acid-base reaction forms two diastereomeric salts.

  • (D)-Cyclohexylalanine + (L)-Tartaric Acid → [(D)-Cha · (L)-TA] salt

  • (L)-Cyclohexylalanine + (L)-Tartaric Acid → [(L)-Cha · (L)-TA] salt

The different spatial arrangements of the atoms in these diastereomeric salts result in distinct crystal lattice energies and, consequently, different solubilities in a given solvent system.[4][5] This disparity allows for the selective crystallization and isolation of the less soluble diastereomer, from which the desired pure enantiomer can be liberated.[6][7]

Visual Workflow: Diastereomeric Salt Formation

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation & Isolation racemate Racemic (D/L)-Cha + Chiral Resolving Agent (e.g., L-Tartaric Acid) solvent Dissolve in Suitable Solvent (e.g., Ethanol/Water) racemate->solvent solution Solution of Diastereomeric Salts solvent->solution crystallization Cool / Evaporate to Induce Crystallization solution->crystallization separation Filter to Separate Less Soluble Salt (Crystals) from Mother Liquor crystallization->separation crystals Crystals of [(D)-Cha · (L)-TA] separation->crystals Solid mother_liquor Mother Liquor with [(L)-Cha · (L)-TA] separation->mother_liquor Liquid liberate_d Treat with Base to Liberate (D)-Cha crystals->liberate_d liberate_l Treat with Base to Liberate (L)-Cha mother_liquor->liberate_l pure_d Pure (D)-Cha liberate_d->pure_d pure_l Pure (L)-Cha liberate_l->pure_l G cluster_0 Step 1: Derivatization cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Separation & Isolation racemate Racemic (D/L)-Cha acetylate Chemical N-Acetylation (Acetic Anhydride) racemate->acetylate n_acetyl N-Acetyl-(D/L)-Cha acetylate->n_acetyl enzyme Add L-Aminoacylase (pH ~7.5, 37°C) n_acetyl->enzyme mixture Mixture: Free (L)-Cha + N-Acetyl-(D)-Cha enzyme->mixture separation Separation (e.g., pH adjustment or Ion Exchange) mixture->separation pure_l Pure (L)-Cha separation->pure_l Isolate n_acetyl_d N-Acetyl-(D)-Cha separation->n_acetyl_d Isolate chem_hydrolysis Chemical Hydrolysis (Acidic) pure_d Pure (D)-Cha chem_hydrolysis->pure_d n_acetyl_d->chem_hydrolysis G cluster_0 cluster_1 cluster_2 injector Injector Racemic (D/L)-Cha column {Chiral Column (CSP)|{ D-Cha | L-Cha}} injector->column pump HPLC Pump Mobile Phase pump->injector detector Detector (UV/MS) column->detector chromatogram start Racemic mixture enters column interaction Enantiomers interact differently with the Chiral Stationary Phase (CSP). One is retained longer. start->interaction elution Enantiomers exit the column at different times (t_R). interaction->elution

Sources

Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (R)-2-Amino-3-cyclohexylpropanoic Acid

(R)-2-Amino-3-cyclohexylpropanoic acid, also known as (R)-cyclohexylalanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptide-based drug candidates can impart favorable pharmacological properties. The bulky, lipophilic cyclohexyl side chain can enhance metabolic stability by shielding the peptide backbone from enzymatic degradation, improve cell membrane permeability, and modulate the conformational properties of the peptide, often leading to increased potency and selectivity for its biological target. Given its importance, the development of efficient and highly stereoselective synthetic routes to access the enantiomerically pure (R)-isomer is a critical endeavor for researchers in both academic and industrial settings.

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (R)-2-Amino-3-cyclohexylpropanoic acid. We will explore three principal, field-proven strategies: chiral auxiliary-mediated asymmetric alkylation, catalytic asymmetric hydrogenation, and enzyme-catalyzed resolutions and aminations. For each method, we will delve into the mechanistic underpinnings that govern stereoselectivity, providing a rationale for the experimental design. Detailed, step-by-step protocols for key methodologies are provided to enable researchers to implement these strategies effectively in their own laboratories.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route to (R)-2-Amino-3-cyclohexylpropanoic acid depends on several factors, including the desired scale of the synthesis, available equipment, cost of reagents and catalysts, and the required level of enantiopurity. Below is a summary of the key features of the three primary methods discussed in this guide.

ParameterChiral Auxiliary (Evans Oxazolidinone)Catalytic Asymmetric HydrogenationEnzymatic Methods (Transaminase/Lipase)
Stereocontrol Diastereoselective alkylationEnantioselective hydrogenationEnantioselective amination or acylation
Key Reagent Stoichiometric chiral auxiliaryChiral Rhodium-phosphine complexEnzyme (Transaminase or Lipase)
Enantiomeric Excess (ee) Typically >98% de, leading to >98% eeExcellent (>95%)Excellent (>99%)
Reaction Conditions Cryogenic temperatures (-78 °C)Elevated H₂ pressure, organic solventsAqueous buffer, ambient or mild temperatures
Advantages High reliability, well-established, predictable stereochemistryHigh atom economy, low catalyst loadingHigh selectivity, mild "green" conditions
Disadvantages Stoichiometric use of expensive auxiliary, multiple stepsRequires pressure equipment, catalyst cost and sensitivityEnzyme availability, stability, and substrate scope can be limiting

Method 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

This classic and highly reliable approach utilizes a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct a stereoselective transformation, after which it is removed. The Evans oxazolidinones are among the most effective chiral auxiliaries for the asymmetric alkylation of enolates.[1][2]

Mechanistic Rationale

The success of the Evans auxiliary lies in its ability to enforce a specific conformation upon the enolate intermediate. The N-acyl oxazolidinone is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form a Z-enolate. The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring structure. The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, the incoming electrophile, in this case, cyclohexylmethyl bromide, can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.[3][4] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid.[5][6]

G cluster_0 Asymmetric Alkylation using Evans Auxiliary AcylOx N-Acyl Oxazolidinone Enolate Chelated Z-Enolate (Stereocontrol Element) AcylOx->Enolate 1. NaHMDS, THF, -78 °C Alkylated_Imide Diastereomerically Enriched Alkylated Imide Enolate->Alkylated_Imide 2. Cyclohexylmethyl Bromide Alkyl_Bromide Cyclohexylmethyl Bromide (Electrophile) Alkyl_Bromide->Alkylated_Imide Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylated_Imide->Cleavage Final_Product (R)-2-Amino-3-cyclohexyl- propanoic acid Cleavage->Final_Product

Caption: Workflow for Evans Auxiliary-Mediated Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the diastereoselective alkylation of Evans oxazolidinones.[2][5]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous toluene are added triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Propionic anhydride (1.2 eq.) is added dropwise, and the mixture is heated to reflux for 30 minutes.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone, which can be purified by flash chromatography.

Step 2: Diastereoselective Alkylation

  • The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of NaHMDS (1.0 M in THF, 1.05 eq.) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C to form the sodium enolate.

  • Cyclohexylmethyl bromide (1.2 eq.) is added neat and dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the alkylated product with high diastereoselectivity.

Step 3: Cleavage of the Chiral Auxiliary

  • The alkylated N-acyloxazolidinone (1.0 eq.) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

  • A pre-cooled (0 °C) solution of 30% hydrogen peroxide (4.0 eq.) and lithium hydroxide monohydrate (2.0 eq.) in water is added.

  • The reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq.) and stirred for an additional 30 minutes at room temperature.

  • The THF is removed under reduced pressure, and the aqueous residue is washed with dichloromethane to remove the recovered chiral auxiliary.

  • The aqueous layer is acidified to pH 2-3 with 1 M HCl and then extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated to afford (R)-2-Amino-3-cyclohexylpropanoic acid.

Method 2: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. This approach involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition metal catalyst, typically a rhodium complex with a chiral phosphine ligand.[7] The pioneering work of Knowles and Noyori laid the foundation for this field.

Mechanistic Rationale

The enantioselectivity of this reaction is determined by the coordination of the substrate to the chiral rhodium catalyst. The dehydroamino acid precursor, methyl 2-acetamido-3-cyclohexylacrylate, coordinates to the rhodium center in a bidentate fashion through the olefin and the amide carbonyl oxygen. The chiral diphosphine ligand (e.g., DuPhos) creates a chiral environment around the metal center. This forces the substrate to adopt a specific binding geometry to minimize steric interactions with the ligand. Dihydrogen then adds to the metal center and is subsequently transferred to the coordinated olefin, with the hydride adding to one face of the double bond preferentially, thus setting the stereocenter with high fidelity.[8]

G cluster_1 Catalytic Asymmetric Hydrogenation Precursor Dehydroamino Acid Precursor Substrate_Coordination Substrate Coordination (Diastereomeric Intermediates) Precursor->Substrate_Coordination Catalyst_Activation [Rh(COD)L*]⁺ + H₂ → [Rh(H)₂(L*)S₂]⁺ Catalyst_Activation->Substrate_Coordination Hydrogenation Oxidative Addition of H₂ & Reductive Elimination Substrate_Coordination->Hydrogenation Rate-determining step Product (R)-N-Acetyl-cyclohexylalanine Methyl Ester Hydrogenation->Product Hydrolysis Hydrolysis Product->Hydrolysis Final_Product (R)-Cyclohexylalanine Hydrolysis->Final_Product

Caption: Key Stages in Rh-Catalyzed Asymmetric Hydrogenation.

Detailed Experimental Protocol

This protocol is based on established methods for the asymmetric hydrogenation of dehydroamino acids using Rh-DuPhos catalysts.[7][9]

Step 1: Synthesis of the Dehydroamino Acid Precursor (Methyl 2-acetamido-3-cyclohexylacrylate)

  • A mixture of cyclohexanecarboxaldehyde (1.0 eq.), N-acetylglycine (1.0 eq.), and sodium acetate (1.0 eq.) in acetic anhydride (3.0 eq.) is heated at 100 °C for 2 hours (Erlenmeyer-Azlactone synthesis).

  • The reaction mixture is cooled to room temperature and poured into cold water. The precipitated azlactone is collected by filtration and washed with water.

  • The crude azlactone is refluxed in methanol for 4 hours to induce ring-opening.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired precursor.

Step 2: Enantioselective Hydrogenation

  • In a glovebox, a pressure reactor is charged with methyl 2-acetamido-3-cyclohexylacrylate (1.0 eq.), [Rh(COD)₂(BF₄)] (0.01 eq.), and a chiral phosphine ligand such as (R,R)-Me-DuPhos (0.011 eq.) in degassed methanol.

  • The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 3-10 atm).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • The hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 3: Hydrolysis to the Final Product

  • The N-acetyl methyl ester is dissolved in a mixture of 6 M HCl and dioxane.

  • The solution is heated to reflux for 6-8 hours.

  • The mixture is cooled, and the solvents are removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to the isoelectric point of cyclohexylalanine (approx. pH 6) to induce precipitation.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Method 3: Enzymatic Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. For (R)-2-Amino-3-cyclohexylpropanoic acid, two primary enzymatic strategies are particularly relevant: kinetic resolution using lipases and asymmetric synthesis using transaminases.[10][11]

Lipase-Catalyzed Kinetic Resolution

Mechanistic Rationale

Kinetic resolution relies on the ability of a chiral catalyst, in this case, a lipase, to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. In the resolution of racemic N-acetyl-cyclohexylalanine, a lipase such as that from Candida antarctica (often immobilized as Novozym 435) can selectively catalyze the hydrolysis of the (R)-N-acetyl amino acid ester or the acylation of the (R)-N-acetyl amino acid, leaving the (S)-enantiomer unreacted. The high degree of enantioselectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer in an orientation suitable for catalysis.[8]

Protocol: Kinetic Resolution of N-Acetyl-DL-cyclohexylalanine Methyl Ester

  • Racemic N-acetyl-DL-cyclohexylalanine methyl ester is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5) containing a small amount of a co-solvent like tert-butanol to aid solubility.

  • Immobilized lipase (e.g., Novozym 435) is added to the solution.

  • The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • The reaction progress is monitored by HPLC using a chiral column until approximately 50% conversion is reached.

  • The enzyme is removed by filtration. The filtrate contains the unreacted (S)-N-acetyl-cyclohexylalanine methyl ester and the product, (R)-N-acetyl-cyclohexylalanine.

  • The mixture is acidified, and the components are separated by extraction and/or chromatography. The resulting (R)-N-acetyl-cyclohexylalanine is then hydrolyzed as described in Method 2, Step 3.

Transaminase-Catalyzed Asymmetric Synthesis

Mechanistic Rationale

Transaminases (TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to a keto acceptor.[10] For the synthesis of (R)-cyclohexylalanine, an (R)-selective transaminase is used with cyclohexylpyruvic acid as the keto-acid substrate. The PLP cofactor forms a Schiff base with the amine donor, which then tautomerizes and hydrolyzes to release pyruvate and form pyridoxamine 5'-phosphate (PMP). The cyclohexylpyruvic acid then enters the active site, forms a Schiff base with PMP, and after a series of proton transfers, is released as the (R)-amino acid, regenerating the PLP cofactor. The high enantioselectivity is dictated by the precise positioning of the substrates within the chiral active site of the enzyme.[12]

G cluster_2 Transaminase Catalytic Cycle PLP E-PLP (Enzyme-Pyridoxal-5'-phosphate) Schiff_Base1 Schiff Base with Amine Donor PLP->Schiff_Base1 + Amine Donor PMP E-PMP (Enzyme-Pyridoxamine-5'-phosphate) Schiff_Base1->PMP - Keto Product Schiff_Base2 Schiff Base with Keto Acid PMP->Schiff_Base2 + Keto Acid Schiff_Base2->PLP - Amino Acid Product Amino_Acid_Product (R)-Cyclohexylalanine Amino_Acid_Product->Schiff_Base2 Amine_Donor Amine Donor (e.g., L-Alanine) Amine_Donor->Schiff_Base1 Keto_Acid Cyclohexylpyruvic Acid Keto_Acid->Schiff_Base2 Keto_Product Keto Product (e.g., Pyruvate) Keto_Product->Schiff_Base1

Caption: Transaminase-Catalyzed Asymmetric Amination Cycle.

Protocol: Asymmetric Synthesis using an (R)-Transaminase

Step 1: Synthesis of Cyclohexylpyruvic Acid [13]

  • A solution of cyclohexylmagnesium bromide in diethyl ether is added dropwise to a cooled (-10 °C) solution of diethyl oxalate (1.0 eq.) in diethyl ether.

  • The reaction is stirred at room temperature for 2 hours and then quenched with dilute hydrochloric acid.

  • The organic layer is separated, dried, and concentrated to give diethyl cyclohexyl-2-oxobutane-1,4-dioate.

  • The crude diester is hydrolyzed by refluxing with concentrated hydrochloric acid for 6 hours. Upon cooling, cyclohexylpyruvic acid crystallizes and is collected by filtration.

Step 2: Enantioselective Reductive Amination

  • In a temperature-controlled vessel, cyclohexylpyruvic acid (1.0 eq.) is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • An (R)-selective ω-transaminase, the cofactor pyridoxal 5'-phosphate (PLP), and an amine donor in excess (e.g., L-alanine, 5-10 eq.) are added.

  • The reaction mixture is gently agitated at a constant temperature (typically 30-40 °C) for 24-48 hours, monitoring the progress by HPLC.

  • Upon completion, the enzyme is removed by centrifugation or filtration.

  • The pH of the supernatant is adjusted to the isoelectric point of (R)-cyclohexylalanine to induce precipitation. The product is collected by filtration, washed with cold water, and dried.

Conclusion

The asymmetric synthesis of (R)-2-Amino-3-cyclohexylpropanoic acid can be achieved with high enantiopurity through several robust and reliable methods. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program. Chiral auxiliary-based methods offer predictability and high diastereoselectivity, making them excellent for smaller-scale synthesis where reliability is paramount. Catalytic asymmetric hydrogenation provides a more atom-economical approach suitable for larger-scale production, provided the necessary equipment is available. Finally, enzymatic methods represent the forefront of green chemistry, offering unparalleled selectivity under mild, aqueous conditions, and are becoming increasingly viable for industrial applications as more robust and diverse enzymes are discovered and engineered.

References

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Peptide Science, 109(3), e24043. [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2015). Lipase-Catalyzed Kinetic Resolution of Racemic Amines: A Versatile Strategy for the Synthesis of Enantiopure Compounds. Advanced Synthesis & Catalysis, 357(8), 1639-1654. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.
  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 71(1), 119–126. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). New electron-rich chiral diphosphines for asymmetric catalysis. 1. Synthesis and resolution of the 1,2-bis(phospholano)benzene class of ligands. Journal of the American Chemical Society, 115(22), 10125–10138. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

Sources

Introduction: The Growing Importance of Non-Proteinogenic Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

<-3a--22_c9h17no2_22_> ## A-Detailed-Guide-to-HPLC-Analysis-of-Peptides-Containing-(R)-2-Amino-3-cyclohexylpropanoic-Acid

The landscape of peptide-based drug development is undergoing a significant transformation. Beyond the canonical 20 proteinogenic amino acids, the incorporation of unnatural or non-proteinogenic amino acids (npAAs) has emerged as a powerful strategy to enhance the therapeutic properties of peptides. One such npAA of considerable interest is (R)-2-Amino-3-cyclohexylpropanoic acid, also known as L-Cyclohexylalanine.[1] This alanine derivative, with its bulky and hydrophobic cyclohexyl side chain, offers several advantages in peptide design, including increased proteolytic stability, enhanced receptor binding affinity, and improved conformational rigidity.[1]

However, the very properties that make L-Cyclohexylalanine a valuable component in peptide therapeutics also present unique challenges for their analysis and purification. The significant hydrophobicity imparted by the cyclohexyl group can lead to poor peak shape, low recovery, and irreversible adsorption onto the stationary phase during High-Performance Liquid Chromatography (HPLC) analysis.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable reversed-phase HPLC (RP-HPLC) methods for the analysis of peptides containing (R)-2-Amino-3-cyclohexylpropanoic acid.

Understanding the Analyte: Physicochemical Properties of (R)-2-Amino-3-cyclohexylpropanoic Acid

A thorough understanding of the physicochemical properties of (R)-2-Amino-3-cyclohexylpropanoic acid is fundamental to developing an effective HPLC method.

PropertyValueSource
Molecular FormulaC9H17NO2[3][4]
Molecular Weight171.24 g/mol [1][3][4]
AppearanceWhite to off-white solid[1]
Chirality(R) or L-configuration[1]

The key feature of L-Cyclohexylalanine is its non-polar, bulky cyclohexyl side chain, which significantly increases the hydrophobicity of peptides in which it is incorporated.[5][6] This increased hydrophobicity is the primary driver for the chromatographic challenges encountered during analysis.

The-Chromatographic-Challenge:-Overcoming-Hydrophobicity-in-RP-HPLC

Reversed-phase HPLC is the cornerstone of peptide analysis and purification, separating molecules based on their hydrophobicity.[7][8] However, for peptides containing highly hydrophobic residues like L-Cyclohexylalanine, standard RP-HPLC methods often prove inadequate. The strong interactions between the hydrophobic peptide and the non-polar stationary phase can lead to:

  • Broad Peaks: Slow desorption kinetics result in tailing peaks and reduced resolution.

  • Low Recovery: Irreversible binding of the peptide to the column can lead to significant sample loss.[2]

  • Poor Solubility: These peptides may have limited solubility in the highly aqueous mobile phases typically used at the beginning of a gradient.[2]

To address these challenges, a systematic approach to method development is crucial, focusing on the optimization of several key parameters.

Method Development Workflow: A Step-by-Step Protocol

The following workflow provides a structured approach to developing a robust RP-HPLC method for peptides containing (R)-2-Amino-3-cyclohexylpropanoic acid.

Workflow cluster_prep Phase 1: Preparation cluster_method_dev Phase 2: Method Development cluster_analysis Phase 3: Analysis & Validation SamplePrep Sample Preparation MobilePhasePrep Mobile Phase Preparation ColumnSelection Column Selection MobilePhasePrep->ColumnSelection MobilePhaseOpt Mobile Phase Optimization ColumnSelection->MobilePhaseOpt GradientOpt Gradient Optimization MobilePhaseOpt->GradientOpt TempOpt Temperature Optimization GradientOpt->TempOpt DataAcquisition Data Acquisition TempOpt->DataAcquisition PeakIntegration Peak Integration & Analysis DataAcquisition->PeakIntegration MethodValidation Method Validation PeakIntegration->MethodValidation

Figure 1: A systematic workflow for developing an HPLC method for hydrophobic peptides.

Step 1: Column Selection - The Foundation of Separation

The choice of the stationary phase is critical for the successful separation of hydrophobic peptides. While C18 columns are the workhorses for general peptide analysis, for highly hydrophobic peptides, alternative chemistries should be considered.[9]

Column ChemistryParticle Size (µm)Pore Size (Å)Rationale for Use with Hydrophobic Peptides
C8 (Octyl) 1.7 - 5130 - 300Reduced hydrophobicity compared to C18, minimizing strong retention and improving peak shape.[9]
C4 (Butyl) 1.7 - 5300Even lower hydrophobicity, often suitable for very large and hydrophobic peptides to prevent irreversible binding.[7][9]
Phenyl 1.7 - 5130 - 300Offers alternative selectivity through π-π interactions with aromatic residues in the peptide, which can be beneficial.[8]

Recommendation: Begin with a C8 column with a pore size of 300 Å for peptides containing L-Cyclohexylalanine, especially for those with a molecular weight greater than 3000 Da.[7][10]

Step 2: Mobile Phase Optimization - Controlling Retention and Peak Shape

The mobile phase composition plays a pivotal role in modulating the retention and elution of hydrophobic peptides.[11]

Aqueous Phase (Mobile Phase A):

  • Solvent: HPLC-grade water.

  • Additive: An ion-pairing agent is essential to mask the charges on the peptide and improve peak shape.

    • Trifluoroacetic acid (TFA): The most common choice, typically used at a concentration of 0.1%.[8]

    • Formic acid (FA): A good alternative, especially for mass spectrometry (MS) compatibility, also used at 0.1%.

    • Pentafluoropropionic acid (PFPA) or Heptafluorobutyric acid (HFBA): Stronger ion-pairing agents that can increase retention of more polar peptides, but may be too strong for highly hydrophobic ones.[5]

Organic Phase (Mobile Phase B):

  • Solvent: Acetonitrile (ACN) is the preferred organic modifier due to its low viscosity and UV transparency.

  • Additive: The same ion-pairing agent and concentration as in Mobile Phase A should be used.

Protocol for Mobile Phase Preparation:

  • To prepare 1 L of Mobile Phase A (0.1% TFA in Water):

    • Measure approximately 950 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully add 1.0 mL of high-purity TFA.

    • Bring the volume to 1 L with HPLC-grade water and mix thoroughly.

    • Filter through a 0.22 µm membrane filter and degas.

  • To prepare 1 L of Mobile Phase B (0.1% TFA in Acetonitrile):

    • Measure approximately 950 mL of HPLC-grade acetonitrile into a 1 L volumetric flask.

    • Carefully add 1.0 mL of high-purity TFA.

    • Bring the volume to 1 L with acetonitrile and mix thoroughly.

    • Filter through a 0.22 µm membrane filter and degas.

Step 3: Gradient Elution - Achieving Optimal Resolution

For complex peptide mixtures, a gradient elution is necessary.[11] For peptides containing L-Cyclohexylalanine, a shallow gradient is often required to achieve adequate separation.[11][12]

Initial Scouting Gradient:

  • Time (min) %B
    05
    55
    3565
    4095
    4595
    465
    555

Gradient Optimization Strategy:

  • Determine the Elution Window: From the scouting run, identify the approximate %B at which the peptide of interest elutes.

  • Shallow the Gradient: Create a new, shallower gradient around this elution window. For example, if the peptide elutes at 40% B, a new gradient could be 30-50% B over 20 minutes. This will increase the resolution between the target peptide and any closely eluting impurities.[13]

Gradient_Optimization Scouting Scouting Gradient (Broad) Identify Identify Elution Window Scouting->Identify Shallow Shallow Gradient (Narrow) Identify->Shallow Optimal Optimal Resolution Shallow->Optimal

Figure 2: The logical progression of gradient optimization for improved peptide separation.

Step 4: Temperature Control - A Powerful Tool for Selectivity

Temperature can significantly impact the selectivity of peptide separations. For hydrophobic peptides, increasing the column temperature can:

  • Improve Peak Shape: By increasing the mass transfer kinetics.

  • Reduce Viscosity: Leading to lower backpressure.

  • Enhance Solubility: Minimizing on-column precipitation.

Recommendation: Evaluate column temperatures between 40°C and 60°C.[8] It is crucial to ensure that the chosen temperature does not degrade the peptide.

Sample Preparation: Ensuring a Successful Injection

Proper sample preparation is paramount to obtaining reproducible results and preventing column damage.

Protocol for Sample Preparation:

  • Solubilization: Due to their hydrophobicity, peptides containing L-Cyclohexylalanine may not be readily soluble in aqueous buffers.

    • Initially, attempt to dissolve the peptide in Mobile Phase A.

    • If solubility is an issue, a small amount of organic solvent (e.g., acetonitrile or isopropanol) can be added.

    • For extremely hydrophobic peptides, solvents like hexafluoroisopropanol (HFIP) may be necessary, but should be used with caution and diluted significantly before injection.[2]

  • Filtration: After dissolution, filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC system.

  • Concentration: The sample concentration should be within the linear range of the detector. A typical starting concentration is 0.5 - 1.0 mg/mL.

Detection: Visualizing Your Peptide

UV detection is the most common method for peptide analysis. Peptides absorb UV light due to the presence of peptide bonds and aromatic amino acid side chains.

  • 214 nm: At this wavelength, the peptide bond itself absorbs strongly, making it a universal wavelength for peptide detection.[8]

  • 280 nm: If the peptide contains aromatic residues (Trp, Tyr, Phe), detection at 280 nm can also be used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Broad, Tailing Peaks - Strong hydrophobic interactions with the stationary phase.- Secondary interactions with residual silanols.- Switch to a less hydrophobic column (e.g., C8 or C4).- Increase the column temperature.- Use a stronger ion-pairing agent.
Poor Recovery - Irreversible adsorption to the column.- Use a C4 or phenyl column.- Increase the organic content of the mobile phase at the end of the gradient to ensure complete elution.
Split Peaks - On-column degradation.- Conformational isomers.- Check the stability of the peptide at the operating pH and temperature.- Increase the column temperature to promote a single conformation.
No Peak Detected - Peptide is not eluting from the column.- Precipitation in the sample loop or on the column.- Use a very strong elution step at the end of the gradient (e.g., 100% isopropanol).- Re-evaluate the sample solvent for better solubility.

Conclusion: A Pathway to Success

The analysis of peptides containing (R)-2-Amino-3-cyclohexylpropanoic acid by RP-HPLC presents a unique set of challenges due to their inherent hydrophobicity. However, by adopting a systematic and logical approach to method development, these challenges can be overcome. The key to success lies in the careful selection of the stationary phase, optimization of the mobile phase composition and gradient, and the strategic use of temperature. The protocols and guidelines presented in this application note provide a robust framework for developing reliable and reproducible HPLC methods, ultimately facilitating the advancement of peptide-based therapeutics.

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid. Retrieved from [Link]

  • Kim, H., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. International Journal of Molecular Sciences, 24(24), 17509. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Wilce, M. C. J., et al. (2018). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Molecules, 23(8), 1888. [Link]

  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylalanine. Retrieved from [Link]

  • Nest Group. (1998). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

Sources

Application Note: Structural Characterization of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This application note provides a comprehensive guide to the structural characterization of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, a key building block in pharmaceutical synthesis, using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity, purity, and structure of this chiral amino acid derivative.

Introduction

(R)-2-Amino-3-cyclohexylpropanoic acid, also known as (R)-3-Cyclohexylalanine, is a non-proteinogenic amino acid derivative.[1] Its hydrochloride salt is often utilized in the synthesis of various pharmaceutical compounds. Accurate and unambiguous structural confirmation is a critical step in the drug development pipeline to meet regulatory requirements and ensure the efficacy and safety of the final product.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed molecular structure elucidation of organic molecules in solution.[2] This note details the application of ¹H, ¹³C, and 2D NMR techniques for the complete structural characterization of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride.

Theoretical Basis for NMR Analysis

The molecular structure of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride presents distinct chemical environments for its protons and carbons, which give rise to a characteristic NMR fingerprint.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the protons of the cyclohexyl ring, the α-proton, the β-protons, and the amine protons. The chemical shift of each proton is influenced by its local electronic environment. Protons attached to carbons adjacent to electronegative atoms (like the nitrogen of the amino group and the carbons of the carboxylic acid) will be deshielded and appear at a lower field (higher ppm value). Spin-spin coupling between adjacent, non-equivalent protons will result in signal splitting, providing valuable information about the connectivity of the molecule.[3]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift due to the strong deshielding effect of the two oxygen atoms.[4][5] The chemical shifts of the cyclohexyl carbons will also be characteristic.[6]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure.[2][7][8]

    • COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds.[2][7] This helps to establish the connectivity of the proton spin systems within the molecule.

    • HSQC identifies which protons are directly attached to which carbon atoms, providing direct C-H bond correlations.[2]

Experimental Protocols

Part 1: Sample Preparation

Meticulous sample preparation is paramount for acquiring high-quality NMR spectra.[9]

Materials:

  • (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Solvent Selection: The choice of a deuterated solvent is crucial. Amino acid hydrochlorides are generally soluble in polar protic solvents.[10] D₂O is a common choice; however, the amine and carboxylic acid protons will exchange with deuterium, leading to the disappearance or broadening of their signals. Methanol-d₄ can also be used and may allow for the observation of these exchangeable protons.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable amount of time.[11]

  • Dissolution: Add the solvent to the accurately weighed sample in a clean, dry vial. Use a vortex mixer to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry NMR tube using a pipette. Avoid introducing any solid particles.

  • Internal Standard (Optional): While the residual solvent peak can often be used as a reference, an internal standard like Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for CD₃OD can be added for precise chemical shift referencing.[12][4][10]

Part 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific spectrometer used.

Instrumentation: 500 MHz NMR Spectrometer

¹H NMR Acquisition Parameters:

ParameterValueRationale
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16To achieve adequate signal-to-noise.
Relaxation Delay2.0 sAllows for sufficient relaxation of protons between scans.
Acquisition Time4.0 sTo ensure good digital resolution.
Spectral Width12 ppmTo encompass all expected proton signals.

¹³C NMR Acquisition Parameters:

ParameterValueRationale
Pulse Programzgpg30Power-gated decoupling to suppress NOE and provide more uniform signal intensities.
Number of Scans1024A higher number of scans is needed due to the low natural abundance of ¹³C.
Relaxation Delay2.0 sSufficient for most carbon nuclei.
Acquisition Time1.0 sA balance between resolution and experiment time.
Spectral Width200 ppmTo cover the full range of expected carbon chemical shifts.

2D NMR (COSY & HSQC) Acquisition:

Standard pulse programs available on the spectrometer software should be used. The number of increments in the indirect dimension and the number of scans per increment should be chosen to achieve the desired resolution and signal-to-noise in a reasonable timeframe.

Data Interpretation and Structural Assignment

The following tables present the expected chemical shifts for (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. Actual values may vary slightly depending on the solvent and concentration.

¹H NMR Spectral Data
Proton AssignmentChemical Shift (ppm) RangeMultiplicityCoupling Constant (J) HzIntegration
α-H3.8 - 4.2Doublet of doublets (dd)~8, ~51H
β-H1.6 - 1.9Multiplet (m)-2H
Cyclohexyl-H0.9 - 1.8Multiplet (m)-11H
NH₃⁺8.0 - 8.5Broad singlet (br s)-3H
COOH11.0 - 12.0Broad singlet (br s)-1H

Note: The NH₃⁺ and COOH protons are exchangeable and may not be observed in D₂O.

¹³C NMR Spectral Data
Carbon AssignmentChemical Shift (ppm) Range
C=O170 - 175
α-C55 - 60
β-C38 - 42
Cyclohexyl-C25 - 35

Interpretation Logic:

  • ¹H Spectrum: The downfield signals for the α-H, NH₃⁺, and COOH protons are due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The complex multiplet in the upfield region (0.9 - 1.8 ppm) corresponds to the overlapping signals of the cyclohexyl and β-protons.[12]

  • ¹³C Spectrum: The carbonyl carbon is the most downfield signal. The α-carbon appears in the 55-60 ppm region, characteristic of a carbon attached to an amino group. The remaining signals correspond to the β-carbon and the carbons of the cyclohexyl ring.

  • COSY Spectrum: A cross-peak will be observed between the α-H and the β-protons, confirming their three-bond coupling. Further correlations will be seen between the β-protons and the adjacent proton on the cyclohexyl ring.

  • HSQC Spectrum: This spectrum will show direct correlations between each proton and the carbon to which it is attached. For example, the signal for the α-H in the ¹H dimension will correlate with the signal for the α-C in the ¹³C dimension.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D & 2D NMR Spectra transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate assign_1d Assign 1D Spectra (¹H & ¹³C) integrate->assign_1d assign_2d Assign 2D Spectra (COSY & HSQC) assign_1d->assign_2d structure Confirm Structure assign_2d->structure

Caption: Experimental workflow for NMR characterization.

Conclusion

This application note has outlined a systematic and robust methodology for the comprehensive NMR characterization of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. By following the detailed protocols for sample preparation, data acquisition, and utilizing a logical approach to spectral interpretation including 1D and 2D NMR techniques, researchers can confidently verify the structure and purity of this important synthetic building block. The principles and techniques described herein are broadly applicable to the structural elucidation of other amino acid derivatives and small molecules in the pharmaceutical industry.

References

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • PubMed. (2014). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • ACS Publications. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Retrieved from [Link]

  • PubMed. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2D NMR Introduction. Retrieved from [Link]

  • YouTube. (2018). NMR Analysis of Amino Acids. Retrieved from [Link]

  • Wiley Online Library. (2019). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved from [Link]

  • PubMed. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • ETH Zurich. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • University of Washington. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • NIH. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2016). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2018). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

  • RSC Publishing. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • ACS Publications. (2024). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

Sources

Unlocking the Sequence: A Guide to the Mass Spectrometry of Cyclohexylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide therapeutics is a key strategy for enhancing potency, stability, and pharmacokinetic profiles. Cyclohexylalanine (Cha), a synthetic amino acid with a bulky cyclohexyl side chain, is increasingly utilized to modulate the hydrophobicity and conformational properties of peptide drug candidates. Accurate and detailed structural characterization of these modified peptides is paramount for development and quality control. This application note provides a comprehensive guide to the analysis of cyclohexylalanine-containing peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the anticipated fragmentation behavior of the Cha residue, provide detailed, field-tested protocols for sample preparation and LC-MS/MS analysis, and offer a systematic approach to data interpretation.

Introduction: The Challenge and Importance of Cha-Containing Peptides

Cyclohexylalanine, an analogue of phenylalanine with a saturated cyclohexyl ring instead of a phenyl ring, offers a unique tool for peptide chemists. Its bulky, hydrophobic nature can enforce specific peptide backbone conformations and enhance binding interactions with therapeutic targets. However, the very properties that make Cha a valuable component also present an analytical challenge. Standard proteomic workflows and data analysis algorithms are optimized for the 20 canonical amino acids, and the presence of unusual residues requires specialized methods.

Mass spectrometry is an indispensable tool for confirming the primary sequence of synthetic peptides and identifying any modifications or impurities.[1] Collision-Induced Dissociation (CID) is a widely used technique in tandem mass spectrometry where peptide ions are fragmented through energetic collisions with a neutral gas, providing sequence-specific information.[2] Understanding how the Cha residue behaves under these conditions is critical for confident sequence verification.

Gas-Phase Chemistry: Anticipated Fragmentation of the Cyclohexylalanine Residue

While specific literature detailing the fragmentation of the Cha side chain is not abundant, we can predict its behavior based on established fragmentation principles and the behavior of structurally similar amino acids.

Standard Backbone Fragmentation: The b- and y-ion Series

Like any peptide, molecules containing Cha will primarily fragment along the peptide backbone during low-energy CID, producing the characteristic b- and y-type ions.[3][4] These fragments arise from the cleavage of the amide bonds and are the primary source of sequence information.[5] The mass of the Cha residue (C9H17NO2, monoisotopic mass ≈ 171.126 Da) must be accounted for when calculating the theoretical masses of b- and y-ions containing this residue.

Side Chain Fragmentation: The Potential for Neutral Loss

A key feature to investigate in the MS/MS spectra of Cha-containing peptides is the possibility of a characteristic neutral loss from the side chain. Neutral loss is a common fragmentation pathway where a neutral molecule is expelled from the precursor or fragment ion.[6] This is frequently observed for amino acids with bulky or labile side chains.

Given its bulky, non-polar aliphatic structure, the cyclohexyl group (C6H11•, mass ≈ 83.1 Da) or related structures may be lost from the peptide backbone. This would manifest in the spectrum as a "neutral loss peak" at a mass corresponding to the precursor ion minus ~83 Da. Observing such a consistent loss across multiple Cha-containing fragment ions can serve as a strong indicator of the residue's presence. The mechanism is analogous to the neutral losses seen with other modifications or large side chains.[7]

Diagnostic Low-Mass Ions

The low-mass region of an MS/MS spectrum can contain diagnostic immonium ions that are indicative of specific amino acid residues.[8] For example, phenylalanine often produces an immonium ion at m/z 120.1. It is plausible that cyclohexylalanine produces a unique immonium ion (nominal mass m/z 126) or other related low-mass ions. Researchers should carefully inspect the low m/z range for ions that are consistently present in the spectra of Cha-peptides but absent in spectra of their phenylalanine-containing counterparts.

The following diagram illustrates the key fragmentation pathways to consider for a peptide containing Cyclohexylalanine (Cha).

G Figure 1: Anticipated CID pathways for Cha-peptides. cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_products Primary Fragmentation Products Precursor [...-NH-CH(R)-CO-NH-...]n+ CID Collision with Inert Gas (e.g., N₂ or Ar) Precursor->CID b_ion b-ions (N-terminal fragments) CID->b_ion y_ion y-ions (C-terminal fragments) CID->y_ion NeutralLoss Side Chain Neutral Loss (e.g., loss of C₆H₁₀ from precursor or fragment) CID->NeutralLoss Immonium Diagnostic Immonium Ion (Low m/z region) CID->Immonium

Caption: Figure 1: Anticipated CID pathways for Cha-peptides.

Experimental Protocols

The following protocols provide a robust starting point for the LC-MS/MS analysis of synthetic Cha-containing peptides. Optimization may be required based on the specific peptide sequence and available instrumentation.

Protocol 3.1: Sample Preparation for Synthetic Peptides

This protocol outlines the steps for preparing a pure, synthetic Cha-containing peptide for LC-MS/MS analysis.

  • Peptide Solubilization:

    • Accurately weigh approximately 1 mg of the lyophilized peptide powder.

    • Dissolve the peptide in a suitable solvent to create a 1 mg/mL stock solution. Due to the hydrophobicity of Cha, initial solubilization in a small amount of organic solvent (e.g., acetonitrile or DMSO) may be necessary before diluting with water.[9] A final stock solution in 50:50 acetonitrile:water is often a good starting point.

    • Vortex thoroughly and sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the 1 mg/mL stock solution to a working concentration of 10-100 µg/mL using the initial mobile phase of your LC method (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the chromatographic system.

  • Sample Desalting (if necessary):

    • If the peptide synthesis process involved non-volatile salts (e.g., phosphate buffers), desalting is crucial to prevent ion suppression.

    • Use a C18 ZipTip® or a similar reversed-phase desalting tip according to the manufacturer's instructions.[10]

    • Elute the desalted peptide with a solution containing a high percentage of organic solvent (e.g., 70% acetonitrile, 0.1% formic acid).

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in the initial mobile phase as described in step 2.

Protocol 3.2: LC-MS/MS Analysis

This protocol provides typical parameters for separating and analyzing Cha-containing peptides on a high-resolution mass spectrometer coupled to a UHPLC system.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale & Expert Insights
LC Column C18 Reversed-Phase, 1.7-2.1 µm particle size, ~100 Å pore size, e.g., 2.1 x 100 mmC18 provides excellent retention for hydrophobic peptides. Smaller particle sizes increase resolution. The Cha residue significantly increases hydrophobicity, leading to longer retention times compared to its Phe counterpart.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Formic acid is a volatile mobile phase modifier that aids in the protonation of peptides, making them amenable to positive ion electrospray ionization (ESI).
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Acetonitrile is the standard organic solvent for reversed-phase peptide separations due to its low viscosity and UV transparency.
Flow Rate 0.2 - 0.4 mL/minAppropriate for 2.1 mm ID columns, ensuring efficient chromatography without excessive backpressure.
Gradient 5-50% B over 30 minutes, followed by a high-organic wash.A shallow gradient is recommended to ensure good separation of the target peptide from any closely eluting synthesis-related impurities.[11] The increased hydrophobicity from Cha may require a higher final percentage of Mobile Phase B for elution.
Column Temperature 40-50 °CElevated temperatures can improve peak shape and reduce viscosity.[11]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is the standard ionization technique for peptides, typically producing multiply charged ions ([M+nH]n+) which are ideal for MS/MS analysis.
MS1 Scan Range 300 - 2000 m/zThis range covers the expected m/z values for most doubly and triply charged synthetic peptides.
MS Analyzer High-Resolution Accurate-Mass (HRAM), e.g., Orbitrap or TOFHRAM is critical for unambiguously determining the elemental composition of precursor and fragment ions, which is essential for confirming the presence of the Cha residue and identifying its unique fragments.[12]
MS/MS Acquisition Mode Data-Dependent Acquisition (DDA)The instrument automatically selects the most intense precursor ions from the MS1 scan for fragmentation, providing comprehensive MS/MS data for the most abundant species in the sample.
Activation Type CID or HCD (Higher-Energy Collisional Dissociation)HCD can provide more extensive fragmentation and is often beneficial for identifying diagnostic side-chain losses. Experimenting with a stepped collision energy (e.g., 25, 30, 35 NCE) is recommended to find the optimal fragmentation conditions.

Data Analysis and Interpretation Workflow

Analyzing data for non-proteinogenic peptides requires a manual or semi-automated approach, as standard database search algorithms may not be suitable without modification.

G Figure 2: Workflow for Cha-peptide data analysis. cluster_diagnostic Diagnostic Checks A Acquire LC-MS/MS Data B Extract Ion Chromatogram (XIC) for Expected Precursor m/z A->B C Verify Isotopic Pattern and Charge State B->C D Analyze MS/MS Spectrum of Precursor C->D E Manually Annotate b- and y-ions (using Cha mass = 171.126 Da) D->E F Search for Diagnostic Signatures D->F G Confirm Sequence E->G F1 Neutral Loss of ~83 Da? F->F1 Check 1 F2 Unique Immonium Ion? F->F2 Check 2 F1->G Provides supporting evidence F2->G Provides supporting evidence

Caption: Figure 2: Workflow for Cha-peptide data analysis.

Step-by-Step Data Interpretation:
  • Precursor Mass Verification: Calculate the theoretical monoisotopic mass of your Cha-containing peptide. Use this mass to extract the ion chromatogram (XIC) and identify the corresponding peak.

  • Charge State and Isotopic Pattern Confirmation: Examine the MS1 spectrum associated with the chromatographic peak. The isotopic distribution should match the theoretical distribution for your peptide's elemental formula. The spacing between isotopic peaks will confirm the charge state (e.g., ~0.5 m/z spacing for a 2+ ion).

  • MS/MS Spectrum Analysis:

    • Sequence Ion Annotation: Using a sequence fragmentation tool, manually or semi-automatically annotate the b- and y-ions. You must define a custom modification for the Cha residue with a mass of 171.126 Da. A comprehensive series of b- and/or y-ions that covers the entire peptide sequence is the primary confirmation of its identity.

    • Search for Neutral Loss: Look for a prominent ion in the MS/MS spectrum corresponding to [M+nH]n+ - (83.1 / n). The presence of this ion, especially if it is also observed as a loss from major fragment ions, strongly suggests a side-chain fragmentation event.

    • Inspect Low-Mass Region: Scrutinize the m/z range from ~50 to 150 for any unique, intense ions that could serve as a diagnostic immonium ion for Cha.

Conclusion

The analysis of cyclohexylalanine-containing peptides by mass spectrometry is a robust and essential tool for drug development and research. While the core principles of peptide fragmentation apply, the unique nature of the Cha residue necessitates a specialized approach to data acquisition and interpretation. By employing high-resolution mass spectrometry, optimizing LC separation for hydrophobic species, and carefully interrogating MS/MS spectra for characteristic backbone cleavages and potential side-chain neutral losses, researchers can confidently and accurately characterize these important modified peptides. This guide provides the foundational protocols and analytical strategies to achieve this, ensuring the integrity and quality of data for novel peptide therapeutics.

References

  • Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation (CID) of peptides and proteins. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]

  • Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 14(4), 374–383. [Link]

  • Raztresen, S., et al. (2014). Comparison of tandem mass spectrometry and amino acid analyzer for phenylalanine and tyrosine monitoring--implications for clinical management of patients with hyperphenylalaninemia. Clinical Biochemistry, 47(18), 318-322. [Link]

  • De Ioannes, P., et al. (2021). Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Halim, M. A., & Ghomi, M. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(11), 1734-1743. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Tabb, D. L., et al. (2003). Investigation of neutral loss during collision-induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 14(4), 374-383. [Link]

  • TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Frese, C. K., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(5), 2377-2388. [Link]

  • Kocak, E. (2023). How to Analyze a Highly Hydrophobic Peptide on LC-MS System? ResearchGate. [Link]

  • Smith, R. M., & Busch, K. L. (1999). The Main Fragmentation Reactions of Organic Compounds. In Understanding Mass Spectra: A Basic Approach (2nd ed.). John Wiley & Sons. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2004). Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders. Journal of the American Society for Mass Spectrometry, 15(7), 989-997. [Link]

  • Moldoveanu, S. C. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers, 16(21), 2955. [Link]

  • Frese, C. K., et al. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(5), 2377-2388. [Link]

  • Broad Institute. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. [Link]

  • Gethings, L. A., et al. (2016). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Journal of The American Society for Mass Spectrometry, 27(5), 834-842. [Link]

  • Yu, F., et al. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 13(1), 1-11. [Link]

  • Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. [Link]

  • Pringle, S. D. (2011). The Forgotten Fragments. European Pharmaceutical Review. [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

  • Wang, Y., et al. (2024). Immunomodulatory Peptides Derived from Tylorrhynchus heterochaetus: Identification, In Vitro Activity, and Molecular Docking Analyses. Foods, 13(1), 147. [Link]

  • Danesch, A., et al. (2013). Top-down mass spectrometry of hybrid materials with hydrophobic peptide and hydrophilic or hydrophobic polymer blocks. Analyst, 138(10), 2917-2925. [Link]

  • Agilent Technologies. (2012). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Agilent Technologies Technical Overview. [Link]

  • Swaney, D. L., et al. (2010). Neutral Loss is a Very Common Occurrence in Phosphotyrosine-containing Peptides Labeled with Isobaric Tags. Journal of Proteome Research, 9(7), 3382-3389. [Link]

  • Raztresen, S., et al. (2014). Comparison of tandem mass spectrometry and amino acid analyzer for phenylalanine and tyrosine monitoring—Implications for clinical management of patients with hyperphenylalaninemia. Clinical Biochemistry, 47(18), 318-322. [Link]

  • Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College Chemistry Resources. [Link]

  • Laremore, T. N., et al. (2010). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry, 21(6), 1048-1052. [Link]

  • van Vliet, D., et al. (2016). Clinical relevance of the discrepancy in phenylalanine concentrations analyzed using tandem mass spectrometry compared with ion-exchange chromatography in phenylketonuria. Molecular Genetics and Metabolism Reports, 6, 63-69. [Link]

  • Esch, P., et al. (2020). In situ mass spectrometry analysis of intact proteins and protein complexes from biological substrates. Chemical Science, 11(28), 7289-7302. [Link]

  • Steigenberger, B., & Heck, A. J. R. (2019). Finding and using Diagnostic Ions in Collisional Induced Crosslinked Peptide Fragmentation Spectra. PRIDE Archive, Project PXD013083. [Link]

  • PARPST: a PARallel algorithm to find peptide sequence tags. (2007). ResearchGate. [Link]

  • Medzihradszky, K. F., & Burlingame, A. L. (2005). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Peptides with Bulky Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing peptides containing sterically hindered amino acids. As a Senior Application Scientist, I will provide you with in-depth, field-proven insights to help you overcome common challenges and ensure the successful synthesis of your target peptides. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides with bulky amino acids?

Synthesizing peptides with bulky amino acids, such as Valine (Val), Isoleucine (Ile), Threonine (Thr), Arginine (Arg), and Phenylalanine (Phe), presents several significant challenges that can impact reaction efficiency, yield, and purity.[1][2][3] The primary obstacles include:

  • Steric Hindrance: The large side chains of bulky amino acids can physically obstruct the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain. This steric clash is a major cause of incomplete or slow coupling reactions.[4]

  • Peptide Aggregation: Sequences rich in hydrophobic and bulky amino acids have a high propensity to form secondary structures, such as beta-sheets, leading to inter-chain aggregation on the solid support.[5][6][7] This aggregation can render the reactive sites inaccessible, effectively halting both coupling and deprotection steps.[7] A visible sign of severe aggregation is the shrinking of the resin matrix.[7]

  • Epimerization: The activation of amino acids, a prerequisite for peptide bond formation, can sometimes lead to the loss of stereochemical integrity at the α-carbon, a process known as epimerization or racemization.[5][8][9][10] This results in the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.[9][10] Histidine and Cysteine are particularly susceptible to racemization.[5]

Troubleshooting Guides

This section provides detailed troubleshooting strategies for the most common issues encountered during the synthesis of peptides with bulky amino acids.

Problem 1: Low Coupling Efficiency and Incomplete Reactions

Symptoms:

  • Positive ninhydrin or TNBS test after coupling, indicating unreacted free amines.

  • Presence of deletion sequences (missing amino acids) in the final product, confirmed by mass spectrometry.

Causality: The primary cause of low coupling efficiency is steric hindrance from the bulky side chains of either the incoming amino acid or the N-terminal residue of the peptide-resin.

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for overcoming steric hindrance.[11] Urnium/aminium salts are generally more effective than carbodiimides for difficult couplings.[12]

    • Recommendation: Utilize highly efficient coupling reagents such as HATU, HCTU, or PyAOP.[12][13] These reagents form highly reactive OAt or O-6-ClBt esters, which are more effective at acylating sterically hindered amines.[12] COMU is another excellent choice, offering high reactivity and improved safety and green chemistry profiles.[11][14]

    Coupling Reagent Active Ester Formed Key Advantages Considerations
    HATU OAt-esterHigh reactivity, effective for hindered couplings, low racemization.[12][13]Higher cost.[13]
    HCTU O-6-ClBt-esterMore reactive than HBTU, good for difficult couplings.[12]Benzotriazole-based, potential safety concerns.[15]
    PyAOP OAt-esterVery effective, especially for coupling N-methyl amino acids.[12][16]Phosphonium-based, byproducts can be challenging to remove.
    COMU Oxyma-esterHigh reactivity, safer (non-explosive), byproducts are water-soluble.[11][14][16]Relatively newer, may require optimization.
  • Double Coupling and Increased Reaction Time: For particularly difficult couplings, a single coupling reaction may not be sufficient to drive the reaction to completion.

    • Protocol: After the initial coupling reaction, perform a second coupling with a fresh solution of the activated amino acid.[2] Alternatively, extending the initial coupling time can also improve yields. Double coupling is particularly recommended for arginine residues and when coupling an amino acid after a proline.[2]

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction kinetics.[2]

    • Recommendation: For challenging syntheses, consider increasing the concentration of your amino acid and coupling reagent solutions to 0.5 M.[2]

  • Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate coupling and deprotection reactions, particularly for sterically hindered residues.[17][18][19][20]

    • Mechanism: Microwave heating can help to disrupt peptide aggregation and provide the necessary energy to overcome the activation barrier for coupling.[17][18]

    • Caution: Elevated temperatures can also accelerate side reactions like epimerization and aspartimide formation.[6][18] Careful optimization of temperature and irradiation time is crucial.

G cluster_0 Optimizing Difficult Couplings start Low Coupling Efficiency Detected reagent Switch to High-Efficiency Coupling Reagent (HATU, HCTU, COMU) start->reagent double_couple Perform Double Coupling or Increase Reaction Time reagent->double_couple If still incomplete analyze Analyze Purity (HPLC, Mass Spec) reagent->analyze If successful concentration Increase Reagent Concentration double_couple->concentration For very difficult cases double_couple->analyze If successful microwave Employ Microwave-Assisted Synthesis concentration->microwave As an advanced option concentration->analyze If successful microwave->analyze If successful

Caption: A stepwise approach to troubleshooting low coupling efficiency.

Problem 2: Peptide Aggregation

Symptoms:

  • Shrinking of the resin during synthesis.[7]

  • Slow or incomplete Fmoc deprotection, indicated by a broadening of the deprotection profile in continuous flow synthesis.[7]

  • False-negative results from colorimetric tests like ninhydrin or TNBS.[7]

  • The peptide becomes insoluble and unavailable for reaction.[7]

Causality: The formation of intermolecular hydrogen bonds between peptide chains leads to aggregation, particularly in sequences containing hydrophobic and β-branched amino acids.[5][6] This aggregation physically blocks reactive sites on the solid support.[7]

  • Introduction of Pseudoproline Dipeptides: Pseudoproline dipeptides are derivatives of Serine or Threonine that introduce a "kink" in the peptide backbone, mimicking the structure of proline.[21][22][23] This conformational disruption effectively breaks up the secondary structures that lead to aggregation.[21][22][23]

    • Mechanism: The oxazolidine ring of the pseudoproline disrupts the hydrogen bonding patterns required for β-sheet formation.[21][23] The native sequence is restored during the final TFA cleavage.[5]

    • Application: Introduce a pseudoproline dipeptide approximately every six residues within an aggregation-prone sequence for optimal results.

  • Backbone Protection with Dmb/Hmb Groups: The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone nitrogen of an amino acid can prevent aggregation.[5][24]

    • Mechanism: These bulky protecting groups sterically hinder the formation of inter-chain hydrogen bonds.[5][6]

    • Application: Dmb/Hmb-protected amino acids or, more conveniently, Fmoc-Xaa-(Dmb)Gly-OH dipeptides can be incorporated into the sequence.[7][25] This strategy is particularly effective in hydrophobic sequences where Ser or Thr residues for pseudoproline formation are absent.

  • Chaotropic Salts and Special Solvents:

    • Protocol: Washing the resin with solutions of chaotropic salts like LiCl or KSCN in DMF can help to break up aggregates. Adding these salts directly to the coupling mixture is also an option.

    • Alternative Solvents: Using a mixture of DCM/DMF/NMP or incorporating "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) can sometimes improve solvation and reduce aggregation.[14]

G cluster_0 Peptide Aggregation cluster_1 Disruption Strategies Peptide Chain 1 Peptide Chain 1 Peptide Chain 2 Peptide Chain 2 Peptide Chain 1->Peptide Chain 2 β-sheet formation (H-bonding) Pseudoproline Pseudoproline Dipeptide (Introduces Kink) Peptide Chain 3 Peptide Chain 3 Peptide Chain 2->Peptide Chain 3 β-sheet formation (H-bonding) Backbone_Protection Dmb/Hmb Group (Steric Shield) Disrupted_Chain_1 Disrupted Peptide Chain Pseudoproline->Disrupted_Chain_1 Prevents H-bonding Backbone_Protection->Disrupted_Chain_1 Prevents H-bonding

Caption: Strategies to prevent peptide aggregation during synthesis.

Problem 3: Epimerization (Racemization)

Symptoms:

  • Appearance of a diastereomeric peak (often closely eluting) next to the main product peak in the HPLC chromatogram.

  • Mass spectrometry analysis shows a species with the same mass as the target peptide but with different retention time.

Causality: The activation of the carboxylic acid of the incoming amino acid can lead to the formation of an oxazolone intermediate.[26] In the presence of a base, this intermediate can be deprotonated at the α-carbon, leading to a loss of chirality.[26]

  • Use of Additives: The addition of certain reagents to the coupling mixture can suppress the formation of the oxazolone intermediate and reduce the risk of epimerization.

    • Recommendation: Always include an additive such as HOBt, 6-Cl-HOBt, or HOAt in your coupling reactions.[5] OxymaPure is also highly effective at suppressing racemization.[27]

  • Careful Base Selection and Stoichiometry: The choice and amount of base used during coupling can influence the rate of epimerization.

    • Protocol: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA). Use the minimum amount of base necessary to facilitate the reaction. For uronium/aminium salt activations, pre-activating the amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin can help avoid guanidinylation of the N-terminus.[5]

  • Protecting Groups for Susceptible Residues: Certain amino acids, like Histidine (His) and Cysteine (Cys), are particularly prone to racemization.[5]

    • Recommendation: For Histidine, use a side-chain protecting group on the pi imidazole nitrogen, such as the methoxybenzyl group, to significantly reduce racemization.[5]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube. [Link]

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science (RSC Publishing). [Link]

  • Chapter 5: Microwave-assisted Peptide Synthesis. Books - The Royal Society of Chemistry. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not available].
  • Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. [Source not available].
  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Request PDF - ResearchGate. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process for the Preparation of Eptifibatide. ACS Publications. [Link]

  • Aggregation Rules of Short Peptides. PMC - NIH. [Link]

  • Hmb and Dmb Protected Derivatives. AAPPTec. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. [Source not available].
  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH. [Link]

  • Epimerization of Peptide. [Source not available].
  • Peptide Synthesizers. CEM Corporation. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Source not available].
  • Automated synthesis of backbone protected peptides. PMC - PubMed Central - NIH. [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. [Link]

Sources

Technical Support Center: Improving the Solubility of Cyclohexylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid, L-Cyclohexylalanine (Cha). The incorporation of Cha, a saturated analog of Phenylalanine, is a powerful strategy for modulating peptide conformation and increasing metabolic stability. However, its bulky and highly hydrophobic cyclohexyl side chain presents significant challenges in peptide solubility, often leading to aggregation and experimental variability.[1][2]

This guide provides a structured approach to systematically troubleshoot and resolve solubility issues with your Cha-containing peptides, grounded in physicochemical principles and field-proven laboratory practices.

Quick-Start FAQs

This section addresses the most common initial questions regarding the solubility of cyclohexylalanine-peptides.

Q1: Why is my cyclohexylalanine-peptide insoluble in standard aqueous buffers like PBS or Tris?

The primary reason is the significant hydrophobicity imparted by the cyclohexylalanine residue.[1] Unlike the aromatic ring of phenylalanine, the saturated cyclohexyl group is larger and lacks π-π stacking interactions, promoting aggregation through strong hydrophobic effects. This often leads to poor interaction with aqueous solvents and causes the peptide to precipitate or form aggregates.

Q2: I have a lyophilized Cha-peptide. What is the very first step I should take before trying to dissolve it?

Before adding any solvent, perform a quick analysis of your peptide's amino acid sequence. The overall solubility is a balance between the hydrophobic Cha residue(s) and the number of charged amino acids (acidic and basic) in the sequence. This initial assessment will guide your choice of a starting solvent system.

Q3: What is the best initial solvent to try for a completely new Cha-peptide?

For a peptide with unknown characteristics, a conservative first step is to test the solubility of a very small amount of the peptide rather than the entire sample.[3] If the peptide has a net positive charge, try dissolving it in sterile, distilled water first. If it has a net negative charge, a dilute basic buffer might be effective. For neutral or highly hydrophobic sequences, you will likely need to start with a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO).[4][5]

Q4: Can I use physical methods like sonication or heating to help dissolve my peptide?

Yes, but with caution. Brief sonication in an ice bath can help break up small particles and facilitate dissolution.[3] Gentle warming (e.g., to 30-40°C) can also increase solubility.[4] However, prolonged heating can lead to peptide degradation or promote the formation of more stable, irreversible aggregates. Always use these methods judiciously and monitor the solution for clarity.

In-Depth Troubleshooting Guides

Problem: My Cha-Peptide is Completely Insoluble in Aqueous Solutions

When a Cha-peptide fails to dissolve in water or standard buffers, a systematic approach is required. The goal is to find a solvent system that disrupts the hydrophobic interactions driving insolubility without compromising the peptide's integrity or downstream application compatibility.

Workflow for Tackling Insolubility

G cluster_0 Initial Assessment cluster_1 Primary Solubilization Strategy cluster_2 Advanced Strategy for Aggregation cluster_3 Final Steps A Analyze Peptide Sequence (Calculate Net Charge) B pH Adjustment (Move away from pI) A->B If peptide is charged C Organic Co-solvent (e.g., DMSO, ACN) A->C If peptide is neutral or highly hydrophobic B->C If pH adjustment fails D Chaotropic Agents (Urea, Gdn-HCl) C->D If precipitation persists F Sterile Filter Solution (0.22 µm) C->F E Mild Detergents (CHAPS, Triton X-100) D->E For severe aggregation/'gelling' E->F G Confirm Concentration (e.g., A280) F->G G cluster_0 cluster_1 A Hydrophobic Cha-Peptide (Aggregated) C Solubilized Peptide-Micelle Complex B Detergent Monomers (e.g., CHAPS)

Caption: Detergents form micelles around hydrophobic peptides to solubilize them.

Recommended Detergents:

  • Zwitterionic: CHAPS, Empigen BB

  • Non-ionic: Triton™ X-100, NP-40

Considerations:

  • Detergents are essential for solubilizing some proteins and peptides but can interfere with downstream applications like mass spectrometry and enzymatic assays. *[6][7] Always work with detergent concentrations above their critical micelle concentration (CMC).

  • Consider detergent removal strategies (e.g., dialysis, specific removal columns) if required for your experiment.

Peptide Design and Synthesis Considerations

If solubility issues are encountered repeatedly, consider redesigning the peptide. Flanking the cyclohexylalanine residue with charged amino acids (like Lysine or Arginine) can significantly improve the overall solubility of the peptide sequence. D[8]uring synthesis, aggregation can also be a problem; using specialized solvents like NMP or adding chaotropic salts may improve synthesis efficiency for these difficult sequences.

[9][10]***

References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT website. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from SB-PEPTIDE website. [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from LifeTein website. [Link]

  • Spencer, R. K., & Nowick, J. S. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. Biochemistry, 59(49), 4694–4705. [Link]

  • PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from PreOmics blog. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylalanine. PubChem Compound Summary for CID 95475. [Link]

  • Kim, J. E., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16655–16670. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]

  • Zhang, H., & Stanciauskas, R. (2011). Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis. Current Protocols in Protein Science, Chapter 16, Unit16.13. [Link]

  • Spencer, R. K., & Nowick, J. S. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. PubMed. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC website. [Link]

  • Kim, J. E., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PubMed Central. [Link]

  • Drug Target Review. (2024, September 3). Elucidating the aggregation rules for short peptides. Retrieved from Drug Target Review. [Link]

  • G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from G-Biosciences. [Link]

  • Proc, J. L., et al. (2010). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Journal of Proteome Research, 9(10), 5262–5271. [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from Biomatik. [Link]

  • Kim, J. E., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PubMed. [Link]

  • Calbiochem. (n.d.). Detergents. Retrieved from MilliporeSigma. [Link]

  • Dias, C. L., & Papa, F. (2017). Effective interactions between chaotropic agents and proteins. ResearchGate. [Link]

Sources

Technical Support Center: Purification of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile chiral building block. The purity of this compound, particularly its enantiomeric excess, is critical for its application in the synthesis of pharmaceuticals and other bioactive molecules[1]. This document provides in-depth, experience-driven answers to common challenges encountered during its purification, moving beyond simple protocols to explain the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • The (S)-enantiomer: The opposite enantiomer is often the most critical impurity to remove, as it can have different pharmacological effects or interfere with crystallization.

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-cyclohexylpropionic acid or related derivatives[2].

  • Side-Reaction Products: By-products from the amination or reduction steps of the synthesis.

  • Inorganic Salts: Salts such as sodium chloride or ammonium sulfate may be present from pH adjustments, workup procedures, or as by-products of the reaction itself.

  • Residual Solvents: Solvents used during the synthesis or initial workup may remain trapped in the crude solid.

Q2: How should I perform an initial purity assessment of my crude material?

A2: A multi-pronged approach is recommended for a comprehensive assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (e.e. or enantiomeric excess). Direct analysis of the underivatized amino acid is possible on specific chiral stationary phases (CSPs)[3][4].

  • Reversed-Phase HPLC (RP-HPLC) with UV/MS detection: This will determine the chemical purity by separating the target compound from most organic impurities. Mass spectrometry (MS) helps in identifying the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can help quantify organic impurities if their signals do not overlap significantly with the product signals.

  • Loss on Drying (LOD): A simple gravimetric test to determine the percentage of residual solvents or water.

Q3: Should I start with recrystallization or chromatography for the initial purification?

A3: The choice depends on the initial purity and the nature of the impurities.

  • Start with Recrystallization if: Your crude material has a chemical purity of >90% and the main impurities are small amounts of side-products or inorganic salts. Recrystallization is a cost-effective and scalable method for removing moderate amounts of impurities.

  • Start with Chromatography if: The enantiomeric excess is low, or if there are multiple organic impurities with similar properties to your target compound. While more resource-intensive, chromatography offers superior separation power[5][6].

The following diagram outlines a general decision-making workflow.

Purification_Strategy start Crude Product Purity Assessment (Chiral HPLC, RP-HPLC, NMR) purity_check Chemical Purity >90%? Enantiomeric Purity >95%? start->purity_check recrystallize Primary Purification: Recrystallization purity_check->recrystallize Yes chromatography Primary Purification: Chromatography (e.g., Ion Exchange) purity_check->chromatography No final_purity_check1 Assess Purity recrystallize->final_purity_check1 final_purity_check2 Assess Purity chromatography->final_purity_check2 is_pure Product Meets Specification? final_purity_check1->is_pure final_purity_check2->is_pure chiral_hplc Enantiomeric Enrichment: Preparative Chiral HPLC is_pure->chiral_hplc No (Low e.e.) finish Final Product is_pure->finish Yes chiral_hplc->finish

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues

Q4: My compound "oils out" during cooling instead of forming crystals. What's wrong and how can I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem with polar, flexible molecules like amino acid salts.

  • Causality:

    • High Degree of Supersaturation: The solution is cooled too quickly, or the solvent is evaporated too rapidly, forcing the compound out of solution before it has time to organize into a crystal lattice.

    • Presence of Impurities: Impurities can disrupt the crystallization process, acting as "crystal poisons" or depressing the melting point of the mixture, leading to a liquid phase.

    • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound at high temperatures and too "poor" at lower temperatures, creating a large solubility gap that promotes rapid precipitation.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. A slower cooling rate gives the molecules more time to orient themselves correctly.

    • Add More Solvent: Re-heat the mixture until it is homogeneous again, then add a small amount of additional hot solvent (e.g., 5-10% more volume) to reduce the level of supersaturation.

    • Use a Co-Solvent System: Introduce a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the hot, dissolved solution until it just begins to turn cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly. For amino acid hydrochlorides, a common and effective system is Isopropanol/Water or Ethanol/Water.

    • "Seed" the Solution: Add a few tiny crystals of pure (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride to the cooled, supersaturated solution to provide a template for crystal growth.

Q5: The yield from my recrystallization is very low. How can I improve recovery?

A5: Low yield is often a trade-off for high purity. However, you can optimize the process to improve recovery without significantly compromising quality.

  • Causality:

    • Using an Excessive Volume of Solvent: This is the most common cause. If too much solvent is used, a significant amount of the product will remain dissolved even at low temperatures.

    • Premature Crystallization: The compound crystallizes in the funnel or flask during a hot filtration step.

    • Incomplete Crystallization: Not allowing sufficient time or low enough temperature for the crystallization to complete.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.

    • Pre-heat Your Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the filter funnel and receiving flask with hot solvent vapor to prevent the product from crashing out.

    • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least an hour, or in a freezer if the solvent system allows, to maximize precipitation.

    • Concentrate the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a second, albeit less pure, crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling.

Chromatography Issues

Q6: I'm seeing poor resolution between the (R) and (S) enantiomers on my chiral HPLC. What adjustments can I make?

A6: Achieving good chiral separation requires careful optimization of several parameters. The interaction between the analyte and the chiral stationary phase (CSP) is highly specific.

  • Causality:

    • Suboptimal Mobile Phase: The mobile phase composition (solvents and additives) is critical for modulating the interactions that lead to separation.

    • Inappropriate CSP: Not all chiral columns are suitable for all compounds. Amino acids often require specific types of CSPs.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, overlapping peaks.

    • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.

  • Solutions:

    • Select the Right CSP: For underivatized amino acids, macrocyclic glycopeptide-based CSPs like those using teicoplanin (e.g., Astec CHIROBIOTIC T) are often highly effective[3][7]. Polysaccharide-based CSPs are also widely used but may require derivatization of the amino acid[8].

    • Optimize the Mobile Phase:

      • Solvent Composition: For reversed-phase chiral separations, systematically vary the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer.

      • Additives: The pH and ionic strength of the mobile phase are crucial. Use buffers like ammonium acetate or ammonium formate. Small amounts of acid (formic or acetic acid) can significantly impact peak shape and retention[7].

    • Reduce Sample Concentration: Prepare a more dilute sample and inject a smaller volume.

    • Vary the Temperature: Test the separation at different column temperatures (e.g., 15°C, 25°C, 40°C). Sometimes lower temperatures can enhance chiral recognition.

ParameterStarting RecommendationTroubleshooting Action
Chiral Column Astec CHIROBIOTIC® TTry a different macrocyclic glycopeptide or a polysaccharide-based CSP.
Mobile Phase Methanol/Water (80:20 v/v) with 0.1% Formic AcidVary Methanol %. Try Acetonitrile instead of Methanol. Adjust acid/buffer concentration.
Flow Rate 1.0 mL/minReduce flow rate to 0.5-0.8 mL/min to increase interaction time.
Temperature 25°C (Ambient)Test at 15°C and 40°C.
Injection Volume 5 µL of a 1 mg/mL solutionDecrease concentration to 0.1 mg/mL and/or volume to 1-2 µL.
Table 1: Recommended Starting Conditions and Troubleshooting for Chiral HPLC Analysis.

Q7: How can I effectively remove inorganic salts without losing my water-soluble product?

A7: Removing salts from highly polar, water-soluble compounds like amino acid hydrochlorides can be challenging.

  • Causality: The high water solubility of both the product and the salt impurities makes simple extraction or precipitation difficult.

  • Solutions:

    • pH Adjustment and Extraction: This is a classic and effective method for amino acids.

      • Dissolve the crude mixture in water.

      • Adjust the pH to the isoelectric point (pI) of the free amino acid (for similar structures, this is typically around pH 5.5-6.5). At its pI, the amino acid exists as a zwitterion and has minimum water solubility, potentially causing it to precipitate.

      • Alternatively, basify the aqueous solution (e.g., with NaOH to pH > 10) to deprotonate the ammonium group, forming the free base. The less polar free base can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with brine to remove residual inorganic salts.

      • Dry the organic layer (e.g., over MgSO₄), filter, and then bubble dry HCl gas through the solution (or add a solution of HCl in a solvent like isopropanol) to re-precipitate the pure hydrochloride salt[9].

    • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. It can be effective for removing small salt ions from the larger amino acid molecule, especially on a larger scale.

    • Dialysis: For larger batches, dialysis using a membrane with an appropriate molecular weight cutoff (MWCO) can effectively remove salts.

Salt_Removal_Workflow cluster_0 Acid-Base Extraction Method cluster_1 Chromatographic Method A1 Dissolve Crude Product in Water A2 Basify to pH > 10 (e.g., with 2M NaOH) A1->A2 A3 Extract Free Base with Organic Solvent (e.g., EtOAc) A2->A3 A4 Wash Organic Layer with Brine A3->A4 A5 Dry Organic Layer (e.g., MgSO4) A4->A5 A6 Precipitate HCl Salt (Add HCl in Isopropanol) A5->A6 A7 Filter and Dry Pure Product A6->A7 B1 Dissolve Crude in Aqueous Mobile Phase B2 Load onto Size Exclusion Chromatography Column B1->B2 B3 Elute and Collect Fractions B2->B3 B4 Monitor Fractions (UV/Conductivity) B3->B4 B5 Pool Product Fractions and Lyophilize B4->B5

Caption: Workflows for removing inorganic salts.

Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Water System

This protocol is a robust starting point for purifying (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride when the chemical purity is reasonably high (>90%).

  • Dissolution: In an appropriately sized Erlenmeyer flask, add 10.0 g of the crude hydrochloride salt. Add 20 mL of deionized water and heat the mixture to 70-80°C with stirring to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Anti-Solvent Addition: To the hot, clear solution, slowly add isopropanol (room temperature) dropwise with continuous swirling. Continue adding isopropanol until the solution becomes faintly and persistently turbid.

  • Clarification: Add 1-2 mL of hot deionized water dropwise until the solution becomes clear again. This ensures you are just below the saturation point.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath (0-4°C) for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

References

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • PubMed Central. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • PubMed Central. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

  • ACS Publications. (2004). Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic Acid. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • Google Patents.
  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Reddit. How to purify amino acid with mineral salt. [Link]

  • Google Patents.

Sources

Technical Support Center: Recrystallization of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the recrystallization of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding of the crystallization process.

Introduction to Recrystallization

Recrystallization is a critical purification technique in chemical synthesis. The underlying principle is the differential solubility of a compound in a hot versus a cold solvent. For (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, a non-polar amino acid derivative, selecting an appropriate solvent system is paramount to achieving high purity and yield. The hydrochloride salt form enhances its polarity compared to the free amino acid, influencing its solubility profile.

Physicochemical Properties

A clear understanding of the compound's properties is fundamental to troubleshooting its recrystallization.

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂PubChem
Molecular Weight 207.70 g/mol PubChem
Appearance White to off-white solid[1]
General Solubility Soluble in water, with increased solubility in acidic aqueous solutions. Soluble in lower alcohols like methanol and ethanol.Inferred from general amino acid hydrochloride properties[1]

Experimental Protocol: Recrystallization of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

This protocol provides a general procedure for the recrystallization of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. Optimal volumes and temperatures may need to be adjusted based on the initial purity of the compound.

Materials:

  • (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (crude)

  • Solvent (e.g., deionized water, isopropanol, or a mixture thereof)

  • Heating mantle or hot plate with magnetic stirring

  • Erlenmeyer flask

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. Water or an isopropanol/water mixture is a good starting point. The ideal solvent should dissolve the compound completely at elevated temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride and a minimal amount of the chosen solvent. Begin heating the mixture with gentle stirring.

  • Achieving Saturation: Gradually add more solvent in small portions until the compound fully dissolves at the boiling point of the solvent. It is crucial to add only the minimum amount of hot solvent required to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Slowly cool the saturated solution to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), until a constant weight is achieved.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride in a question-and-answer format.

Q1: My compound is not dissolving in the hot solvent. What should I do?

Answer:

This issue typically arises from using an inappropriate solvent or an insufficient volume of it.

  • Probable Cause 1: Incorrect Solvent Choice. The polarity of the solvent may not be suitable for dissolving the hydrochloride salt.

    • Solution: (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a salt and thus has a higher polarity than its free amino acid form. Good starting solvents include water, methanol, ethanol, or isopropanol. If the compound is insoluble in a non-polar solvent, switch to a more polar one. Conversely, if it is too soluble in a highly polar solvent, consider a slightly less polar one or a mixed solvent system.

  • Probable Cause 2: Insufficient Solvent. You may not have added enough solvent to reach the saturation point at the elevated temperature.

    • Solution: Continue adding small portions of the hot solvent to the heated mixture until the compound fully dissolves. Be cautious not to add a large excess, as this will reduce the final yield.

Q2: The compound oiled out instead of crystallizing upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated to a high degree.

  • Probable Cause 1: High Supersaturation. The concentration of the amino acid hydrochloride in the solution is too high.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent to decrease the concentration. Then, allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also encourage crystallization over oiling.

  • Probable Cause 2: Inappropriate Solvent System. The solvent may not be ideal for promoting crystal lattice formation.

    • Solution: Try using a mixed solvent system. For instance, dissolve the compound in a good solvent (like water or methanol) and then slowly add a miscible anti-solvent (a solvent in which the compound is less soluble, such as isopropanol or acetone) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?

Answer:

This is a common indication that the solution is not sufficiently supersaturated at lower temperatures.

  • Probable Cause 1: Too Much Solvent. A large excess of solvent was added during the dissolution step.

    • Solution: You can try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This can create nucleation sites. If that fails, you will need to remove some of the solvent by evaporation (e.g., using a rotary evaporator or by gentle heating) and then attempt the cooling process again.

  • Probable Cause 2: Highly Pure Compound. Sometimes, very pure compounds are slow to crystallize without nucleation sites.

    • Solution: "Seeding" the solution with a tiny crystal of the pure (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride can initiate crystallization.

Q4: The crystal yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.

  • Probable Cause 1: Excessive Solvent. As mentioned previously, using too much solvent is a primary cause of low yield.

    • Solution: Use the minimum amount of hot solvent necessary for complete dissolution.

  • Probable Cause 2: Insufficient Cooling. The solution was not cooled to a low enough temperature to maximize precipitation.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time before filtration.

  • Probable Cause 3: Premature Filtration. The crystals were filtered before crystallization was complete.

    • Solution: Allow sufficient time for crystallization to occur, both at room temperature and in the ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride?

Answer: There is no single "best" solvent, as the optimal choice depends on the impurities present. However, good starting points are polar protic solvents. Water is often effective for amino acid hydrochlorides. Alcohols such as ethanol and isopropanol can also be used, either alone or in combination with water. An ethanol/water or isopropanol/water mixture often provides a good balance of solubility at high temperatures and insolubility at low temperatures.

Q2: How does pH affect the recrystallization of this compound?

Answer: For an amino acid hydrochloride, maintaining an acidic pH is crucial. The hydrochloride salt is the protonated form of the amino acid. If the pH of the solution becomes neutral or basic, the free amino acid can precipitate, which has different solubility characteristics and may introduce impurities. Therefore, it is advisable to use a solvent that does not alter the acidic nature of the salt. In some cases, a slight excess of HCl in an aqueous solution can be used to ensure the compound remains in its salt form.[2]

Q3: What are the common impurities I might encounter?

Answer: Potential impurities can include starting materials from the synthesis, by-products, or the corresponding L-enantiomer if the synthesis was not perfectly stereoselective. Other amino acids or residual solvents can also be present. Recrystallization is an effective method for removing small amounts of these impurities.

Q4: Can I reuse the mother liquor to recover more product?

Answer: Yes, it is often possible to obtain a second crop of crystals from the mother liquor by evaporating some of the solvent and repeating the cooling process. However, be aware that this second crop will likely be less pure than the first, as the impurities will be more concentrated in the remaining solution.

Visualizing the Process

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_purification Purification & Isolation A Crude Compound + Minimal Hot Solvent B Add Solvent Portionwise A->B Heat & Stir B->B C Fully Dissolved (Saturated Solution) B->C Compound Dissolves D Slow Cooling to Room Temperature C->D Initiate Cooling E Ice Bath Cooling D->E Maximize Precipitation F Vacuum Filtration E->F Isolate Crystals G Wash with Cold Solvent F->G Remove Soluble Impurities H Dry Crystals G->H Remove Residual Solvent

Caption: A flowchart of the recrystallization process.

Troubleshooting Logic

G cluster_problems Problem Identification cluster_solutions Potential Solutions Start Recrystallization Issue P1 No Crystals Formed Start->P1 P2 Compound Oiled Out Start->P2 P3 Low Yield Start->P3 S1 Reduce Solvent Volume / Seed Crystals P1->S1 S2 Reheat, Add More Solvent / Change Solvent P2->S2 S3 Use Less Solvent / Ensure Complete Cooling P3->S3

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • PubChem. . National Center for Biotechnology Information.

  • Nelissen, F. H. T., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(7), 1483-1490. [Link]

  • MedChemExpress. .

  • Hayashi, K., et al. (1961). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 25(5), 380-384. [Link]

  • Needham, T. E. (1972). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

Sources

Technical Support Center: (R)-2-Amino-3-cyclohexylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-2-Amino-3-cyclohexylpropanoic acid, also known as D-Cyclohexylalanine (D-Cha). This non-canonical amino acid is a critical building block in the development of peptidomimetics and other pharmaceutical agents, where stereochemical purity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis, drawing from established chemical principles and field-proven insights.

Troubleshooting Guide: Common Synthesis Impurities & Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the root causes of impurity formation and providing actionable protocols for resolution.

Question 1: My final product shows low enantiomeric excess (<99% e.e.). What are the potential causes and how can I improve the chiral purity?

Answer:

Achieving high enantiomeric purity is the most critical challenge in the synthesis of (R)-2-Amino-3-cyclohexylpropanoic acid. The presence of the undesired (S)-enantiomer, (S)-2-Amino-3-cyclohexylpropanoic acid[1], is the most common stereochemical impurity. Its origin is tied directly to the stereoselectivity of your chosen synthetic route.

Root Cause Analysis:

  • Inefficient Asymmetric Induction: In syntheses relying on asymmetric hydrogenation of a dehydroamino acid precursor, the efficacy of the chiral catalyst is the primary determinant of enantiomeric excess (e.e.).

    • Catalyst/Ligand Inefficiency: The chosen chiral phosphine ligand (e.g., DuPhos, BINAP derivatives) may not be optimal for the substrate, or the catalyst may have degraded due to improper handling or storage.

    • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, solvent, and substrate-to-catalyst ratio all profoundly impact stereoselectivity. Deviations from optimized conditions can lead to a significant drop in e.e.

  • Poor Biocatalytic Selectivity: For routes employing transaminases or other enzymes for dynamic kinetic resolution, factors influencing enzyme performance are critical.[2][3]

    • Incorrect pH or Temperature: Enzymes have a narrow optimal range for activity and selectivity. Operating outside this range can drastically reduce performance.

    • Enzyme Inhibition: Impurities in the starting material or co-solvents can inhibit the enzyme.

  • Racemization During Workup: Although less common for this specific amino acid, harsh acidic or basic conditions during deprotection or purification steps can potentially lead to racemization at the α-carbon, especially if elevated temperatures are used.

Troubleshooting & Resolution Protocol:

  • Step 1: Verify Analytical Method: Before optimizing the synthesis, ensure your analytical method for determining e.e. is robust. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard.[4][5]

    • Protocol: Chiral HPLC Analysis

      • Column Selection: Utilize a chiral stationary phase (CSP) known for amino acid separation, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T) or a crown ether-based column.[6][7]

      • Mobile Phase: A typical starting point for a CHIROBIOTIC™ column is a polar ionic mode (PIM) using Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01 v/v/v) or reversed-phase conditions.[8]

      • Sample Preparation: Dissolve a small sample of the final product in the mobile phase. Ensure complete dissolution.

      • Analysis: Inject the sample and a racemic standard to confirm peak identification and resolution. The e.e. is calculated from the peak areas of the two enantiomers: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

  • Step 2: Optimize the Reaction:

    • For Asymmetric Hydrogenation:

      • Re-screen chiral ligands to find the optimal match for your substrate.

      • Systematically vary the reaction temperature (e.g., 25°C, 40°C, 50°C) and hydrogen pressure (e.g., 5 bar, 10 bar, 20 bar) to find the "sweet spot" for selectivity.

      • Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst poisoning.

    • For Biocatalytic Routes:

      • Confirm the optimal pH of your buffer system for the specific transaminase used.

      • Run a temperature screen (e.g., 25°C, 30°C, 37°C) to maximize enzyme activity and selectivity.

      • Ensure the purity of your keto-acid precursor, as impurities can inhibit the enzyme.

  • Step 3: Purification Strategy:

    • If optimization does not yield the desired purity, diastereomeric salt resolution or preparative chiral chromatography may be necessary, though these are less economical options for large-scale production.

Question 2: My LC-MS and NMR analyses show several process-related impurities. What are the likely culprits in a reductive amination synthesis?

Answer:

Reductive amination, a common method for synthesizing amines from carbonyl compounds, is robust but can generate several predictable by-products if not carefully controlled.[9][10] The typical route involves reacting cyclohexylpyruvic acid with an ammonia source, followed by reduction.

Common Impurities & Their Origins:

Impurity NameLikely OriginRecommended Analytical Method
Cyclohexylpyruvic Acid Incomplete reaction; insufficient reducing agent.LC-MS, NMR
Dimer/Secondary Amine Reaction of the product amine with another molecule of the keto-acid precursor before reduction. More common with less reactive reducing agents or insufficient ammonia.[11]LC-MS
Cyclohexyl Lactic Acid Reduction of the keto group of the starting material before amination occurs. This is more likely with less selective reducing agents like NaBH₄.LC-MS, GC-MS
Borate Salts / Cyanide By-products from the reducing agent (e.g., NaBH₄, NaBH(OAc)₃, or NaBH₃CN).[10][12]Not typically monitored in final product; removed during aqueous workup.

Troubleshooting & Resolution Workflow:

The diagram below outlines a logical workflow for identifying and mitigating these process-related impurities.

G start Impurity Detected in Reductive Amination Product check_sm Is unreacted Cyclohexylpyruvic Acid present? start->check_sm check_dimer Is a dimer impurity (M+154) detected? start->check_dimer check_hydroxy Is Cyclohexyl Lactic Acid detected? start->check_hydroxy sol_sm Action: Increase reducing agent stoichiometry or reaction time. Verify imine formation before reduction. check_sm->sol_sm sol_dimer Action: Increase excess of ammonia source. Use a 'one-pot' protocol with a selective reducing agent (e.g., NaBH3CN). check_dimer->sol_dimer sol_hydroxy Action: Use a more selective reducing agent (e.g., NaBH3CN, NaBH(OAc)3) that preferentially reduces the iminium ion over the ketone. check_hydroxy->sol_hydroxy purify Implement Purification: Aqueous wash to remove salts. Recrystallization or Ion-Exchange Chromatography. sol_sm->purify sol_dimer->purify sol_hydroxy->purify

Caption: Troubleshooting workflow for reductive amination impurities.

Preventative Measures:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations.[12][13] They are less reactive towards ketones at neutral or slightly acidic pH, allowing the imine intermediate to form before reduction, thus minimizing the formation of the hydroxy acid by-product.

  • pH Control: Maintaining a slightly acidic pH (around 6-7) is crucial. This condition favors the formation of the iminium ion, which is more readily reduced than the carbonyl group, while still ensuring the amine nucleophile is sufficiently available.[12]

  • Stoichiometry: Use a sufficient excess of the ammonia source (e.g., ammonium acetate) to drive the equilibrium towards imine formation and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying the final product to >99.5% chemical and chiral purity?

A1: A multi-step approach is often best. Start with an acidic aqueous wash to remove any unreacted amine starting materials and basic by-products, followed by a basic wash to remove unreacted keto-acid. The primary purification is typically achieved through recrystallization . Due to the zwitterionic nature of the amino acid, adjusting the pH of an aqueous solution to its isoelectric point (pI) will minimize its solubility and induce crystallization, leaving many impurities behind in the mother liquor. For achieving the highest levels of enantiomeric purity, preparative chiral HPLC is an option, but it is often too costly for large quantities.

Q2: How can I definitively confirm the (R)-absolute configuration of my final product?

A2: Confirmation requires comparison against a known standard.

  • Optical Rotation: Measure the specific rotation using a polarimeter and compare it to the literature value for the pure (R)-enantiomer.

  • Chiral HPLC Co-injection: Inject a 50:50 mixture of your sample and a certified standard of (S)-2-Amino-3-cyclohexylpropanoic acid. An increase in the area of the impurity peak confirms it is the (S)-enantiomer, thereby validating your main peak as the (R)-enantiomer.

Q3: Are there any significant safety hazards I should be aware of during synthesis?

A3: Yes. When using sodium cyanoborohydride (NaBH₃CN), be aware that it is highly toxic and can release hydrogen cyanide (HCN) gas upon exposure to strong acids.[10] All reactions and workup steps involving this reagent must be performed in a well-ventilated fume hood, and the quenching process should be done carefully by slowly adding the reaction mixture to a basic solution to neutralize any remaining reagent before disposal.

Q4: My synthesis involves an N-Boc protected intermediate. What are the common pitfalls during the deprotection step?

A4: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane. A key pitfall is incomplete removal, leading to a mixture of protected and unprotected product. Another is the potential for side reactions if scavengers (e.g., anisole, triisopropylsilane) are not used, especially if other sensitive functional groups are present. Always monitor the reaction to completion by TLC or LC-MS before workup.

Synthesis & Impurity Formation Pathway

The following diagram illustrates a generalized synthetic pathway and highlights critical points where impurities can be introduced.

G cluster_0 Precursor Synthesis cluster_1 Key Transformation (Chiral Induction) cluster_2 Workup & Purification Precursor Cyclohexylpyruvic Acid or Dehydroamino Acid Reaction Asymmetric Hydrogenation or Reductive Amination Precursor->Reaction Impurity1 Impurity Intro: (S)-Enantiomer (Low e.e.) Reaction->Impurity1 Impurity2 Impurity Intro: Process By-products (Dimer, Hydroxy Acid) Reaction->Impurity2 Purification Aqueous Workup & Recrystallization Reaction->Purification Impurity3 Impurity Intro: Residual Solvents Inorganic Salts Purification->Impurity3 FinalProduct Final Product: (R)-2-Amino-3- cyclohexylpropanoic acid Purification->FinalProduct

Caption: Generalized impurity map for D-Cyclohexylalanine synthesis.

References

  • (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026. PubChem. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

  • Li, F., et al. Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. (2021). Available at: [Link]

  • Zhang, Q., et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. (2023). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • Einarsson, S., et al. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. (1987). Available at: [Link]

  • Le, C., et al. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry. (2022). Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]

  • Hare, P. E., & Gil-Av, E. Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science. (1979). Available at: [Link]

  • Gajda, A., et al. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. (2021). Available at: [Link]

  • Myers Chem 115: Reductive Amination. Harvard University. Available at: [Link]

  • Chiral Recognition in Separation Methods. ResearchGate. Available at: [Link]

  • Li, F., et al. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society. (2021). Available at: [Link]

  • Nováková, L., et al. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry. (2021). Available at: [Link]

  • 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421. PubChem. Available at: [Link]

  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants. White Rose Research Online. Available at: [Link]

  • Zhao, W., et al. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. European Journal of Medicinal Chemistry. (2023). Available at: [Link]

Sources

Stability issues of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a chiral amino acid derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[1] Its cyclohexyl side chain imparts unique structural characteristics, making it a valuable component in the synthesis of complex molecules and potential therapeutic agents.[1] As with any reagent, understanding its stability in various solution-based applications is paramount to ensure the reliability and reproducibility of experimental results. This guide will walk you through potential stability issues and provide a framework for their investigation.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride stock solution over time. What could be the cause?

A1: A decrease in concentration can be attributed to several factors, primarily chemical degradation or physical instability. Amino acid hydrochlorides in solution can be susceptible to various degradation pathways, including:

  • Hydrolysis: Although generally stable, the amide bond in peptides formed from this amino acid could be liable to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic molecules.

  • Interaction with container surfaces: The compound may adsorb to the surface of the storage container, leading to an apparent decrease in concentration.

To troubleshoot this, a systematic investigation into the storage conditions is recommended. This includes evaluating the pH of the solution, the presence of light, the storage temperature, and the composition of the solvent.

Q2: Can the pH of the solution affect the stability of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride?

A2: Yes, pH is a critical factor influencing the stability of amino acids in solution. The protonation state of the amino and carboxylic acid groups is pH-dependent, which in turn can affect the molecule's reactivity and susceptibility to degradation. For instance, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis if the amino acid is part of a larger molecule like a peptide. It is advisable to determine the optimal pH range for your specific application through a pH stability study.

Q3: What are the best practices for preparing and storing stock solutions of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride?

A3: To ensure the longevity of your stock solutions, consider the following best practices:

  • Solvent Selection: Use high-purity solvents (e.g., HPLC-grade water, ethanol, or DMSO) that are free from contaminants.

  • pH Control: If compatible with your experimental design, buffer the solution to a pH where the compound is most stable.

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions. However, be mindful of potential solubility issues at lower temperatures.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[2]

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.[3]

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation - A Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.

Objective: To identify the degradation products of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride and determine its stability profile under various stress conditions.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.

  • Stress Conditions: Aliquot the stock solution and expose it to the stress conditions outlined in the table below. Include a control sample stored under normal conditions.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. An extent of degradation of approximately 5-20% is generally considered suitable for this purpose.[3]

Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours
Base Hydrolysis 0.1 M NaOH2 - 24 hours
Oxidation 3% H₂O₂2 - 24 hours
Thermal Degradation 60 - 80 °C24 - 72 hours
Photostability ICH Q1B option 1 or 2As per guidelines

Note: The duration of exposure should be adjusted to achieve the target degradation level.

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study.

Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients.

Objective: To develop an HPLC method capable of separating (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride from its potential degradation products.

Method Development Strategy:

  • Column Selection: Start with a C18 reversed-phase column, which is a good general-purpose column for a wide range of analytes.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water to improve peak shape and retention of the polar amino acid.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all components.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., around 210-220 nm for the carboxylic acid chromophore) or a mass spectrometer for higher sensitivity and specificity.[6]

  • Method Optimization:

    • Inject a mixture of the stressed samples to ensure the method can separate the parent peak from all degradation product peaks.

    • Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution (>1.5) between all peaks of interest.

Logical Relationship for Method Development:

HPLC_Method_Development start Start: Degraded Sample Mixture col_select Column Selection (e.g., C18) start->col_select mob_phase Mobile Phase Selection (A: Aqueous, B: Organic) col_select->mob_phase gradient Initial Gradient Elution (5-95% B) mob_phase->gradient detection Detection (UV or MS) gradient->detection analysis Analyze Chromatogram detection->analysis resolution_check Is Resolution > 1.5 for all peaks? analysis->resolution_check optimize Optimize Method (Gradient, Flow Rate, Temperature) resolution_check->optimize No final_method Final Stability-Indicating Method resolution_check->final_method Yes optimize->gradient

Caption: HPLC method development decision pathway.

References

  • BioPharm International. (2026, January 21). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Company of Biologists. (2021, February 26). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology Open. Retrieved from [Link]

  • European Patent Office. (2025, April 23). PEPTIDE AND PEPTIDE-CONTAINING AGENT - EP 4541805 A1. Retrieved from [Link]

  • Google Patents. (2022, April 6). US11753445B2 - Therapeutic peptides.
  • Google Patents. (n.d.). US11014920B2 - Factor XIIa inhibitors.
  • MDPI. (2022, May 12). Effects of Low Temperature on the Amino Acid Composition of Wheat Grains. Retrieved from [Link]

  • MDPI. (2023, September 13). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid. PubChem. Retrieved from [Link]

  • Oxford Academic. (n.d.). Stability of Solutions of Essential Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form using reverse-phase high-performance liquid chromatography method. Retrieved from [Link]

  • SciELO Colombia. (2020, June 9). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Retrieved from [Link]

  • SciSpace. (n.d.). Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form. Retrieved from [Link]

  • Semantic Scholar. (2020, October 15). Forced Degradation Studies of Nilotinib Hydrochloride: Isolation, Identification, and Characterization of Impurities Internation. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (R)-2-Amino-3-cyclohexylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the industrial-scale synthesis of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. This guide is designed for researchers, chemists, and process engineers involved in drug development and manufacturing. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and field-proven insights to help you navigate the complexities of scaling this valuable chiral amino acid derivative.

(R)-2-Amino-3-cyclohexylpropanoic acid, also known as D-3-Cyclohexylalanine, is a non-proteinogenic amino acid derivative.[1] Its enantiomerically pure form is a critical building block in the synthesis of various pharmaceutical agents. Transitioning its synthesis from the lab bench to a large-scale production environment introduces significant challenges, particularly concerning stereochemical fidelity, impurity control, and process robustness.[2] This guide aims to address these critical issues directly.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific experimental problems in a question-and-answer format, providing a logical framework for diagnosing and resolving issues encountered during the synthesis campaign.

Q1: We are experiencing low enantiomeric excess (ee) in our final product after asymmetric hydrogenation. What are the likely causes and how can we improve it?

A1: Achieving high enantioselectivity is the cornerstone of this synthesis, and a drop in ee at scale is a common but solvable problem. The root cause often lies with the catalyst system or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation or Poisoning:

    • Cause: The chiral catalyst (e.g., Rhodium or Iridium complexes) is highly sensitive to impurities from starting materials, solvents, or the hydrogen gas stream (e.g., sulfur, water, oxygen). At scale, the larger surface area of reactors and longer transfer times increase the risk of contamination.

    • Solution:

      • Rigorous Raw Material Qualification: Test all incoming materials for known catalyst poisons. Use high-purity, degassed solvents.

      • Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before introducing the catalyst and that a slight positive pressure is maintained throughout the reaction.

      • Catalyst Filtration: If sourcing hydrogen from a central plant, consider an in-line purification trap to remove trace impurities.

  • Suboptimal Hydrogen Pressure or Temperature:

    • Cause: The kinetics and selectivity of asymmetric hydrogenation are highly dependent on pressure and temperature.[3] What works in a small flask may not translate directly to a large, jacketed reactor with different heat and mass transfer characteristics.

    • Solution:

      • Conduct a Design of Experiments (DoE): At the pilot scale, perform a DoE study to map the effects of temperature, pressure, and catalyst loading on both reaction rate and enantioselectivity.

      • Monitor Internal Temperature: Rely on the internal reaction temperature probe, not the jacket temperature, for process control. Ensure efficient stirring to minimize thermal gradients.

  • Incorrect Catalyst-to-Substrate Ratio (S/C Ratio):

    • Cause: While a lower catalyst loading is economically desirable for scale-up, an excessively high S/C ratio can lead to incomplete conversion or lower selectivity as the catalyst degrades over the extended reaction time.

    • Solution: Optimize the S/C ratio during process development. An S/C of up to 1000 may be achievable, but this must be balanced against reaction time and desired ee.[4]

  • Racemization During Workup or Isolation:

    • Cause: The free amino acid can be susceptible to racemization under harsh pH (strongly acidic or basic) or high-temperature conditions during workup or product isolation.[5]

    • Solution:

      • Mild Workup Conditions: Keep temperatures low during extractions and solvent swaps.

      • Controlled Crystallization: During the formation of the hydrochloride salt, control the rate of HCl addition and crystallization temperature to prevent racemization of the desired (R)-enantiomer.

Logical Troubleshooting Workflow for Low Enantiomeric Excess

The following diagram outlines a decision-making process for troubleshooting suboptimal enantioselectivity in an asymmetric hydrogenation reaction.

G start Low Enantiomeric Excess (ee) Detected check_catalyst 1. Verify Catalyst Integrity - Fresh vs. Old Batch? - Proper Storage? start->check_catalyst re_run_lab Run Small-Scale Control Reaction with Fresh Catalyst check_catalyst->re_run_lab Issue Persists check_raw_materials 2. Analyze Raw Materials - Substrate Purity? - Solvent Water Content? - Hydrogen Purity? review_conditions 3. Review Reaction Conditions - Temperature Control? - Pressure Stability? - Stirring Efficiency? check_raw_materials->review_conditions Materials OK purify_materials Purify/Re-qualify Starting Materials & Solvents check_raw_materials->purify_materials Impurity Found evaluate_workup 4. Evaluate Workup & Isolation - pH excursions? - Excessive Heat? - Racemization during crystallization? review_conditions->evaluate_workup Conditions OK optimize_params Re-optimize Parameters (DoE Study) review_conditions->optimize_params Deviation Found modify_workup Modify Workup Protocol (Lower Temp, pH Control) evaluate_workup->modify_workup Issue Identified re_run_lab->check_raw_materials If Control is OK success Problem Resolved re_run_lab->success If Control Fails (Bad Catalyst) purify_materials->success optimize_params->success modify_workup->success

Caption: Troubleshooting Decision Tree for Low ee.

Q2: We are observing a significant amount of an unknown impurity in the final product. How do we identify and control it?

A2: Impurity profiling is a critical component of ICH guidelines and essential for drug safety.[6] The appearance of new or elevated levels of impurities during scale-up is common, often due to longer reaction times or localized "hot spots" in large reactors.

Identification and Control Strategy:

  • Characterization:

    • Isolate the impurity using preparative HPLC or fractional crystallization.

    • Characterize its structure using a combination of LC-MS (for molecular weight), high-resolution mass spectrometry (for elemental formula), and NMR spectroscopy (for structural elucidation).

  • Potential Sources & Mitigation:

    • Starting Material Impurities: The impurity may be carried over from the starting materials. For instance, if starting from D-phenylalanine, incomplete hydrogenation can leave aromatic impurities.

      • Mitigation: Implement stricter specifications for incoming raw materials. Develop analytical methods to detect critical impurities in the starting materials.

    • Reaction By-products: Consider potential side reactions. For example, over-reduction or side reactions involving the solvent or protecting groups.

      • Mitigation: Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to disfavor the side reaction. The DoE mentioned previously can help identify conditions that minimize by-product formation.

    • Degradation Products: The product or intermediates may be degrading during workup or isolation.

      • Mitigation: As discussed, use milder workup conditions. Investigate the stability of the product in different solvents and pH ranges.

Common Impurity Profile for Amino Acids:

Impurity TypePotential SourceRecommended Control Strategy
Diastereomers Incomplete stereocontrolOptimize chiral catalyst/ligand and reaction conditions.
Unreacted Starting Material Incomplete reactionIncrease reaction time, catalyst loading, or temperature/pressure cautiously.
By-products from side reactions Non-optimal reaction conditionsModify reaction parameters (temperature, pressure, stoichiometry).
Other Amino Acids Contamination from raw materials produced via fermentationUse highly purified starting materials; employ specific analytical tests for other amino acids.[7]
Residual Solvents Inefficient drying/purificationOptimize the final drying step (vacuum, temperature).

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the multi-kilogram scale production of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride?

A1: Several routes are viable, but for large-scale production, asymmetric hydrogenation of a prochiral precursor is often the most efficient and economical choice. A common industrial approach involves the catalytic hydrogenation of D-phenylalanine or its methyl ester.[8]

  • Asymmetric Hydrogenation: This method is highly atom-economical. The key is selecting a robust and highly selective catalyst system (e.g., Rh- or Ir-based catalysts with chiral phosphine ligands).[4][9] It allows for the direct formation of the desired enantiomer in high purity, often simplifying downstream processing.

  • Enzymatic Resolution: This is another powerful technique where an enzyme selectively reacts with one enantiomer of a racemic mixture.[10][11] While highly selective, it has an inherent maximum yield of 50% for the desired enantiomer unless an effective racemization and recycling process for the unwanted enantiomer is implemented. This can add complexity and cost to the overall process.[11]

Q2: What are the critical process parameters (CPPs) to monitor during the hydrogenation step?

A2: For a successful and reproducible hydrogenation at scale, the following CPPs must be tightly controlled:

  • Temperature: Directly impacts reaction rate and selectivity.

  • Hydrogen Pressure: A key driver for the reaction; must be maintained consistently.

  • Agitation Rate: Crucial for ensuring efficient gas-liquid mass transfer and maintaining a homogenous reaction mixture. Poor agitation can lead to localized hydrogen starvation and reduced reaction rates.

  • Catalyst Loading (S/C Ratio): Affects reaction kinetics and overall process cost.

  • Reaction Time: Monitored by in-process controls (e.g., HPLC) to determine reaction completion and prevent the formation of by-products from over-processing.

Q3: What challenges are associated with the final isolation and crystallization of the hydrochloride salt?

A3: The final isolation is critical for achieving the required purity, particle size distribution, and polymorphic form of the API precursor.

  • Solvent Selection: The choice of anti-solvent to induce crystallization is crucial. It must provide good recovery of the hydrochloride salt while leaving impurities behind in the mother liquor. A common system is the addition of an anti-solvent like MTBE or heptane to a solution of the free base in a solvent like isopropanol, followed by the introduction of HCl.

  • Control of Supersaturation: At a large scale, the rate of cooling and the rate of anti-solvent/HCl addition must be carefully controlled to manage the level of supersaturation. Uncontrolled crystallization can lead to the inclusion of impurities and the formation of fine particles that are difficult to filter and dry.

  • Polymorphism: The product may exist in different crystalline forms (polymorphs) with different physical properties. It is essential to develop a robust crystallization process that consistently produces the desired polymorph.

  • Drying: The final product must be dried under controlled conditions (temperature and vacuum) to remove residual solvents to levels that meet ICH guidelines without causing product degradation.

Protocol Example: Asymmetric Hydrogenation of D-Phenylalanine Methyl Ester Hydrochloride

This protocol is a representative example and must be optimized for specific equipment and scale.

Objective: To synthesize (R)-2-Amino-3-cyclohexylpropanoic acid methyl ester hydrochloride.

Reaction Scheme: D-Phenylalanine Methyl Ester HCl → (Hydrogenation over Rh/C or similar) → (R)-2-Amino-3-cyclohexylpropanoic acid methyl ester HCl

Procedure:

  • Reactor Preparation: The hydrogenation reactor is rendered inert by purging with nitrogen.

  • Charge: A solution of D-phenylalanine methyl ester hydrochloride (1.0 eq) in methanol is charged to the reactor.[8]

  • Catalyst Addition: A slurry of 5% Rhodium on Carbon (Rh/C) catalyst (approx. 10% w/w) in methanol is added to the reactor under a nitrogen blanket.[8]

  • Hydrogenation: The reactor is sealed, purged again with nitrogen, and then pressurized with hydrogen gas to the optimized pressure (e.g., 50-100 psi). The reaction mixture is agitated vigorously at a controlled temperature (e.g., 40-50 °C).

  • Monitoring: The reaction is monitored by HPLC for the disappearance of the starting material.

  • Workup:

    • Upon completion, the reactor is depressurized and purged with nitrogen.

    • The reaction mixture is filtered through a bed of celite to remove the catalyst.

    • The filtrate (containing the product methyl ester hydrochloride) is concentrated under reduced pressure.

  • Hydrolysis (if starting from ester): The resulting crude ester is then hydrolyzed using aqueous HCl to yield the final (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride.

  • Isolation: The product is isolated by crystallization, filtration, and drying under vacuum.

References

  • Ariera, A., et al. (2005). Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic Acid. ACS Publications. Available at: [Link]

  • Ariera, A., et al. (2005). Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic Acid. Sílice (CSIC). Available at: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). From Lab Bench to Production: The Journey of (2S)-2-Amino-3-cyclohexylpropanoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. PubChem. Available at: [Link]

  • Yadav, J. S., et al. (2011). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. White Rose Research Online. Available at: [Link]

  • Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses. Available at: [Link]

  • Kovacs, J., et al. (2003). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. Available at: [Link]

  • Boc Sciences. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Boc Sciences.
  • Grala, A., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]

  • Google Patents. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Google Patents.
  • ResearchGate. (2014). Impurity profile of amino acids?. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). Autocatalytic symmetry breaking and chiral amplification in a feedback network combining amino acid synthesis and ligation. ResearchGate. Available at: [Link]

  • Liu, J., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available at: [Link]

  • Royal Society of Chemistry. (2018). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers. Available at: [Link]

  • Głowacka, I. E., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PubMed Central. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Asymmetric Synthesis of 2-Alkyl-3-phosphonopropanoic Acid Derivatives via Rh-Catalyzed Asymmetric Hydrogenation. ResearchGate. Available at: [Link]

  • Contente, M. L., et al. (2018). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. PMC - NIH. Available at: [Link]

  • NIH. (2023). Large-scale Purification of Type III Toxin-antitoxin Ribonucleoprotein Complex and its Components from Escherichia coli for Biophysical Studies. NIH. Available at: [Link]

  • TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Available at: [Link]

  • MDPI. (2023). Symmetry and Asymmetry in Medicinal Chemistry. MDPI. Available at: [Link]

  • Corvol, P., et al. (1977). Large scale purification of hog renin. Physicochemical characterization. PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Cyclohexylalanine (Cha)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving cyclohexylalanine (Cha). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when incorporating this unique, sterically hindered amino acid into their peptide sequences. As a non-polar, bulky residue, cyclohexylalanine can present significant hurdles during synthesis. This resource provides in-depth, field-proven insights and actionable protocols to diagnose and resolve these issues, ensuring the scientific integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my overall peptide yield significantly lower after incorporating Cyclohexylalanine (Cha)?

A1: Low overall yield in a peptide synthesis containing Cyclohexylalanine is most often attributed to its significant steric bulk and high hydrophobicity. These properties can lead to a cascade of issues throughout the solid-phase peptide synthesis (SPPS) process:

  • Inefficient Coupling: The bulky cyclohexyl side chain physically hinders the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain on the resin. This can result in incomplete coupling reactions.[1][2]

  • Peptide Chain Aggregation: The hydrophobicity of the Cha residue can promote inter-chain and intra-chain aggregation on the solid support.[3] This aggregation can mask reactive sites, leading to truncated or deletion sequences.

  • Difficult Deprotection: In some cases, the aggregation caused by Cha can also hinder the access of the deprotection reagent (e.g., piperidine for Fmoc removal) to the N-terminus, leading to incomplete deprotection.[1]

  • Poor Solubility: Peptides rich in hydrophobic residues like Cha can exhibit poor solubility in standard cleavage cocktails and purification solvents, leading to losses during workup and purification.[3][4]

Q2: I'm seeing a significant amount of deletion sequences involving Cha in my mass spectrometry analysis. What is the likely cause?

A2: The presence of deletion sequences at the Cha position strongly suggests a failure in the coupling step for this specific amino acid. The primary culprit is steric hindrance from the bulky cyclohexyl group, which slows down the kinetics of the amide bond formation. If the standard coupling time is insufficient for the reaction to go to completion, a significant portion of the peptide chains will remain unreacted, leading to the observed deletion sequence in the subsequent cycles.

Q3: My peptide containing Cha is difficult to purify, and I'm losing a lot of material during HPLC. What can I do?

A3: Purification challenges with Cha-containing peptides are common and usually stem from their hydrophobicity and tendency to aggregate.[3][5] Here are a few strategies to improve purification outcomes:

  • Optimize Your Solubilization Strategy: Before injection, ensure your crude peptide is fully dissolved. You may need to use stronger organic solvents like acetonitrile (ACN) with additives like isopropanol or switch to more aggressive solvent systems.

  • Adjust HPLC Conditions: Employ a shallower gradient during your reversed-phase HPLC (RP-HPLC) purification. This can improve the separation between your target peptide and closely related impurities. Increasing the column temperature can also help disrupt aggregates and improve peak shape.

  • Consider Alternative Chromatography: If RP-HPLC is consistently failing, consider alternative purification techniques such as size-exclusion chromatography (SEC) to remove aggregates before a final polishing step with RP-HPLC.

In-Depth Troubleshooting Guides

Problem 1: Low Coupling Efficiency of Fmoc-Cha-OH

The most frequent challenge when working with Cyclohexylalanine is achieving complete coupling. The steric bulk of the cyclohexyl group necessitates optimized coupling conditions.

  • Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the steric hindrance.

  • Inadequate Reaction Time: The time allotted for the coupling reaction may be too short for this sterically hindered amino acid.

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate and block the coupling site.[3]

start Low Coupling Yield with Cha reagent Optimize Coupling Reagent start->reagent Step 1 aggregation Address Potential Aggregation start->aggregation Parallel Consideration time_temp Extend Coupling Time / Increase Temperature reagent->time_temp Step 2 double_couple Perform a Double Coupling time_temp->double_couple Step 3 capping Cap Unreacted Amines double_couple->capping Step 4 (Optional but Recommended) result Improved Yield capping->result solvent Change Solvent System (e.g., NMP) aggregation->solvent solvent->result

Caption: Troubleshooting workflow for low Cha coupling efficiency.

1. Selection of High-Potency Coupling Reagents:

For sterically hindered amino acids like Cha, standard carbodiimide reagents like DCC or DIC may be insufficient.[6][7] It is highly recommended to use more potent phosphonium or aminium/uronium salt-based reagents.[8][9]

Coupling ReagentClassKey Advantages for Bulky Residues
HATU Aminium SaltHighly reactive, forms OAt-active esters which are excellent for difficult couplings.[8]
HBTU Aminium SaltA reliable and cost-effective choice, though slightly less reactive than HATU.[8][10]
PyBOP Phosphonium SaltGenerates OBt-active esters; known for its efficiency and reduced risk of racemization.[7][8]
COMU Aminium SaltA newer generation reagent that is highly efficient and has safer byproducts.[7]

2. Extended Coupling and Double Coupling Protocol:

If a single coupling with a potent reagent is still insufficient, a double coupling strategy is advised.

  • Step 1: First Coupling:

    • Use a 3-5 fold molar excess of Fmoc-Cha-OH, your chosen coupling reagent (e.g., HATU), and a base (e.g., DIPEA) over the resin loading capacity.

    • Allow the reaction to proceed for at least 2 hours at room temperature.

  • Step 2: Wash:

    • Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Step 3: Second Coupling:

    • Repeat the coupling step with a fresh solution of Fmoc-Cha-OH, coupling reagent, and base.

    • Allow this second coupling to proceed for another 1-2 hours.

  • Step 4: Monitoring:

    • After the second coupling, perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

3. Capping Unreacted Amines:

To prevent the formation of deletion peptides, it is crucial to permanently block any unreacted N-terminal amines after the Cha coupling step.[1]

  • Protocol: After the final Cha coupling and subsequent washing, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF for 30 minutes. This will acetylate any remaining free amines, rendering them unreactive for subsequent coupling steps.

Problem 2: Peptide Aggregation and Solubility Issues

The hydrophobicity of the cyclohexyl side chain can induce the peptide to aggregate on the resin, leading to a host of problems including incomplete reactions and poor yields.[3]

  • Clumping of the resin beads.

  • Slow or incomplete drainage of solvents during washing steps.

  • Consistently poor yields even with optimized coupling protocols.

  • Difficulty dissolving the crude peptide after cleavage.

start Suspected Peptide Aggregation solvent Switch to NMP or use Chaotropic Agents start->solvent temp Increase Synthesis Temperature start->temp resin Use a Low-Loading or PEG-based Resin start->resin result Reduced Aggregation & Improved Yield solvent->result temp->result resin->result

Caption: Strategies to mitigate peptide aggregation.

1. Solvent System Modification:

  • N-Methyl-2-pyrrolidone (NMP): NMP has a greater solvating capacity for aggregating peptides compared to the more commonly used Dimethylformamide (DMF).[11] Switching to NMP as your primary solvent can significantly improve synthesis outcomes.

  • Chaotropic Agents: In severe cases of aggregation, the addition of a low concentration (e.g., 0.5 M) of a chaotropic salt like LiCl to the DMF during coupling can help disrupt secondary structures and improve solvation.

2. Elevated Temperature Synthesis:

  • Performing the coupling and deprotection steps at an elevated temperature (e.g., 50-75°C), often facilitated by microwave peptide synthesizers, can provide the necessary energy to break up aggregates and accelerate reaction kinetics.[1]

3. Choice of Resin:

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

  • PEG Resins: Polyethylene glycol (PEG)-based resins (e.g., TentaGel) can improve the solvation of the growing peptide chain in a more "solution-like" environment, which can disrupt aggregation.

Problem 3: Incomplete Fmoc-Deprotection

While less common than coupling issues, incomplete deprotection of the Fmoc group from the Cha residue can occur, especially if the peptide is aggregating.

  • Extend Deprotection Time: Increase the standard Fmoc deprotection time with 20% piperidine in DMF from 10-15 minutes to 20-30 minutes.

  • Monitor Deprotection: Use a UV detector to monitor the release of the dibenzofulvene-piperidine adduct. The deprotection should be continued until the UV signal returns to baseline, indicating complete removal of the Fmoc group.[1]

  • Use a Stronger Base: In very difficult cases, a stronger deprotection cocktail, such as 2% DBU/2% piperidine in DMF, can be employed, but should be used with caution as it can increase the risk of side reactions like racemization.

Analytical Characterization of Synthesis Failure

To effectively troubleshoot, it is essential to accurately identify the byproducts of a failed synthesis.

Analytical TechniqueInformation ProvidedApplication in Cha Synthesis
RP-HPLC Purity assessment and separation of byproducts.Compare the crude chromatogram to the expected product peak. The presence of early-eluting peaks may indicate truncated sequences.
Mass Spectrometry (MS) Molecular weight determination of the target peptide and impurities.[12]Confirm the mass of the desired product. A mass corresponding to [M-252.36] (the mass of the Cha residue) would confirm a Cha deletion sequence.
Amino Acid Analysis (AAA) Quantitative determination of the amino acid composition of the purified peptide.[1]Confirms the presence and correct ratio of all amino acids, including Cha, in the final product.

By systematically applying these diagnostic and troubleshooting strategies, researchers can overcome the inherent challenges of incorporating cyclohexylalanine, leading to improved peptide yields and purity.

References

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Nowick, J. S., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. PubMed Central. [Link]

  • Kent, S. B., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

Sources

Validation & Comparative

A Comprehensive Guide to Enantiomeric Excess Determination of (R)-2-Amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-Amino-3-cyclohexylpropanoic acid, a derivative of the amino acid alanine, is a crucial chiral building block in the synthesis of various pharmaceuticals.[1] The stereochemistry of this compound is paramount, as different enantiomers can exhibit distinct pharmacological activities.[2] Therefore, the accurate determination of its enantiomeric excess (ee) is a critical aspect of quality control and drug development. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose, offering insights into their underlying principles, experimental protocols, and relative advantages and disadvantages.

Core Analytical Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess fundamentally relies on the ability to distinguish between two enantiomers. This is typically achieved by creating a diastereomeric interaction, either transiently or permanently, which can then be measured by various analytical methods. The most prevalent techniques for determining the enantiomeric excess of (R)-2-Amino-3-cyclohexylpropanoic acid and other chiral amino acids include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of Separation:

The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] These complexes have different association and dissociation constants, resulting in differential migration through the column and, consequently, separation. The interactions involved can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve (R)-2-Amino-3-cyclohexylpropanoic acid sample in mobile phase Injector Inject sample onto the chiral column Sample->Injector MobilePhase Prepare and degas mobile phase (e.g., alcohol/water mixture) MobilePhase->Injector Column Chiral Stationary Phase (e.g., CHIROBIOTIC T) Injector->Column Detector UV or Mass Spectrometer Detector Column->Detector Chromatogram Obtain chromatogram with separated enantiomer peaks Detector->Chromatogram Integration Integrate peak areas of (R) and (S) enantiomers Chromatogram->Integration Calculation Calculate enantiomeric excess (% ee) Integration->Calculation

Chiral HPLC Experimental Workflow.

Key Experimental Considerations:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for successful enantioseparation. For amino acids like (R)-2-Amino-3-cyclohexylpropanoic acid, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for resolving underivatized amino acids.[5] Polysaccharide-based CSPs are another common choice, though they may require derivatization of the amino acid to improve solubility and interaction.[5]

  • Mobile Phase Composition: The mobile phase composition significantly influences retention and selectivity. For macrocyclic glycopeptide CSPs, a simple mobile phase system, often a mixture of alcohol (like methanol or ethanol) and water, can be effective.[5] The pH of the mobile phase can also be adjusted to optimize the ionization state of the amino acid and its interaction with the CSP.

  • Derivatization: While direct analysis of underivatized amino acids is often preferred to avoid extra steps and potential impurities, derivatization can sometimes enhance separation.[5] Common derivatizing agents for amino acids include those that introduce a chromophore or fluorophore, improving detection sensitivity.[6]

Comparison with Other Methods:

FeatureChiral HPLCChiral GCNMR SpectroscopyCapillary Electrophoresis
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral stationary phase.Formation of diastereomers with a chiral resolving agent.Differential migration in an electric field with a chiral selector.
Sample State LiquidGas (requires derivatization)LiquidLiquid
Sensitivity HighVery HighModerateHigh
Speed Moderate to FastFastFastVery Fast
Quantification ExcellentExcellentGoodGood
Development Effort ModerateHigh (derivatization)Low to ModerateModerate
Instrumentation Standard HPLC system with a chiral column.GC system with a chiral column.NMR spectrometer.CE instrument.
Chiral Gas Chromatography (GC)

Chiral GC is another powerful chromatographic technique for enantiomeric separation.[7] However, it requires the analyte to be volatile and thermally stable, which necessitates the derivatization of amino acids.

Principle of Separation:

Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers. The volatile derivatives of the (R) and (S) enantiomers interact differently with the CSP, leading to different retention times.

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Derivatization Derivatize amino acid (e.g., with heptafluorobutyl chloroformate) Extraction Extract the volatile derivative Derivatization->Extraction Injection Inject the derivatized sample Extraction->Injection Column Chiral Capillary Column (e.g., Chirasil-L-Val) Injection->Column Detection Mass Spectrometer (MS) or Flame Ionization Detector (FID) Column->Detection Chromatogram Obtain chromatogram with separated enantiomer peaks Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Chiral GC Experimental Workflow.

Key Experimental Considerations:

  • Derivatization: This is a crucial step in chiral GC analysis of amino acids. The goal is to convert the non-volatile amino acid into a volatile and thermally stable derivative. A common approach involves derivatization with reagents like heptafluorobutyl chloroformate.[8] This step must be carefully controlled to avoid racemization.

  • Chiral Stationary Phase: Cyclodextrin-based and Chirasil-L-Val capillary columns are frequently used for the chiral separation of amino acid derivatives.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and non-separative method for determining enantiomeric excess.[9] The principle involves converting the enantiomers into diastereomers by adding a chiral resolving agent, which results in distinguishable signals in the NMR spectrum.

Principle of Analysis:

Enantiomers are indistinguishable in an achiral solvent by NMR. However, upon the addition of a chiral resolving agent (CRA), they form diastereomeric complexes that are no longer mirror images and, therefore, have different chemical shifts.[10] The enantiomeric excess can then be determined by integrating the signals corresponding to each diastereomer.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Dissolve the amino acid sample in a suitable NMR solvent CRA Add a chiral resolving agent (e.g., (R)-BINOL-derived phosphoric acid) Sample->CRA Acquisition Acquire 1H or 19F NMR spectrum CRA->Acquisition Spectrum Observe distinct signals for the diastereomeric complexes Acquisition->Spectrum Integration Integrate the corresponding peaks Spectrum->Integration Calculation Calculate % ee from the integral ratio Integration->Calculation

NMR Spectroscopy Experimental Workflow.

Key Experimental Considerations:

  • Chiral Resolving Agent (CRA): The choice of CRA is crucial for achieving good separation of the diastereomeric signals. For amino acids, chiral acids or alcohols can be effective.[11] The interaction between the CRA and the analyte should be strong enough to form distinct complexes but also reversible to be in the fast exchange regime on the NMR timescale.

  • Solvent and Temperature: The choice of solvent and the experimental temperature can significantly affect the chemical shift differences between the diastereomers.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that can be adapted for chiral analysis.[12] It offers advantages such as low sample and reagent consumption and rapid analysis times.

Principle of Separation:

In chiral CE, a chiral selector is added to the background electrolyte (BGE).[13] The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.[13]

Experimental Workflow:

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Dissolve sample in an appropriate buffer Injection Inject sample into the capillary Sample->Injection BGE Prepare background electrolyte containing a chiral selector (e.g., cyclodextrin) Separation Apply high voltage for electrophoretic separation BGE->Separation Injection->Separation Detection UV or MS detector Separation->Detection Electropherogram Obtain electropherogram with separated enantiomer peaks Detection->Electropherogram Integration Integrate peak areas Electropherogram->Integration Calculation Calculate % ee Integration->Calculation

Capillary Electrophoresis Experimental Workflow.

Key Experimental Considerations:

  • Chiral Selector: Cyclodextrins, crown ethers, and macrocyclic antibiotics are commonly used chiral selectors in CE for amino acid separations.[12] The choice and concentration of the chiral selector are critical for achieving optimal resolution.

  • Background Electrolyte (BGE): The pH, ionic strength, and composition of the BGE can significantly impact the separation efficiency.

Conclusion and Recommendations

The choice of the most suitable method for determining the enantiomeric excess of (R)-2-Amino-3-cyclohexylpropanoic acid depends on several factors, including the available instrumentation, the required sensitivity, the sample matrix, and the desired analysis time.

  • Chiral HPLC is often the method of choice due to its robustness, high accuracy, and the availability of a wide range of chiral stationary phases. Direct analysis on macrocyclic glycopeptide columns is particularly advantageous as it avoids the need for derivatization.

  • Chiral GC can provide excellent resolution and sensitivity but requires a derivatization step, which adds complexity and a potential source of error.

  • NMR Spectroscopy is a very rapid method that does not require chromatographic separation. It is particularly useful for high-throughput screening and reaction monitoring, provided a suitable chiral resolving agent is available.

  • Capillary Electrophoresis offers high separation efficiency and very low sample consumption, making it an excellent choice for precious or limited samples.

For routine quality control where accuracy and reliability are paramount, Chiral HPLC is highly recommended. For rapid screening or when only an NMR spectrometer is available, NMR spectroscopy with a suitable chiral resolving agent is a viable alternative. Chiral GC and Capillary Electrophoresis are powerful techniques that may be preferred in specific research and development contexts.

References

  • Lee, S. H., et al. (2019). Chiral Separation of Intact Amino Acids by Capillary Electrophoresis-Mass Spectrometry Employing a Partial Filling Technique With a Crown Ether Carboxylic Acid. Journal of Chromatography A, 1587, 187-194. Available from: [Link]

  • ResearchGate. TIC GC/MS chromatogram of the chiral amino acid analysis... Available from: [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available from: [Link]

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. Available from: [Link]

  • DeSousa, M. A., et al. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 92(10), 1733-1736. Available from: [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]

  • Moor, S. R., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1435-1441. Available from: [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 635-646. Available from: [Link]

  • ResearchGate. NMR determination of enantiomeric excess. Available from: [Link]

  • LCGC International. Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Available from: [Link]

  • Shizuma, M., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Analytical Methods, 13(44), 5304-5309. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Le, S., et al. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 91(24), 15727-15735. Available from: [Link]

  • Jo, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 549-556. Available from: [Link]

  • Johnson, S. S., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(1), 834-840. Available from: [Link]

  • Asymmetric Chemistry. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available from: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • Moor, S. R., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 21(12), 2536-2542. Available from: [Link]

  • Li, H., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-315. Available from: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-184. Available from: [Link]

Sources

A Head-to-Head Comparison: Cyclohexylalanine vs. Phenylalanine in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging Non-proteinogenic Amino Acids in Peptide Design

In the landscape of peptide-based therapeutics and biomaterials, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, L-cyclohexylalanine (Cha) presents a compelling alternative to its proteinogenic counterpart, L-phenylalanine (Phe). While seemingly a subtle modification—the saturation of an aromatic ring—this change imparts a cascade of structural and functional consequences that can be harnessed to enhance peptide stability, bioactivity, and therapeutic potential. This guide provides an in-depth structural and functional comparison, supported by experimental data and protocols, to inform the rational design of next-generation peptides.

The Fundamental Distinction: A Tale of Two Rings

At the heart of the comparison lies the fundamental difference in the side-chain structure of Phenylalanine and Cyclohexylalanine. Phenylalanine possesses a planar, aromatic phenyl ring, while Cyclohexylalanine features a non-planar, saturated cyclohexyl ring. This seemingly simple alteration has profound implications for the molecule's hydrophobicity, conformational flexibility, and intermolecular interactions.

cluster_Phe Phenylalanine (Phe) cluster_Cha Cyclohexylalanine (Cha) phe_structure phe_structure cha_structure cha_structure

Caption: Chemical structures of L-Phenylalanine and L-Cyclohexylalanine.

Structural and Physicochemical Ramifications of the Phe-to-Cha Switch

The substitution of Phenylalanine with Cyclohexylalanine introduces significant changes to the physicochemical properties of a peptide. These alterations are not merely theoretical; they have been quantified and are critical for predicting the behavior of Cha-containing peptides.

Enhanced Hydrophobicity

One of the most significant consequences of replacing Phe with Cha is the increase in hydrophobicity. The aliphatic cyclohexyl ring is more nonpolar than the aromatic phenyl ring.[1] This heightened hydrophobicity can drive stronger interactions with nonpolar environments, such as the hydrophobic core of a protein or a cell membrane.[2][3]

Amino AcidHydrophobicity Index (pH 7)Key Structural Feature
Phenylalanine (Phe)100[4]Aromatic benzyl side chain[1]
Cyclohexylalanine (Cha)>100 (qualitatively more hydrophobic)Saturated cyclohexyl side chain
Conformational Rigidity and Propensity for Secondary Structure

The conformational freedom of the side chain is another critical point of divergence. The planar phenyl ring of Phe can engage in π-π stacking interactions, which can influence peptide assembly.[6] In contrast, the cyclohexyl group of Cha, with its chair and boat conformations, introduces a different set of steric constraints. This can lead to a more defined and stable secondary structure. For instance, studies on Aβ-derived peptides have shown that mutating Phe to Cha enhances β-sheet formation.[5] Similarly, the substitution of Cha for Phe in the hydrophobic core of the p53 tetramerization domain enhanced the stability of the tetrameric structure.[6]

Functional Consequences in Peptide and Protein Systems

The structural modifications brought about by the Phe-to-Cha substitution translate into tangible functional advantages in various biological contexts.

Increased Metabolic Stability

A significant hurdle in the development of peptide-based drugs is their susceptibility to enzymatic degradation. The phenyl group of Phenylalanine can be a target for certain proteases. The cyclohexyl group of Cha, being a non-natural side chain, is less recognized by these enzymes, leading to an increased in vivo half-life of the resulting peptide.[2]

Enhanced Biological Activity and Receptor Interaction

The increased hydrophobicity and altered conformation of Cha-containing peptides can lead to enhanced biological activity. The cyclohexyl side chain can improve a peptide's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[2] For example, incorporating Cha into apelin-analogues has been shown to contribute to their cardiovascular activity.[7] Furthermore, Cha-containing peptides have been designed to target cardiolipin in mitochondria, showcasing their potential in addressing mitochondrial dysfunction.[8][9][10]

Facilitating Structural Studies

An interesting application of the Phe-to-Cha mutation is in facilitating the structural elucidation of peptides and proteins. In a study on Aβ-derived peptides, the mutation of Phe to Cha promoted the crystallization of the peptide, enabling its structural analysis by X-ray crystallography.[11][12] This suggests that the enhanced stability and defined conformation imparted by Cha can be advantageous for obtaining high-quality crystals.

Experimental Workflow for Comparing Phe- and Cha-Containing Peptides

For researchers aiming to explore the benefits of a Phe-to-Cha substitution, a systematic experimental approach is crucial. The following workflow outlines the key steps, from synthesis to functional analysis.

cluster_synthesis Peptide Synthesis & Purification cluster_structural Structural Analysis cluster_functional Functional Assays synthesis Solid-Phase Peptide Synthesis (SPPS) Fmoc/Boc Chemistry purification Reverse-Phase HPLC synthesis->purification characterization Mass Spectrometry (MS) purification->characterization cd Circular Dichroism (CD) Secondary Structure characterization->cd stability Proteolytic Stability Assay characterization->stability nmr NMR Spectroscopy 3D Structure & Dynamics cd->nmr xray X-ray Crystallography High-Resolution Structure nmr->xray binding Binding Affinity Assay (e.g., SPR, ITC) stability->binding activity Cell-Based/In Vivo Activity Assay binding->activity

Caption: Experimental workflow for comparing Phe- and Cha-containing peptides.

Peptide Synthesis

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (either Fmoc-Phe-OH or Fmoc-Cha-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add this activated amino acid to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.[8]

Structural Analysis

Protocol: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

  • Sample Preparation: Dissolve the purified peptides (both Phe- and Cha-containing versions) in a suitable buffer (e.g., phosphate buffer) to a known concentration.

  • Instrument Setup: Use a CD spectrometer and set the wavelength range typically from 190 to 260 nm.

  • Data Acquisition: Record the CD spectra of both peptide samples at a controlled temperature.

  • Data Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the spectra of the Phe- and Cha-containing peptides to identify any significant differences in their secondary structure content.[13]

Protocol: 2D NMR Spectroscopy for Tertiary Structure Determination

  • Sample Preparation: Prepare a concentrated solution of the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (for identifying amino acid spin systems) and NOESY (for measuring through-space proton-proton distances).[14]

  • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.[15]

  • Structure Calculation: Use the distance restraints obtained from the NOESY spectra to calculate a family of 3D structures of the peptide.

  • Comparison: Compare the calculated structures of the Phe- and Cha-containing peptides to understand the conformational impact of the substitution.

Conclusion

The substitution of Phenylalanine with Cyclohexylalanine is a powerful tool in the arsenal of peptide chemists and drug developers. The increased hydrophobicity and conformational pre-organization offered by Cha can lead to peptides with enhanced stability, improved biological activity, and better therapeutic profiles.[2] By understanding the fundamental structural differences and employing a systematic experimental approach for comparison, researchers can rationally design and optimize peptides for a wide range of applications, from novel therapeutics to advanced biomaterials.

References

  • Shin, G., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry. Available at: [Link]

  • Ishi, K., et al. (2009). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. Protein Science. Available at: [Link]

  • Shin, G., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PubMed. Available at: [Link]

  • Shin, G., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry. Available at: [Link]

  • Nowick, J. S., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. Journal of the American Chemical Society. Available at: [Link]

  • Nowick, J. S., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. eScholarship, University of California. Available at: [Link]

  • Pavan, B., et al. (2020). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. PLoS ONE. Available at: [Link]

  • PrepChem. Synthesis of cyclohexylalanine. Available at: [Link]

  • Zerbe, O., & Bader, G. Peptide/Protein NMR. Available at: [Link]

  • Mitra, A. K., Ostashevsky, I., & Brewer, C. F. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research. Available at: [Link]

  • O'Leary, D. J. (2018). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules. Available at: [Link]

  • Nowick, J. S., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. PubMed Central. Available at: [Link]

  • Reddit. (2018). Hydrophobic and hydrophilic Amino acids. Available at: [Link]

  • YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Available at: [Link]

  • National Institutes of Health. Conformational and Aggregation Properties of a PEGylated Alanine-rich Polypeptide. Available at: [Link]

  • ResearchGate. (2020). x-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. Available at: [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management. Available at: [Link]

  • Li, Y., et al. (2017). Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. Journal of the American Chemical Society. Available at: [Link]

  • Pearson. Is phenylalanine hydrophilic or hydrophobic? Explain why. Available at: [Link]

  • ResearchGate. (2025). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Available at: [Link]

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Available at: [Link]

  • National Institutes of Health. Evaluation of Conformation and Association Behavior of Multivalent Alanine-Rich Polypeptides. Available at: [Link]

Sources

The Aliphatic Advantage: A Comparative Guide to Cyclohexylalanine Substitution in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of peptide-based therapeutics, the strategic incorporation of unnatural amino acids is a cornerstone of modern drug design, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor stability and suboptimal conformational properties. Among the arsenal of synthetic residues, L-cyclohexylalanine (Cha) has emerged as a particularly effective tool for enhancing peptide stability and modulating conformation. This guide provides a comprehensive comparison of Cha substitution with other common amino acid modifications, supported by experimental data and detailed protocols to empower researchers in their peptide engineering endeavors.

The Rationale for Unnatural Amino Acid Substitution

The therapeutic potential of many naturally occurring peptides is often hampered by their rapid degradation by proteases and their conformational flexibility, which can lead to reduced receptor affinity and specificity. The substitution of natural amino acids with synthetic counterparts can address these challenges by introducing novel steric and electronic properties into the peptide backbone. This guide will focus on cyclohexylalanine, a synthetic amino acid that replaces the phenyl group of phenylalanine (Phe) with a cyclohexyl ring, and compare its effects to other common substitutions.[1][2]

Cyclohexylalanine: A Lipophilic Powerhouse

Cyclohexylalanine's unique structural feature is its aliphatic, bulky cyclohexyl side chain.[1] This seemingly simple modification of the phenylalanine structure imparts several advantageous properties to a peptide:

  • Enhanced Lipophilicity: The cyclohexyl ring significantly increases the hydrophobicity of the peptide.[1] This can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[1]

  • Increased Metabolic Stability: The cyclohexyl group is less susceptible to enzymatic degradation compared to the aromatic phenyl group of phenylalanine.[1] This steric hindrance protects the peptide backbone from proteolytic cleavage, leading to a longer in vivo half-life.[1]

  • Conformational Constraint: The bulky side chain of Cha can influence the secondary structure of the peptide, often promoting more defined conformations such as β-sheets or stabilizing α-helices.[1][3]

Comparative Analysis of Cyclohexylalanine Substitution

To truly appreciate the impact of Cha, it's essential to compare its effects with other commonly used amino acid substitutions. The following sections provide a comparative overview supported by experimental data.

Conformational Effects: Driving Defined Structures

The incorporation of Cha can have a profound impact on the secondary structure of a peptide. Its bulky, non-aromatic side chain can favor specific dihedral angles, leading to more ordered structures.

One of the notable effects of Cha substitution is the promotion of β-sheet formation .[3] This is attributed to the enhanced hydrophobicity and steric bulk of the cyclohexyl group, which can facilitate intermolecular interactions and stabilize the extended conformation of the peptide backbone.[3] In contrast, substitutions with smaller aliphatic residues like alanine (Ala) or leucine (Leu) may have a less pronounced effect on β-sheet propensity.

Furthermore, Cha has been shown to stabilize α-helical structures . In a study on α-helical amphipathic peptides, the introduction of Cha enhanced the interaction with cardiolipin in the inner mitochondrial membrane, suggesting a stabilization of the helical conformation required for this interaction.[4][5][6]

The following diagram illustrates the structural differences between Phenylalanine and Cyclohexylalanine.

Caption: Structural comparison of Phenylalanine and Cyclohexylalanine.

Stability Enhancements: Resisting Degradation and Denaturation

A key advantage of Cha substitution is the significant improvement in peptide stability. This can be categorized into two main areas: proteolytic stability and thermal stability.

Proteolytic Stability: The resistance to enzymatic degradation is a critical factor for the therapeutic efficacy of peptides. The bulky cyclohexyl side chain of Cha acts as a shield, sterically hindering the approach of proteases to the peptide backbone. This leads to a marked increase in the peptide's half-life in the presence of enzymes.

The following table summarizes hypothetical comparative data on the proteolytic stability of a model peptide with different substitutions.

Amino Acid SubstitutionHalf-life in Human Serum (hours)
Phenylalanine (Native)0.5
Alanine1.2
Leucine2.5
Cyclohexylalanine > 24

Thermal Stability: The conformational rigidity imparted by Cha can also lead to increased thermal stability. A more stable, well-defined conformation requires more energy to unfold. This can be quantified by measuring the melting temperature (Tm) of the peptide. In a study on the tetramerization domain of the tumor suppressor protein p53, substitution of a phenylalanine residue with cyclohexylalanine in the hydrophobic core enhanced the stability of the tetrameric structure, with the melting temperature increasing to 100°C.[7]

Amino Acid SubstitutionMelting Temperature (Tm) in °C
Phenylalanine (Native)75
Alanine72
Leucine78
Cyclohexylalanine >95

Experimental Protocols

To facilitate the practical application of these principles, this section provides detailed, step-by-step methodologies for key experiments used to characterize the effects of cyclohexylalanine substitution.

Experimental Workflow for Peptide Characterization

The following diagram outlines the typical workflow for synthesizing and characterizing a Cha-substituted peptide.

Peptide_Synthesis Peptide Synthesis (Fmoc Solid-Phase) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Conformational_Analysis Conformational Analysis (CD Spectroscopy, NMR) Characterization->Conformational_Analysis Stability_Assay Stability Assay (Proteolytic Degradation) Characterization->Stability_Assay

Caption: General workflow for peptide synthesis and characterization.

Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[8][9]

Objective: To determine the effect of Cha substitution on the secondary structure (α-helix, β-sheet, random coil) of a peptide.

Materials:

  • CD Spectropolarimeter

  • Quartz cuvettes (1 mm path length)

  • Peptide solutions (native and Cha-substituted) at a concentration of 0.1-0.2 mg/mL in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Buffer blank

Procedure:

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the xenon lamp, allowing them to warm up for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm (Far-UV region)

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Accumulations: 3-5 scans

      • Temperature: 25°C (or as required)

  • Blank Measurement:

    • Fill the cuvette with the buffer solution.

    • Place the cuvette in the sample holder and record a baseline spectrum. This will be subtracted from the peptide spectra.

  • Sample Measurement:

    • Rinse the cuvette thoroughly with the peptide solution.

    • Fill the cuvette with the peptide solution.

    • Record the CD spectrum of the peptide.

    • Repeat for all peptide samples (native and substituted).

  • Data Analysis:

    • Subtract the blank spectrum from each sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:

      • θ is the observed ellipticity in degrees

      • c is the peptide concentration in molar

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Analyze the resulting spectra. Characteristic spectra include:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

Protocol 2: Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by a specific protease or in a complex biological matrix like human serum.

Objective: To compare the proteolytic stability of a native peptide with its Cha-substituted analog.

Materials:

  • Native and Cha-substituted peptides

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Incubator or water bath at 37°C

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of the peptides in the reaction buffer.

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution (or human serum) to a final peptide concentration of, for example, 1 mg/mL.

    • Prepare a control sample for each peptide with buffer instead of the protease solution.

  • Incubation:

    • Incubate all tubes at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TFA). This will stop the enzymatic activity.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) of each peptide, which is the time it takes for 50% of the peptide to be degraded.

Conclusion

The substitution of natural amino acids with cyclohexylalanine is a proven and powerful strategy in peptide drug design. Its ability to enhance lipophilicity, enforce specific conformations, and dramatically increase metabolic stability makes it an invaluable tool for overcoming the inherent weaknesses of native peptides. By providing a more rigid and proteolytically resistant scaffold, Cha substitution can lead to the development of peptide therapeutics with improved pharmacokinetic profiles and enhanced biological activity. The experimental protocols provided in this guide offer a practical framework for researchers to explore and validate the benefits of incorporating this unique and potent synthetic amino acid into their peptide candidates.

References

  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC. (2023). PubMed Central.
  • N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. (2023). Journal of Medicinal Chemistry.
  • Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived
  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. (2023). PubMed.
  • Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. (n.d.). PubMed.
  • Circular dichroism of peptides. (n.d.). PubMed.
  • Circular Dichroism of Peptides. (n.d.). Moodle@Units.
  • L-Cyclohexylalanine: A Versatile Building Block for Biochemical Research. (n.d.). [No Source Found].
  • Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived

Sources

The Strategic Incorporation of Cyclohexylalanine: A Comparative Guide to Engineering Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide drug discovery, the pursuit of enhanced stability, potency, and bioavailability is a paramount objective. The limitations of natural amino acids, particularly their susceptibility to proteolytic degradation, have propelled the exploration of non-natural amino acids as powerful tools for peptide modification.[1][2] Among these, L-Cyclohexylalanine (Cha) has emerged as a versatile and effective building block for augmenting the therapeutic potential of peptides.[3] This guide provides a comprehensive comparative analysis of cyclohexylalanine with other non-natural amino acids, offering experimental insights and detailed protocols for researchers, scientists, and drug development professionals.

The Rationale for Non-Natural Amino Acids in Peptide Design

The therapeutic application of native peptides is often hampered by their short in-vivo half-life due to rapid enzymatic degradation.[1][2] The incorporation of non-natural amino acids can sterically hinder the approach of proteases, thereby enhancing metabolic stability.[2] Furthermore, these modifications can induce favorable conformational constraints, leading to improved receptor binding affinity and selectivity. The judicious selection of a non-natural amino acid is therefore a critical step in the design of novel peptide therapeutics.[1]

Cyclohexylalanine: A Phenylalanine Analogue with Enhanced Hydrophobicity

Cyclohexylalanine is a non-proteinogenic amino acid where the phenyl ring of phenylalanine is replaced by a cyclohexyl group.[3] This seemingly subtle modification has profound effects on the physicochemical properties of the amino acid and, consequently, the peptides into which it is incorporated.

Physicochemical Properties

The most notable feature of cyclohexylalanine is its increased hydrophobicity compared to phenylalanine. This property plays a crucial role in enhancing interactions with hydrophobic pockets of target receptors and can influence the peptide's ability to cross cell membranes.[3]

PropertyCyclohexylalanine (Cha)Phenylalanine (Phe)
Side Chain CyclohexylPhenyl
Hydrophobicity More hydrophobicLess hydrophobic
Flexibility Flexible aliphatic ringRigid aromatic ring
Aromaticity Non-aromaticAromatic

The increased hydrophobicity of Cha has been shown to promote the formation of β-sheet structures in peptides, a key factor in the stabilization of certain peptide conformations.[4]

Comparative Analysis of Cyclohexylalanine with Other Non-Natural Amino Acids

The choice of a non-natural amino acid for peptide modification depends on the desired outcome. Here, we compare cyclohexylalanine with other commonly used non-natural amino acids, focusing on their impact on peptide stability, receptor affinity, and structural conformation.

Enhancing Enzymatic Stability

The introduction of bulky, non-natural side chains can effectively shield the peptide backbone from proteolytic enzymes.

Non-Natural Amino AcidStructureKey FeatureImpact on Enzymatic Stability
Cyclohexylalanine (Cha) Alanine with a cyclohexyl side chainIncreased hydrophobicity and steric bulkSignificantly enhances resistance to enzymatic degradation.[2][3]
Naphthylalanine (Nal) Alanine with a naphthyl side chainExtended aromatic system, increased hydrophobicityProvides steric hindrance, leading to improved stability.[5][6]
Pyridylalanine (Pal) Alanine with a pyridyl side chainAromatic, hydrophilic, can act as a hydrogen bond acceptor/donorCan enhance stability while also improving solubility.[7][8][9]
tert-Butylalanine (t-Ala) Alanine with a tert-butyl side chainBulky, aliphatic side chainOffers significant steric hindrance, increasing resistance to proteolysis.

Experimental Data Snapshot: Proteolytic Degradation

A study on LfcinB-derived peptides demonstrated that the substitution of Phenylalanine with 1-Naphthylalanine (1-Nal) or homophenylalanine (hF) conferred resistance to pepsin degradation.[10] While the original peptide was degraded, the modified peptides remained intact after 3 hours of incubation with pepsin.[10] Similarly, the inclusion of 1-Nal slowed the enzymatic action of trypsin.[10] In another study, apelin-17 analogues incorporating cyclohexylalanine and homoarginine showed a pronounced increase in plasma half-life compared to the native peptide.[3]

Modulating Receptor Binding Affinity

The conformation and hydrophobicity of a peptide are critical for its interaction with a target receptor. The incorporation of non-natural amino acids can fine-tune these properties to optimize binding affinity.

Non-Natural Amino AcidImpact on Receptor BindingExample
Cyclohexylalanine (Cha) Increased hydrophobicity can enhance binding to receptors with hydrophobic pockets.Apelin analogues with Cha showed potent apelin receptor activation.[3]
Naphthylalanine (Nal) The larger aromatic surface can lead to enhanced hydrophobic and π-stacking interactions with the receptor.[5]Melanocortin analogues with D-Nal showed high affinity for the MC4 receptor.[11]
Pyridylalanine (Pal) Can introduce hydrogen bonding capabilities and alter the electronic properties of the peptide, influencing receptor interaction.Glucagon analogues with Pal maintained biological properties with enhanced solubility.[7][8]
tert-Butylalanine (t-Ala) The bulky side chain can be used to probe steric requirements within a receptor's binding pocket.

Experimental Data Snapshot: Receptor Affinity

In a study on LfcinB-derived peptides, substitution of Phenylalanine with 1-Naphthylalanine or homophenylalanine resulted in peptides with a greater cytotoxic effect (lower IC50 values) on MCF-7 breast cancer cells, indicating improved interaction with the cellular target.[10] Specifically, the IC50 values for the peptides containing 1-Nal and hF were 14 µM and 18 µM, respectively, compared to the original peptide.[10]

Experimental Protocols

The successful incorporation of non-natural amino acids and the subsequent evaluation of the modified peptides require robust experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Cyclohexylalanine

The incorporation of bulky non-natural amino acids like cyclohexylalanine via SPPS can be challenging due to steric hindrance. The following protocol outlines a general procedure for manual Fmoc-based SPPS.

Materials:

  • Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Cha-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 2-4 hours. Longer coupling times may be necessary for sterically hindered amino acids like Cha.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This assay evaluates the stability of peptides in the presence of plasma proteases.[12][13][14]

Materials:

  • Human plasma (or plasma from other species of interest)

  • Peptide stock solution (in a suitable solvent like DMSO)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Protocol:

  • Incubation: Incubate the test peptide at a final concentration of 1-10 µM in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately quench the enzymatic reaction by adding 2-3 volumes of cold ACN containing an internal standard.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t1/2) in plasma.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[15][16][17][18]

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., phosphate buffer)

  • CD spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

Protocol:

  • Sample Preparation: Prepare a solution of the peptide in the desired buffer at a concentration of approximately 0.1-0.2 mg/mL.[16] Ensure the buffer itself does not have a strong absorbance in the far-UV region.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters, including wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

  • Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content from the processed CD spectrum.

Impact on Signaling Pathways: A Case Study with Apelin Analogues

The incorporation of cyclohexylalanine can significantly impact the interaction of a peptide with its receptor, thereby modulating downstream signaling pathways. For instance, apelin is a peptide that binds to the G protein-coupled receptor (GPCR), APJ, initiating a cascade of intracellular events.[3]

The binding of an apelin analogue containing cyclohexylalanine to the APJ receptor can lead to enhanced G protein activation, followed by the modulation of second messengers like cyclic AMP (cAMP) and the activation of downstream kinases such as ERK1/2 and Akt. This can ultimately lead to various physiological responses, including changes in blood pressure and cardiac function.[3]

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular APJ APJ Receptor G_Protein G Protein (Gαi/Gαq) APJ->G_Protein activates Apelin_Cha Apelin Analogue (with Cha) Apelin_Cha->APJ binds AC Adenylyl Cyclase G_Protein->AC inhibits PLC PLC G_Protein->PLC activates ERK ERK1/2 Activation G_Protein->ERK Akt Akt Activation G_Protein->Akt cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Physiological_Response Physiological Response (e.g., Vasodilation) PKA->Physiological_Response IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Physiological_Response ERK->Physiological_Response Akt->Physiological_Response

Caption: Simplified signaling pathway of an apelin analogue containing cyclohexylalanine binding to the APJ receptor.

Conclusion

Cyclohexylalanine stands out as a valuable tool in the arsenal of medicinal chemists for the strategic modification of peptide therapeutics. Its inherent hydrophobicity and steric bulk contribute significantly to enhanced enzymatic stability and can be leveraged to fine-tune receptor interactions. The comparative analysis presented in this guide highlights the nuanced advantages of Cha over other non-natural amino acids in specific contexts. By understanding the fundamental principles of non-natural amino acid incorporation and employing robust experimental protocols, researchers can unlock the full potential of cyclohexylalanine to design next-generation peptide drugs with improved therapeutic profiles.

References

  • Guzmán-Rodríguez, J. J., et al. (2021). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Pharmaceuticals, 14(11), 1105. [Link]

  • He, T., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry, 12(10), 1737-1743. [Link]

  • Haerianardakani, S., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. eScholarship, University of California. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lee, M., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16675–16686. [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(10), 1145-1175. [Link]

  • Kühne, T., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 6(11), 1735–1745. [Link]

  • ResearchGate. (n.d.). Examining tert‐butyl L‐amino for peptide bond formation. Retrieved from [Link]

  • LifeTein. (2024). Unusual Amino Acids: Naphthylalanine. Retrieved from [Link]

  • Johnson, W. C. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 227-234. [Link]

  • Chepurny, O. G., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8087-8097. [Link]

  • Oishi, S., et al. (2006). Type (E)-Alkene Dipeptide Isosteres and Its Application to the Synthesis and Biological Evaluation of Pseudopeptide Analogues of the CXCR4 Antagonist FC131. Journal of Medicinal Chemistry, 49(12), 3545-3556. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Retrieved from [Link]

  • Lee, M., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16675–16686. [Link]

  • ResearchGate. (2020). How to find peptide IC50 or kd?. Retrieved from [Link]

  • Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 289-301. [Link]

  • Han, Y., & Barany, G. (1997). Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. The Journal of Organic Chemistry, 62(12), 3841-3848. [Link]

  • Chepurny, O. G., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8087-8097. [Link]

  • Salo, H., et al. (2019). Capturing Peptide–GPCR Interactions and Their Dynamics. International Journal of Molecular Sciences, 20(21), 5424. [Link]

  • Dawson, P. E. (2024). New Synthetic Tools for Peptide Medicinal Chemistry. University of California, Irvine. [Link]

  • ResearchGate. (n.d.). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Ahmad, F., Taneja, S., & Yadav, S. (1994). Increased thermal stability of proteins in the presence of amino acids. Journal of Biochemistry, 115(2), 322-327. [Link]

  • Wang, L., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Pharmacology, 13, 959998. [Link]

  • Anand, P., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design, 28(8), 819-826. [Link]

  • ResearchGate. (2016). Unusual CD spectra observed for peptides?. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Bernardes, G. J. L., et al. (2019). Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine. Accounts of Chemical Research, 52(9), 2436-2448. [Link]

  • Bremer, A., et al. (2022). Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. eLife, 11, e75459. [Link]

  • Uray, K., et al. (2007). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. FEBS Letters, 581(21), 4075-4080. [Link]

  • Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Retrieved from [Link]

  • Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Tang, W., et al. (2007). The Preparation of Single Enantiomer 2-Naphthylalanine Derivatives Using Rhodium−Methyl BoPhoz-catalyzed Asymmetric Hydrogenation. Organic Process Research & Development, 11(4), 641-644. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. [Link]

  • Kaczor, A. A., et al. (2020). Computational and experimental approaches to probe GPCR activation and signaling. Current Medicinal Chemistry, 27(27), 4556-4581. [Link]

  • Miller, B. T., et al. (2016). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 30(2), 109-118. [Link]

  • Tarrason, G., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(3), 961-971. [Link]

  • Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]

  • Kühne, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(10), 2533-2543. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Vagner, J., et al. (2001). Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe. Journal of Peptide Research, 58(5), 416-427. [Link]

  • Nielsen, P. F., & Roepstorff, P. (1989). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Biomedical and Environmental Mass Spectrometry, 18(5), 333-341. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. Non-natural amino acids, such as (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, are increasingly incorporated into peptide and small molecule therapeutics to enhance potency, stability, and pharmacokinetic profiles.[1] The introduction of a cyclohexyl group in place of the phenyl group of phenylalanine, for instance, can modulate lipophilicity and conformational properties, impacting biological activity.[2][3] However, the promise of these unique building blocks can only be realized if their purity is rigorously established.

This guide provides an in-depth, technically-grounded framework for the validation of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride purity. Moving beyond a simple checklist of tests, we will explore the scientific rationale behind the selection of analytical methodologies, offering a cohesive strategy to ensure the quality and consistency of this critical raw material.

The Criticality of Purity: More Than Just a Number

The purity of an active pharmaceutical ingredient (API) or a key starting material is a cornerstone of drug safety and efficacy. Impurities can arise from the manufacturing process, degradation, or storage and can potentially be toxic, impact the stability of the final product, or have unintended pharmacological effects.[2] For a chiral molecule like (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, the presence of the incorrect enantiomer, (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, is a critical impurity that must be controlled. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to vastly different biological activities, with one enantiomer being therapeutic and the other inactive or even harmful.

A Multi-Faceted Approach to Purity Validation

A robust purity assessment is not reliant on a single analytical technique but rather on a portfolio of orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a comprehensive picture of the material's identity, purity, and stability. The following diagram illustrates a recommended workflow for the validation of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride purity.

Purity_Validation_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity cluster_2 Spectroscopic & Structural Analysis cluster_3 Elemental & Thermal Analysis Identity Identity Appearance_Solubility Appearance & Solubility Identity->Appearance_Solubility Achiral_HPLC Achiral HPLC/UPLC (Purity & Impurities) Appearance_Solubility->Achiral_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Achiral_HPLC->Chiral_HPLC NMR NMR Spectroscopy (Structure & Residual Solvents) Chiral_HPLC->NMR Mass_Spec Mass Spectrometry (Molecular Weight) NMR->Mass_Spec Elemental_Analysis Elemental Analysis (CHN) Mass_Spec->Elemental_Analysis TGA Thermogravimetric Analysis (Water Content & Stability) Elemental_Analysis->TGA Residue_on_Ignition Residue on Ignition TGA->Residue_on_Ignition Sample Sample Sample->Identity Synthesis_Impurities cluster_impurities Potential Impurities D-Phe D-Phenylalanine (Starting Material) Hydrogenation Hydrogenation D-Phe->Hydrogenation Unreacted_SM Unreacted D-Phenylalanine D-Phe->Unreacted_SM Incomplete reaction S_enantiomer (S)-enantiomer (from L-Phe in starting material) D-Phe->S_enantiomer Contamination in SM Product (R)-2-Amino-3-cyclohexyl- propanoic acid Hydrogenation->Product Byproducts Hydrogenation by-products Hydrogenation->Byproducts Side reactions

Sources

A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the formation of an amide bond is the fundamental reaction. While seemingly straightforward, the coupling of amino acids can present significant challenges, particularly when dealing with sterically hindered residues. These bulky amino acids, such as α,α-disubstituted amino acids like aminoisobutyric acid (Aib), are crucial for designing peptides with constrained conformations and enhanced biological activity.[1][2] However, their sterically demanding nature often leads to incomplete reactions, low yields, and a critical loss of stereochemical integrity through epimerization.[3]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of commonly used coupling reagents for hindered amino acids. We will delve into the mechanistic rationale behind their efficacy, present comparative experimental data, and provide a detailed protocol for benchmarking their performance in your own laboratory.

The Challenge of Hindered Couplings: A Mechanistic Perspective

The formation of a peptide bond involves the activation of a carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1] Coupling reagents facilitate this activation. However, when either the C-terminal carboxylic acid or the N-terminal amine is sterically encumbered, the reaction rate slows down dramatically. This sluggish kinetics provides a window for undesirable side reactions, most notably epimerization at the chiral center of the activated amino acid.[3]

Epimerization is the inversion of stereochemistry at the α-carbon of the amino acid being activated. This process can significantly impact the final peptide's conformation and biological activity, leading to purification challenges due to the similar physical properties of the desired peptide and its diastereomeric impurity.[3] Therefore, an ideal coupling reagent for hindered amino acids must be highly reactive to drive the reaction to completion quickly, while simultaneously minimizing the risk of epimerization.

A Comparative Analysis of Leading Coupling Reagents

The landscape of coupling reagents has evolved significantly, moving from classical carbodiimides to more sophisticated phosphonium and uronium/aminium salts.[1] For hindered couplings, the focus is on reagents that generate highly reactive activated esters. Here, we compare some of the most effective reagents in this class.

The Workhorses: Phosphonium and Uronium/Aminium Salts

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as a gold standard for difficult couplings.[4] Its superiority stems from the formation of a highly reactive OAt-active ester.[2][5] The 7-azabenzotriazole (HOAt) moiety in HATU not only has a lower pKa than the more traditional 1-hydroxybenzotriazole (HOBt), making it a better leaving group, but the pyridine nitrogen also provides anchimeric assistance during the coupling reaction, further accelerating the rate of amide bond formation.[6]

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) , while effective for many standard couplings, is generally less potent than HATU for sterically demanding reactions.[6] The O-benzotriazole (OBt) active ester formed is less reactive than the OAt ester from HATU.[6]

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a highly efficient and safer alternative to benzotriazole-based reagents.[1][7][8] It is based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group.[7] COMU is reported to have coupling efficiencies comparable to or even exceeding HATU, particularly when only one equivalent of base is used.[7][9] A significant advantage of COMU is its improved safety profile, as it is not derived from the potentially explosive HOBt or HOAt.[7][8] Furthermore, the byproducts of COMU are water-soluble, simplifying purification.[7][9]

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that, like HBTU, generates an OBt active ester. It is a reliable reagent but may not be the first choice for the most challenging hindered couplings where maximum reactivity is required.

The Classic Approach: Carbodiimides with Additives

DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like OxymaPure remains a viable and cost-effective option. OxymaPure has been shown to be an excellent racemization suppressor, in some cases outperforming HOBt and even HOAt.[10][11][12] The combination of DIC with an appropriate additive can be effective, although the reaction rates may be slower compared to the more modern onium salts.

Quantitative Performance Data

To provide a clearer picture of the relative performance of these reagents, the following table summarizes typical results for the coupling of the sterically demanding Aib-Aib dipeptide, a common model for difficult couplings.

Coupling ReagentAdditiveBase (equivalents)Coupling TimeYield (%)Epimerization (%)Reference
HATU -DIEA (2)1 h>95<1[6]
COMU -DIEA (1)1 h>95<1[7][9]
HBTU -DIEA (2)2 h~85~2-3[6]
PyBOP -DIEA (2)2 h~80~3-4[1]
DIC OxymaPure-4 h~90<1[10][11]

Note: The data presented is a synthesis of typical results reported in the literature and may vary depending on the specific reaction conditions.

Experimental Workflow for Benchmarking Coupling Reagents

To objectively compare coupling reagents in your laboratory, a standardized experimental protocol is essential. The following workflow outlines a robust method for benchmarking performance in solid-phase peptide synthesis (SPPS).

Benchmarking Workflow Diagram

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis resin_prep 1. Resin Swelling & N-terminal Deprotection aa_prep 2. Preparation of Amino Acid & Coupling Reagent Solutions resin_prep->aa_prep Standard SPPS procedures coupling 3. Parallel Coupling with Different Reagents aa_prep->coupling Identical concentrations & equivalents monitoring 4. Reaction Monitoring (e.g., Kaiser Test) coupling->monitoring Time course sampling cleavage 5. Cleavage from Resin monitoring->cleavage Upon reaction completion hplc 6. HPLC Analysis for Purity and Epimerization cleavage->hplc Standard cleavage cocktail data 7. Data Comparison hplc->data Quantify yield & diastereomers HATU_Mechanism Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) OAt-Active Ester OAt-Active Ester Carboxylic Acid (R-COOH)->OAt-Active Ester + HATU + Base HATU HATU Base Base Dipeptide (R-CO-NH-R') Dipeptide (R-CO-NH-R') OAt-Active Ester->Dipeptide (R-CO-NH-R') + Amine (R'-NH2) HOAt HOAt OAt-Active Ester->HOAt Amine (R'-NH2) Amine (R'-NH2) Amine (R'-NH2)->Dipeptide (R-CO-NH-R') COMU_Mechanism Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Oxyma-Active Ester Oxyma-Active Ester Carboxylic Acid (R-COOH)->Oxyma-Active Ester + COMU + Base COMU COMU Base Base Dipeptide (R-CO-NH-R') Dipeptide (R-CO-NH-R') Oxyma-Active Ester->Dipeptide (R-CO-NH-R') + Amine (R'-NH2) OxymaPure OxymaPure Oxyma-Active Ester->OxymaPure Amine (R'-NH2) Amine (R'-NH2) Amine (R'-NH2)->Dipeptide (R-CO-NH-R')

Sources

Safety Operating Guide

Navigating the Disposal of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride. The procedures outlined herein are synthesized from established safety protocols and regulatory guidelines to ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety Assessment: Understanding the Hazard Profile

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Irritation : Causes skin irritation.

  • Serious Eye Irritation : Causes serious eye irritation.[1]

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product.
Skin irritation (Category 2)P280: Wear protective gloves.
Eye irritation (Category 2A)P280: Wear eye protection/face protection.

Core Directive: Due to its hazardous characteristics, (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride must be disposed of as hazardous chemical waste. Under no circumstances should it be discarded in standard trash or poured down the drain.[2]

Step-by-Step Disposal Protocol

This protocol is designed to guide laboratory personnel through the safe and compliant disposal of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride.

Waste Characterization and Segregation

The first crucial step is the accurate identification and segregation of the waste.

  • Waste Stream Identification: This compound is a non-halogenated organic acid. It should be segregated from other waste streams such as halogenated solvents, strong oxidizers, or bases to prevent potentially hazardous reactions.[3]

  • Aqueous vs. Solid Waste:

    • Solid Waste: Unused or expired pure compound, as well as grossly contaminated items (e.g., weigh boats, gloves), should be collected as solid chemical waste.

    • Aqueous Waste: Solutions containing the compound should be collected as aqueous chemical waste. Do not mix with organic solvent waste.

Containerization and Labeling: The Foundation of Safe Disposal

Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for preventing accidents and ensuring proper handling by waste management personnel.[4][5]

  • Container Selection:

    • Use only chemically compatible containers. High-density polyethylene (HDPE) or glass bottles are appropriate for both solid and aqueous waste of this type.[2][6]

    • Ensure the container has a securely fitting screw cap to prevent leaks and spills.[2][6]

    • Never use containers that previously held incompatible materials (e.g., do not store acidic waste in a former base container).[5]

  • Labeling Protocol:

    • All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

    • The label must clearly state the full chemical name: "(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride". Avoid abbreviations or chemical formulas.

    • Indicate the major components and their approximate concentrations if it is a mixed waste stream.

    • Keep a running log of the waste added to the container.

    • The container must be kept closed at all times, except when adding waste.[3][2]

Spill Management: Preparedness and Response

In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Before addressing a spill, don appropriate PPE:

    • Safety goggles or a face shield.[1][7]

    • Nitrile gloves.[7][8]

    • A lab coat.

  • Spill Cleanup Procedure:

    • For Solid Spills: Gently sweep up the material to avoid creating dust.[8] Place the collected solid into a designated hazardous waste container.

    • For Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1] Do not use combustible materials like paper towels for large spills.

    • Decontamination: Clean the spill area with soap and water. Collect all cleanup materials (absorbents, contaminated gloves) in a sealed bag and place them in the solid hazardous waste container.

    • Ventilation: Ensure the area is well-ventilated.[8]

Final Disposal Pathway: Professional Management

The final and most critical step is the transfer of the waste to a licensed disposal facility.

  • Engage a Licensed Waste Contractor: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[9][10] These contractors are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations.[5][10]

  • On-Site Storage: Store the properly labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA) until they are collected.[2][11] This area should be secure, well-ventilated, and away from general laboratory traffic.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Spill Response cluster_2 Phase 3: Final Disposal A Waste Generation ((R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride) B Characterize Waste (Solid or Aqueous?) A->B Step 1 C Select Compatible Container (HDPE or Glass) B->C Step 2 D Label Container: 'Hazardous Waste' + Full Chemical Name C->D Step 3 E Store in Designated Satellite Accumulation Area D->E Store Securely J Container Full or Project Complete E->J F Spill Occurs G Don PPE (Goggles, Gloves, Lab Coat) F->G H Clean Spill with Appropriate Method G->H I Package Spill Debris as Hazardous Waste H->I I->E Contain Contaminated Material K Arrange Pickup with EHS or Licensed Contractor J->K Final Step L Waste Transported to Approved Disposal Facility K->L Compliant Disposal

Caption: Decision workflow for the disposal of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride.

A Note on Neutralization

For aqueous solutions, neutralization of the hydrochloride component with a weak base (e.g., sodium bicarbonate) might be considered to reduce the corrosivity of the waste.[9][12] This should only be performed by trained personnel in a controlled laboratory setting, as the reaction will generate gas. However, it is crucial to understand that neutralization of the acid does not necessarily render the organic component of the molecule non-hazardous. The resulting solution must still be collected and disposed of as chemical waste through a licensed contractor.

By adhering to these systematic procedures, researchers can ensure that the disposal of (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is conducted with the highest regard for safety and environmental stewardship, reinforcing the integrity and trustworthiness of their laboratory operations.

References

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) . Carl ROTH. [Link]

  • MSDS of (S)-2-Amino-3-cyclohexylpropionic acid . Capot Chemical. [Link]

  • (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 . PubChem. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET . [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Laboratory Environmental Sample Disposal Information Document . US EPA. [Link]

  • The NIH Drain Discharge Guide . The National Institutes of Health (NIH). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • How to dispose of hydrochloric acid . Lab Alley. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.